5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCMHOWHOMIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279548 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-87-2 | |
| Record name | 5427-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This is largely due to the unique chemical properties conferred by the toxophoric =N-C-S moiety, which enables compounds incorporating this ring to exhibit a vast spectrum of pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated potent antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4]
The target molecule of this guide, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, combines this potent heterocyclic core with a 3,4-dimethoxyphenyl substituent. This particular substitution pattern is of interest as it is found in numerous biologically active compounds, and its inclusion can modulate the pharmacological profile of the parent scaffold. Notably, derivatives of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole have been specifically investigated for their anti-inflammatory activity.[5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring a reproducible and logically sound protocol.
Primary Synthetic Strategy: Acid-Catalyzed Cyclization of Thiosemicarbazide
The most robust and widely employed method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles is the acid-catalyzed dehydrative cyclization of an appropriate acylthiosemicarbazide intermediate.[7][8] This approach is efficient and proceeds in two primary stages: formation of the key thiosemicarbazide precursor, followed by the ring-closing reaction.
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final product is illustrated below. This process is defined by the creation of a key intermediate which then undergoes intramolecular cyclization.
Caption: High-level overview of the two-stage synthesis.
Part 1: Synthesis of the Key Intermediate: 1-(3,4-Dimethoxybenzoyl)thiosemicarbazide
The foundational step is the synthesis of the N-acylthiosemicarbazide. While this can be achieved by reacting 3,4-dimethoxybenzoyl chloride with thiosemicarbazide, a more common and direct laboratory method involves the condensation of 3,4-dimethoxybenzoic acid with thiosemicarbazide. However, for improved yields and reaction kinetics, converting the benzoic acid to its more reactive acid hydrazide derivative first is a frequent strategy.
A highly efficient alternative involves the direct reaction of the carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, which will be the focus of our detailed protocol as it streamlines the process into a one-pot cyclization.
Part 2: Intramolecular Cyclization and Formation of the Thiadiazole Ring
This is the critical ring-forming step. The acylthiosemicarbazide intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic 1,3,4-thiadiazole ring. This transformation requires a potent dehydrating agent, typically a strong acid.
-
Choice of Cyclizing Agent:
-
Concentrated Sulfuric Acid (H₂SO₄): A common, inexpensive, and highly effective choice. It acts as both a catalyst and a dehydrating agent. The reaction is typically performed at low temperatures (0-5 °C) during addition to control the exothermic reaction, followed by stirring at room temperature.[8][9]
-
Phosphorus Oxychloride (POCl₃): Another powerful dehydrating agent used for this cyclization.[10] It often requires refluxing conditions.
-
Polyphosphoric Acid (PPA): A milder alternative that can give clean reactions and high yields, often requiring heating.[11][12]
-
Causality of Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the acylthiosemicarbazide by the strong acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to an intramolecular nucleophilic attack by the lone pair of electrons on the sulfur atom. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of a water molecule to afford the stable, aromatic 1,3,4-thiadiazole ring.[7]
Reaction Mechanism
Caption: Mechanism of the intramolecular cyclization of the thiosemicarbazide intermediate.
Detailed Experimental Protocol
This protocol describes a reliable one-pot synthesis using concentrated sulfuric acid.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Ammonium Hydroxide solution (or Sodium Carbonate solution)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, place thiosemicarbazide (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly and portion-wise, add cold concentrated sulfuric acid (approx. 5-10 mL per gram of thiosemicarbazide) to the flask. Stir continuously and maintain the temperature below 10 °C during this addition.
-
Substrate Addition: Once the thiosemicarbazide has dissolved, slowly add 3,4-dimethoxybenzoic acid (1.0 eq) in small portions to the acidic solution, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated ammonium hydroxide solution or a saturated sodium carbonate solution until the pH reaches 8-8.2.[13] This step is crucial to deprotonate the amine group and ensure precipitation of the free base.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.
-
Purification: Dry the crude solid. The primary method of purification is recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine as a solid.
Data Presentation and Characterization
Expected Yield and Physical Properties
| Parameter | Expected Value | Source |
| Yield | 70-95% | [8][13] |
| Appearance | White to off-white solid | General Observation |
| Molecular Formula | C₁₀H₁₁N₃O₂S | Calculated |
| Molecular Weight | 237.28 g/mol | Calculated |
Spectroscopic Characterization Data
The structural confirmation of the synthesized compound is achieved through standard spectroscopic techniques. The expected data are as follows:
-
¹H-NMR (DMSO-d₆):
-
δ ~3.8 ppm (s, 6H): Two sharp singlets corresponding to the two methoxy (-OCH₃) groups.
-
δ ~7.0-7.5 ppm (m, 3H): A multiplet pattern corresponding to the three aromatic protons on the dimethoxyphenyl ring.
-
δ ~7.6 ppm (s, 2H): A broad singlet corresponding to the primary amine (-NH₂) protons, which is D₂O exchangeable.[9]
-
-
¹³C-NMR (DMSO-d₆):
-
δ ~55-56 ppm: Signals for the two methoxy carbons.
-
δ ~110-125 ppm: Signals for the aromatic carbons of the phenyl ring.
-
δ ~148-152 ppm: Signals for the ipso-carbons of the phenyl ring attached to the methoxy groups and the thiadiazole ring.
-
δ ~155-170 ppm: Signals for the two carbons of the 1,3,4-thiadiazole ring (C2 and C5).[9][14]
-
-
FT-IR (KBr, cm⁻¹):
-
Mass Spectrometry (LC-MS):
-
[M+H]⁺: Expected at m/z = 238.06, confirming the molecular weight of the compound.
-
Conclusion
The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine via acid-catalyzed cyclization of the corresponding thiosemicarbazide is a highly efficient and reliable method. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently reproduce and scale this procedure. The protocol described herein is self-validating and provides a clear pathway to obtaining a high-purity product, which is essential for subsequent applications in medicinal chemistry and drug discovery. The provided characterization data serves as a benchmark for verifying the successful synthesis of this valuable heterocyclic compound.
References
- Barbosa, G. A. D., & de Aguiar, A. P. (Year not specified). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
-
Various Authors. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Link]
-
Lee, J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. [Link]
-
Pintilie, O., et al. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. National Institutes of Health. [Link]
-
Tran, T. D., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
El-Shehry, M. F., et al. (1990). 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(3-4). [Link]
- CN103524411A. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Singh, S., et al. (n.d.). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health. [Link]
-
Sharma, P., & Kumar, A. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Chemistry. [Link]
-
Plech, T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
-
Gieraltowska, U., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. [Link]
-
Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. [Link]
-
Plech, T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Drug Resistance, 12, 1545-1566. [Link]
-
Gieraltowska, U., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Kolyvanov, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
PubChem. (n.d.). 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2217. [Link]
-
Wujec, M., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3336. [Link]
-
PubChem. (n.d.). 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4930-4936. [Link]
-
Kolyvanov, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health. [Link]
-
Kolyvanov, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. [Link]
-
Hugar, D. S., et al. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive technical overview of the synthesis, characterization, and biological significance of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive properties.[2][3][4] The presence of the =N-C-S moiety is believed to be a key contributor to the biological activity of these compounds.[1] The subject of this guide, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, incorporates this versatile thiadiazole ring with a 3,4-dimethoxyphenyl substituent, a feature often associated with various biological activities. This guide will delve into the essential methodologies for its synthesis and the detailed analytical techniques employed for its complete characterization.
Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and effective method involves the acid-catalyzed cyclization of a thiosemicarbazide derivative.[5][6] In the case of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, the synthesis commences with the preparation of the corresponding thiosemicarbazide precursor, 3,4-dimethoxybenzoylthiosemicarbazide. This intermediate is then subjected to cyclization to yield the final product.[5][7]
Caption: Synthetic workflow for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below, based on established literature procedures.[5][6][7]
Step 1: Preparation of 3,4-Dimethoxybenzoylthiosemicarbazide (Intermediate)
-
To a solution of 3,4-dimethoxybenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of thiosemicarbazide.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the precipitated solid is filtered, washed with a cold solvent, and dried to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (Final Product)
-
The dried 3,4-dimethoxybenzoylthiosemicarbazide is slowly added to a cold, stirred dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.
-
The reaction mixture is stirred at a controlled temperature for a specified duration.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Spectroscopic and Physicochemical Characterization
A thorough characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are routinely employed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂S | [8] |
| Molecular Weight | 237.27 g/mol | [8] |
| Melting Point | 148-152 °C | [8] |
| Appearance | Solid | Inferred |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is expected to exhibit characteristic absorption bands.[1][8]
| Wavenumber (cm⁻¹) | Assignment |
| 3346-3253 | N-H stretching (primary amine) |
| 3040 | C-H stretching (aromatic) |
| 2954-2823 | C-H stretching (aliphatic) |
| 1614 | C=N stretching (thiadiazole ring) |
| 1504 | C=C stretching (aromatic) |
| 854 | C-S-C stretching |
Data based on a representative spectrum for this compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.26 | s | 2H | NH₂ |
| 6.9-7.1 | m | 3H | Ar-H |
| 3.74 | s | 6H | OCH₃ |
Solvent: DMSO-d₆. Data based on a representative spectrum for this compound.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.[8]
| Chemical Shift (δ, ppm) | Assignment |
| 168, 156 | C=N (thiadiazole ring) |
| 150, 149, 124, 120, 112, 109 | Aromatic Carbons |
| 56, 55 | OCH₃ |
Solvent: DMSO-d₆. Data based on a representative spectrum for this compound.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, the molecular ion peak [M]+ is expected at m/z 237, with a [M+H]+ peak at m/z 238 in techniques like LC-MS.[8]
Caption: Workflow for the characterization of the synthesized compound.
Biological Significance and Potential Applications
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of new therapeutic agents.[2][4] The title compound, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and its derivatives have been investigated for a range of biological activities.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives.[5][7]
-
Anticancer Activity: The 1,3,4-thiadiazole scaffold is a common feature in many anticancer agents.[9] The dimethoxyphenyl substitution can also contribute to cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against a range of bacteria and fungi.[3]
The diverse biological profile of this class of compounds makes them attractive candidates for further investigation and development in the pharmaceutical industry.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The provided methodologies and spectral data serve as a valuable resource for researchers working with this and related compounds. The established biological activities of the 1,3,4-thiadiazole scaffold, coupled with the specific substitutions on this molecule, underscore its potential for the development of novel therapeutic agents.
References
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Published August 25, 2021. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Published April 21, 2019. [Link]
-
1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. PubMed. [Link]
-
Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 819785. PubChem. [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. DSpace [helda.helsinki.fi]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine chemical properties
An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine: Properties, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, outlines its spectroscopic signature, and explores its established biological activities. The guide aims to serve as a foundational resource for leveraging this molecule in future research and development endeavors.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds form the backbone of modern pharmacology. Among them, the 1,3,4-thiadiazole ring is a privileged scaffold due to its unique electronic and structural characteristics.[2] Its pharmacological versatility is often attributed to its role as a bioisostere of pyrimidine, a core component of nucleic bases, allowing it to potentially interfere with DNA replication processes in rapidly dividing cells.[5] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances its ability to cross biological membranes, improving bioavailability and interaction with intracellular targets.[5]
The specific compound, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, combines this potent thiadiazole core with a 3,4-dimethoxyphenyl substituent. This "veratryl" group is also found in numerous natural and synthetic bioactive molecules, where the methoxy groups can act as hydrogen bond acceptors and influence the molecule's overall lipophilicity and electronic properties, often enhancing its interaction with biological targets. This guide explores the synthesis, characterization, and known activities of this promising molecule.
Physicochemical and Structural Properties
The fundamental properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine are crucial for its handling, formulation, and application in experimental settings.
Caption: Chemical Structure of the title compound.
Table 1: Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | N/A |
| Molecular Formula | C₁₀H₁₁N₃O₂S | Calculated |
| Molecular Weight | 237.28 g/mol | Calculated |
| Appearance | Typically a crystalline solid (yellowish) | [6] (analog) |
| Melting Point | >200 °C (Varies with purity) | [6] (analog) |
| CAS Number | 24656-39-5 (example) | N/A |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC | N/A |
| InChIKey | (Example) YWGYASVYFCSJDB-UHFFFAOYSA-N | N/A |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the acid-catalyzed cyclodehydration of an appropriate N-aroylthiosemicarbazide. This method is widely adopted for its reliability and good yields.
Synthesis Workflow
The synthesis is a two-step process starting from commercially available 3,4-dimethoxybenzoic acid.
Caption: General two-step synthesis pathway.
Detailed Experimental Protocol
This protocol describes the synthesis via the intermediate 1-(3,4-Dimethoxybenzoyl)thiosemicarbazide, followed by cyclization.
Step 1: Synthesis of 1-(3,4-Dimethoxybenzoyl)thiosemicarbazide
-
Reagents & Setup: To a solution of 3,4-dimethoxybenzoyl hydrazine (10 mmol) in ethanol (50 mL), add phenyl isothiocyanate (12 mmol).
-
Reaction: Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The resulting white solid is the thiosemicarbazide intermediate.
Step 2: Cyclodehydration to form 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine [7][8]
-
Reagents & Setup: Add the dried 1-(3,4-dimethoxybenzoyl)thiosemicarbazide (5 mmol) portion-wise to pre-chilled concentrated sulfuric acid (15 mL) under constant stirring in an ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration.
-
Purification: Neutralize the solid with a dilute ammonia solution, wash thoroughly with water, and then recrystallize from ethanol or a similar suitable solvent to yield the pure product.
Mechanistic Causality
-
Role of Sulfuric Acid: Concentrated sulfuric acid serves a dual purpose. It acts as a proton source to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Secondly, it is a powerful dehydrating agent, which is essential for removing a molecule of water during the intramolecular cyclization, thereby driving the reaction to completion according to Le Châtelier's principle. Alternative reagents like phosphorus oxychloride (POCl₃) can also be used to achieve the same cyclodehydration.[6]
Spectroscopic Characterization
Structural elucidation and confirmation of purity are achieved through a combination of spectroscopic techniques. The data presented below are representative values based on the known spectra of closely related 2-amino-5-aryl-1,3,4-thiadiazoles.[9][10]
Table 2: Representative Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment |
| FT-IR | 3300 - 3100 | N-H stretching (primary amine) |
| 3050 - 3000 | Aromatic C-H stretching | |
| 2980 - 2850 | Aliphatic C-H stretching (O-CH₃) | |
| ~1620 | C=N stretching (thiadiazole ring) | |
| ~1510 | N-H bending (amine) | |
| ~1250 & ~1020 | C-O stretching (aryl ether) | |
| ~700 | C-S stretching | |
| ¹H-NMR | ~7.3 (s, 2H) | -NH₂ protons (amine) |
| (DMSO-d₆) | 7.2 - 7.5 (m, 2H) | Aromatic protons ortho to thiadiazole |
| ~7.0 (d, 1H) | Aromatic proton meta to thiadiazole | |
| ~3.8 (s, 6H) | -OCH₃ protons (two methoxy groups) | |
| ¹³C-NMR | ~168 | C2-carbon of thiadiazole (attached to -NH₂) |
| (DMSO-d₆) | ~155 | C5-carbon of thiadiazole (attached to phenyl) |
| ~150, ~149 | Aromatic carbons attached to -OCH₃ | |
| ~125 | Aromatic carbon attached to thiadiazole | |
| ~118, ~112 | Other aromatic carbons | |
| ~56 | -OCH₃ carbons | |
| Mass Spec. | M⁺ peak at m/z ≈ 237 | Molecular Ion Peak [C₁₀H₁₁N₃O₂S]⁺ |
-
Expert Interpretation: In the ¹H-NMR spectrum, the two protons of the primary amine typically appear as a broad singlet. The six protons from the two equivalent methoxy groups give a sharp singlet at approximately 3.8 ppm. The aromatic protons exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. In ¹³C-NMR, the two carbons of the thiadiazole ring are significantly downfield, with the carbon attached to the amino group being the most deshielded.
Biological Activities and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents, and the title compound is no exception. Its derivatives have shown promising activity in several key areas.
Anti-inflammatory Activity
Derivatives of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole have been synthesized and shown to exhibit anti-inflammatory properties.[7] The mechanism is often linked to the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX). The structural features of the thiadiazole ring combined with the dimethoxyphenyl moiety likely contribute to its binding affinity within the active sites of inflammatory target proteins.
Anticancer Potential
The 1,3,4-thiadiazole core is a well-documented anticancer pharmacophore.[5][11][12] Compounds bearing this moiety have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[5][11] The proposed mechanisms often involve the inhibition of key enzymes like carbonic anhydrases or interference with DNA synthesis, leveraging the ring's bioisosteric similarity to pyrimidine.[5] The presence of multiple methoxy groups on the phenyl ring can further enhance this activity.
Caption: Conceptual model of therapeutic action.
Other Potential Applications
The broader class of 2-amino-1,3,4-thiadiazoles has been extensively investigated for other activities, suggesting potential avenues for the title compound:
-
Antimicrobial Activity: Many derivatives show potent antibacterial and antifungal effects.[4][13]
-
Antiviral Activity: The scaffold has been used to develop agents against various viruses, including HIV.[14]
-
CNS Activity: Certain thiadiazoles have been explored for anticonvulsant and antidepressant effects.[3]
Conclusion and Future Directions
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a synthetically accessible molecule with a robust chemical profile and significant therapeutic potential. Its foundation on the versatile 1,3,4-thiadiazole scaffold, enhanced by the bioactive dimethoxyphenyl moiety, makes it a compelling candidate for further drug discovery efforts.
Future research should focus on:
-
Lead Optimization: Synthesizing a library of derivatives, particularly by modifying the 2-amino group, to enhance potency and selectivity for specific biological targets.
-
In-Vivo Studies: Progressing the most promising compounds from in-vitro assays to animal models to evaluate efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: Employing biochemical and molecular biology techniques to precisely identify the protein targets and signaling pathways modulated by this compound.
This guide provides the foundational knowledge required for researchers to confidently engage with this high-potential molecule in their scientific pursuits.
References
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki.
- 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine - 1014-25-1, C9H9N3OS, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1. ChemicalBook.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. sciforum.net.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evalu
- Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]
- 7. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds are of paramount importance, with the 1,3,4-thiadiazole scaffold being a recurring motif in a multitude of pharmacologically active agents.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The subject of this guide, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, is a molecule of significant interest, combining the established biological relevance of the 1,3,4-thiadiazole ring with the 3,4-dimethoxyphenyl moiety, a feature present in numerous natural products and synthetic drugs.
This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the rationale behind the analytical choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to rigorously confirm the identity and purity of this and structurally related compounds.
Molecular Structure and Spectroscopic Blueprint
The unequivocal confirmation of a molecule's structure is the bedrock of chemical research and drug development. For 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, a multi-faceted spectroscopic approach is not just recommended, but essential. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Molecular Structure of the Target Compound.
The key structural features to be interrogated by spectroscopy are:
-
The 1,3,4-thiadiazole ring : A five-membered aromatic heterocycle containing sulfur and nitrogen.
-
The 2-amino group : A primary amine attached to the thiadiazole ring.
-
The 3,4-dimethoxyphenyl group : A disubstituted benzene ring.
-
The two methoxy groups : -OCH₃ substituents on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, we anticipate a spectrum with distinct signals for the aromatic, amine, and methoxy protons.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H | ~7.0 - 7.8 | m | 3H | The protons on the 3,4-dimethoxyphenyl ring will appear in the aromatic region. Their specific shifts and splitting patterns will depend on their coupling with each other. |
| Amine (NH₂) | ~7.3 | br s | 2H | The chemical shift of amine protons can be variable and they often appear as a broad singlet. This signal will disappear upon D₂O exchange.[6] |
| Methoxy (OCH₃) | ~3.8 | s | 6H | The two methoxy groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of DMSO-d₆ is often advantageous for compounds with amine groups as it can slow down proton exchange.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiadiazole C2 (C-NH₂) | ~168 | This carbon is attached to two electronegative nitrogen atoms and will be significantly downfield. |
| Thiadiazole C5 (C-Aryl) | ~156 | This carbon is part of the heterocyclic ring and attached to the aromatic ring. |
| Aromatic C (C-O) | ~148 - 152 | The two carbons of the phenyl ring attached to the methoxy groups will be downfield due to the deshielding effect of the oxygen atoms. |
| Aromatic C (quaternary) | ~125 | The carbon of the phenyl ring attached to the thiadiazole ring. |
| Aromatic C-H | ~110 - 120 | The carbons of the phenyl ring bearing hydrogen atoms. |
| Methoxy (OCH₃) | ~55 | The carbons of the two equivalent methoxy groups will appear as a single signal in the aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
The spectral width should be set to cover the full range of expected carbon signals (e.g., 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3300 - 3450 | Medium | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching |
| C-H (Aliphatic - OCH₃) | 2850 - 3000 | Medium | Stretching |
| C=N (Thiadiazole) | 1600 - 1650 | Medium-Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium | Ring Stretching |
| C-O (Aryl Ether) | 1200 - 1275 | Strong | Asymmetric Stretching |
| C-S (Thiadiazole) | 800 - 850 | Medium-Weak | Stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.
Expected Mass Spectrometry Data
-
Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For C₁₀H₁₁N₃O₂S, the expected exact mass is approximately 237.0572 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural confirmation. Expected fragment ions could arise from:
-
Loss of the amino group.
-
Cleavage of the bond between the phenyl ring and the thiadiazole ring.
-
Loss of methyl groups from the methoxy substituents.
-
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z ~238.0650) and any significant fragment ions.
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in the convergence of data to build an unassailable structural assignment.
Caption: Integrated workflow for spectroscopic analysis.
A hypothetical but realistic scenario for confirming the structure would be:
-
MS confirms the molecular weight is ~237 g/mol , and HRMS confirms the elemental formula as C₁₀H₁₁N₃O₂S.
-
FT-IR shows characteristic peaks for an amine (N-H stretch), an aromatic system (C-H and C=C stretches), and aryl ether linkages (C-O stretch), consistent with the proposed structure.
-
¹³C NMR reveals 8 distinct carbon signals, which is consistent with the symmetry of the 3,4-dimethoxyphenyl group (leading to fewer than 10 signals). The chemical shifts align with the expected values for the thiadiazole, aromatic, and methoxy carbons.
-
¹H NMR shows signals in the aromatic region integrating to 3 protons, a broad singlet integrating to 2 protons (the amine), and a sharp singlet integrating to 6 protons (the two methoxy groups). The splitting pattern in the aromatic region would be consistent with a 1,2,4-trisubstituted benzene ring.
The collective evidence from these techniques provides a robust and self-consistent confirmation of the structure of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Conclusion
The spectroscopic characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a clear illustration of the necessity of a multi-technique analytical approach in modern chemical science. Each method provides a unique and complementary set of data that, when integrated, allows for the unambiguous determination of the molecular structure. The protocols and expected spectral data presented in this guide are intended to provide researchers with a solid framework for the analysis of this compound and other related 1,3,4-thiadiazole derivatives, thereby ensuring the scientific integrity of their work.
References
- Zainab A. et al. (2021). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link: https://www.chemmethod.com/article_137337.html]
- Gomha, S. M. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9577810/]
- Al-Sultani, K. J. (2016). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University. [Link: https://www.iasj.net/iasj/article/117398]
- Stavrou, K. et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464309/]
- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. [Link: https://www.researchgate.
- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link: https://www.jocpr.
- Sagan, J. et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. [Link: https://www.mdpi.com/1420-3049/23/11/2984]
- Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. [Link: https://dergipark.org.tr/en/pub/kujes/issue/56910/789505]
- Gomha, S. M. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02435g]
- Reddy, T. S. et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters. [Link: https://growingscience.com/ccl/Vol8/ccl_2019_30.pdf]
- Sirazitdinov, D. R. et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link: https://www.mdpi.com/1420-3049/26/17/5195]
- Reddy, T. S. et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link: https://www.researchgate.
- Anireddy, J. S. et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters. [Link: https://pubmed.ncbi.nlm.nih.gov/25765907/]
- SpectraBase. (n.d.). 5-(3,4-Diethoxybenzyl)-1,3,4-thiadiazol-2-amine. [Link: https://spectrabase.com/spectrum/5Y6t1bnMx68]
- Nesterov, V. et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Pharmaceuticals. [Link: https://www.mdpi.com/1424-8247/15/10/1276]
- ResearchGate. (2010). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. [Link: https://www.researchgate.
- The Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. [Link: https://www.rsc.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link: https://www.organicdivision.org/nmr/13cnmr/]
- PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12388755]
- Hafez, H. N. et al. (2016). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7099516/]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. growingscience.com [growingscience.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, to provide a comprehensive understanding of its potential mechanism of action. By synthesizing data from existing literature on structurally similar compounds, this document outlines the probable biological targets and cellular pathways affected by this molecule. It further details the requisite experimental protocols to rigorously validate these proposed mechanisms, offering a self-validating framework for future research and development.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of this scaffold allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of its pharmacological profile. The incorporation of a dimethoxyphenyl group, as seen in 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, is a strategic choice, as this moiety is present in numerous bioactive natural products and synthetic compounds, often contributing to enhanced target binding and favorable pharmacokinetic properties.
Overview of Biological Activities
Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have consistently demonstrated potent biological effects, particularly in the realm of oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 1,3,4-thiadiazole derivatives against a variety of cancer cell lines.[5][6][7][8] Compounds with similar structures to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231.[8] The presence of methoxy groups on the phenyl ring appears to be a critical factor in their anticancer potential.[8]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6][9] These compounds have been reported to exhibit activity against a range of bacteria and fungi, suggesting their potential as leads for new anti-infective therapies.
Postulated Mechanisms of Action
Based on the available literature for structurally related compounds, the mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is likely multifaceted. The following sections explore the most probable molecular targets and cellular pathways.
Induction of Apoptosis via Caspase Activation
A plausible mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of programmed cell death, or apoptosis. In silico studies on similar compounds suggest that caspase 8 is a likely molecular target.[8] Activation of caspase 8, an initiator caspase in the extrinsic apoptotic pathway, leads to a downstream cascade of effector caspases, ultimately resulting in cell death.
Caption: Proposed apoptotic pathway initiated by the compound.
Inhibition of DNA Biosynthesis
Another potential mechanism of action is the interference with DNA replication in cancer cells.[8] Studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the incorporation of [³H]thymidine into DNA, indicating a disruption of DNA synthesis.[8] This antiproliferative effect is a hallmark of many successful chemotherapeutic agents.
Carbonic Anhydrase Inhibition
The 2-amino-1,3,4-thiadiazole scaffold is structurally related to sulfonamides, a class of well-known carbonic anhydrase inhibitors.[10] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. It is conceivable that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine could exert some of its biological effects through the inhibition of one or more carbonic anhydrase isoforms.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are necessary. The following sections provide detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
DNA Biosynthesis Assay ([³H]-Thymidine Incorporation)
This assay directly measures the effect of the compound on DNA replication.
Principle: [³H]-Thymidine is a radiolabeled nucleoside that is incorporated into newly synthesized DNA. By measuring the amount of radioactivity in the DNA of treated cells, the rate of DNA synthesis can be determined.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4 hours.
-
Cell Harvesting: Wash the cells with PBS and then lyse them to release the cellular contents.
-
DNA Precipitation: Precipitate the DNA using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the precipitated DNA on a filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts of treated cells to untreated controls to determine the percentage of inhibition of DNA synthesis.
Caspase Activity Assay
This assay is used to confirm the activation of caspases, key mediators of apoptosis.
Principle: This assay utilizes a specific substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time, then harvest and lyse the cells to prepare a cell extract.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.
-
Incubation: Incubate the reaction mixture at 37°C to allow for substrate cleavage.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to a standard curve and compare the activity in treated versus untreated cells.
Data Presentation and Interpretation
For a comprehensive evaluation, the quantitative data from these assays should be summarized in a clear and structured format.
| Assay | Endpoint | Cell Line | IC50 / % Inhibition |
| MTT | Cell Viability | MCF-7 | [Insert Value] µM |
| MTT | Cell Viability | MDA-MB-231 | [Insert Value] µM |
| [³H]-Thymidine | DNA Synthesis | MCF-7 | [Insert Value]% at [X] µM |
| Caspase-8 Activity | Apoptosis | MCF-7 | [Insert Value]-fold increase |
| Caspase-3 Activity | Apoptosis | MCF-7 | [Insert Value]-fold increase |
Conclusion and Future Directions
The available evidence strongly suggests that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a promising bioactive molecule with potential applications in cancer therapy. The proposed mechanisms of action, including the induction of apoptosis via caspase activation and the inhibition of DNA biosynthesis, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for validating these hypotheses and further elucidating the intricate molecular interactions of this compound. Future research should focus on identifying the direct protein targets of this molecule and evaluating its efficacy and safety in preclinical animal models.
References
-
Polkam, N., Rayam, P., Anireddy, J.S., Yennam, S., Anantaraju, H.S., Dharmarajan, S., & Balasubramanian, S. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1398-1402. [Link]
-
Rasayan J. Chem. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 434-441. [Link]
-
Yadav, M. R., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(7), 3213-3218. [Link]
-
Saeed, S., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7015. [Link]
-
Gomha, S. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. [Link]
-
Mazzoni, O., et al. (1967). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 31(2), 357-363. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
-
Saini, M.S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]
-
Vullo, D., et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 13(10), 3371-3378. [Link]
-
ShodhKosh. (2021). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts, 2(1). [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2266. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5176. [Link]
-
Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 7(5), 799-809. [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
-
JETIR. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 5(11), 2349-5162. [Link]
-
Li, Y., et al. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1044. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | 1086385-71-8 [smolecule.com]
- 10. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Biological Activity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabilities and broad spectrum of biological activities. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1][2][3][4][5][6][7] This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[4][8] Its mesoionic character facilitates passage across cellular membranes, enhancing bioavailability.[1][4]
Within this class, derivatives of 2-amino-1,3,4-thiadiazole serve as crucial building blocks for pharmacologically active agents.[9][10] This guide focuses specifically on 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine , a molecule that combines the potent thiadiazole core with a 3,4-dimethoxyphenyl (veratryl) moiety. The electron-donating methoxy groups of the veratryl group are known to influence the electronic properties and lipophilicity of the molecule, often enhancing its interaction with biological targets and contributing to a unique pharmacological profile. This document provides a comprehensive analysis of its synthesis, established and potential biological activities, and the underlying structure-activity relationships, tailored for researchers and drug development professionals.
Part 1: Synthesis of the Core Compound
The primary and most efficient route to synthesizing 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[11][12] This method is widely adopted for its reliability and good yields.
Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization
This protocol outlines the two-step synthesis starting from 3,4-dimethoxybenzoic acid.
Step 1: Synthesis of 1-(3,4-dimethoxybenzoyl)thiosemicarbazide
-
Esterification: Convert 3,4-dimethoxybenzoic acid to its methyl ester (methyl 3,4-dimethoxybenzoate) using methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux.
-
Hydrazinolysis: Reflux the resulting methyl ester with hydrazine hydrate to yield 3,4-dimethoxybenzohydrazide.
-
Thiosemicarbazide Formation: React the 3,4-dimethoxybenzohydrazide with an isothiocyanate (e.g., potassium thiocyanate in an acidic medium) to form the key intermediate, 1-(3,4-dimethoxybenzoyl)thiosemicarbazide.
Step 2: Cyclodehydration to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Reaction Setup: Add 1-(3,4-dimethoxybenzoyl)thiosemicarbazide portion-wise to a flask containing a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPE), while cooling in an ice bath.[11][13][14]
-
Cyclization: Allow the mixture to stir at room temperature for a specified period (typically 12-24 hours) to facilitate the intramolecular cyclodehydration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.
-
Purification: Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or a methanol-water mixture to obtain the pure 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Caption: General workflow for the synthesis of the target compound.
Part 2: Profile of Biological Activities
The 1,3,4-thiadiazole nucleus imparts a diverse range of pharmacological properties. For 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, direct evidence points towards significant anti-inflammatory effects, while its structural characteristics suggest strong potential in antimicrobial and anticancer applications.
Anti-inflammatory Activity
Derivatives of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole have been synthesized and confirmed to exhibit anti-inflammatory properties.[11][12] The mechanism is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Causality of Experimental Choice: The carrageenan-induced paw edema model in rats is a standard and highly reliable acute inflammation assay.[15] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation, a cardinal sign of inflammation. This model is particularly useful for screening potential non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Use Wistar rats, housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Ibuprofen or Indomethacin), and test groups receiving different doses of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
-
Drug Administration: Administer the test compound and standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume change in the control group and Vt is the average paw volume change in the treated group.
Table 1: Representative Anti-inflammatory Data for Related Thiadiazoles
| Compound | Dose (mg/kg) | Max. Inhibition (%) | Standard Drug |
| Thiadiazole Derivative 1 | 20 | 55.8 | Indomethacin |
| Thiadiazole Derivative 2 | 20 | 61.2 | Indomethacin |
| 5-(Aryl)-1,3,4-thiadiazole | 50 | 45-65 | Ibuprofen |
Note: Data is illustrative, based on typical results for this class of compounds found in the literature.[15][16][17]
Potential Anticancer Activity
While direct studies on this specific molecule are limited, a vast body of evidence supports the potent anticancer activity of 2,5-disubstituted 1,3,4-thiadiazoles, particularly those with methoxyphenyl groups.[1][8][18][19] These compounds are known to interfere with DNA replication and induce apoptosis, making them promising candidates for cancer chemotherapy.[8] The 3,4,5-trimethoxyphenyl group, structurally similar to the 3,4-dimethoxyphenyl moiety, has been identified as a key feature in highly cytotoxic thiadiazole derivatives.[18]
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Similar to other anticancer agents, some thiadiazoles can disrupt microtubule dynamics, leading to cell cycle arrest.[20]
-
Kinase Inhibition: They can act as inhibitors of protein kinases, such as Abl kinase, which are crucial for cancer cell signaling and proliferation.[20]
-
Apoptosis Induction: A likely mechanism involves the activation of intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins (like BAX) and the activation of executioner caspases (Caspase-3, Caspase-8).[8][21][22]
Caption: Potential apoptotic pathway induced by thiadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine for 48-72 hours. Include a vehicle control and a positive control (e.g., 5-Fluorouracil or Cisplatin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Table 2: Anticancer Activity of Structurally Related 1,3,4-Thiadiazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug |
| 2-(Ar-amino)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 | Doxorubicin |
| 2-(Ar-amino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole[8] | MCF-7 (Breast) | 49.6 | - |
| 2-(Ar-amino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole[8] | MDA-MB-231 (Breast) | 53.4 | - |
| 5-(Aryl)-N-(benzyl)-1,3,4-thiadiazole-2-amine[20] | MDA-MB-231 (Breast) | < 10 | Cisplatin |
| 5-(Thiophen-2-yl)-thiadiazole derivative[23] | HepG-2 (Liver) | 4.37 | Cisplatin |
Potential Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore for potent antimicrobial agents.[9][10] Derivatives have shown broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[2][7][13]
Proposed Mechanism of Action: The antimicrobial effect is often attributed to the N-C-S moiety within the thiadiazole ring.[2] These compounds can inhibit essential microbial enzymes or disrupt cell wall integrity, leading to cell death. The aromaticity of the ring provides high in vivo stability.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Antimicrobial Activity of Related 5-Aryl-1,3,4-thiadiazol-2-amines
| Bacterial/Fungal Strain | MIC (µg/mL) of Halogenated Derivatives[9] | MIC (µg/mL) of Oxygenated Derivatives[10] | Standard Drug (MIC, µg/mL) |
| S. aureus (Gram +) | 20 - 28 | > 50 | Ciprofloxacin (18-20) |
| E. coli (Gram -) | 24 - 40 | > 50 | Ciprofloxacin (20-24) |
| A. niger (Fungus) | > 50 | 32 - 42 | Fluconazole (24-26) |
| C. albicans (Fungus) | > 50 | 32 - 42 | Fluconazole (24-26) |
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of 5-aryl-1,3,4-thiadiazol-2-amines is highly dependent on the nature and position of substituents.
-
The 2-Amino Group: The free amino group at position 2 is a crucial site for derivatization. Acylation or formation of Schiff bases at this position can significantly modulate activity, often leading to enhanced anti-inflammatory or antimicrobial effects.[11][17]
-
Substituents on the 5-Phenyl Ring:
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) on the phenyl ring tend to increase antibacterial activity, particularly against Gram-positive bacteria.[9][10]
-
Electron-Donating Groups (EDGs): Oxygenated substituents like hydroxyl (-OH) and methoxy (-OCH₃), as in the target compound, have been shown to impart significant antifungal activity.[10] In the context of anticancer activity, multiple methoxy groups (dimethoxy, trimethoxy) on the phenyl ring are strongly correlated with high cytotoxicity.[18][20]
-
Caption: Key structure-activity relationship points for the scaffold.
Conclusion and Future Perspectives
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a molecule of significant therapeutic interest, anchored by the versatile 1,3,4-thiadiazole core. Direct evidence confirms its role as an anti-inflammatory agent.[11][12] Furthermore, extensive research on structurally analogous compounds provides a strong rationale for its investigation as a potent anticancer and antimicrobial agent. The presence of the electron-donating dimethoxyphenyl moiety is particularly promising for enhancing cytotoxicity against cancer cells.
Future research should focus on:
-
Comprehensive Biological Screening: Conducting in-depth in vitro and in vivo studies to confirm and quantify the anticancer and antimicrobial activities of the title compound.
-
Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways modulated by the compound to understand its mechanisms of action.
-
Lead Optimization: Synthesizing a library of derivatives by modifying the 2-amino group and the substitution pattern on the phenyl ring to optimize potency and selectivity while minimizing toxicity.
This guide consolidates the existing knowledge and provides a strategic framework for researchers to unlock the full therapeutic potential of this promising heterocyclic compound.
References
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-728. [Link]
-
Strupińska, M., Sławiński, J., Pogorzelska, A., Ulenberg, S., & Bączek, T. (2012). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 55(20), 8859-8870. [Link]
-
Kim, Y., Lee, J., Lee, J. Y., Kim, J., Yoo, J., Choi, S., ... & Jeong, L. S. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(15), 5545-5557. [Link]
-
Farghaly, T. A., Abdullah, M. M., Muhammad, Z. S., & Abdallah, M. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30041-30055. [Link]
-
ResearchGate. (n.d.). Structures of biologically active 1,3,4-thiadiazoles. [Link]
-
Foroumadi, A., Soltani, F., Asadipour, A., & Emami, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1547–1567. [Link]
-
MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6563. [Link]
-
Lozinskii, M. O., & Pruglo, E. S. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. [Link]
-
Krystof, V., Cankar, P., Frysova, I., Slouka, J., & Kontopidis, G. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7001. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. [Link]
-
Gierlik, E., Sławiński, J., & Szulawska-Mroczek, A. (2021). Thiadiazole derivatives as anticancer agents. Cancers, 13(21), 5529. [Link]
-
Seremet, O. C., Gierlik, E., & Sławiński, J. (2022). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 23(18), 10606. [Link]
-
Kulakov, I. V., Barsegyan, G. G., & Fisyuk, A. S. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5184. [Link]
-
Krol, E., Zadykowicz, B., Marcinkowski, M., Stasilowicz, A., Sienkiewicz-Gromiuk, J., Fylak, I., ... & Sławiński, J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1785. [Link]
-
Al-Masoudi, W. A., & Al-Amery, M. H. A. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(1), 1-8. [Link]
-
Kumar, A., Sharma, S., & Bajaj, K. (2012). New 1,3,4-Thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Songklanakarin Journal of Science and Technology, 34(3), 283-290. [Link]
-
Maccioni, E., Piras, S., & Giliberti, G. (2002). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 10(6), 1667-1673. [Link]
-
Al-Ostath, A., Al-Qaisi, J., El-Awady, R., & Ghattas, M. A. Y. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
-
Dovepress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1547-1567. [Link]
-
Lelyukh, M., Chaban, I., & Matiichuk, V. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Current Chemistry Letters, 12(2), 413-420. [Link]
-
PubMed. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
-
Arslan, O., & Senturk, M. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 733-737. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2683–2694. [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7001. [Link]
-
Al-Qaisi, J., El-Awady, R., & Ghattas, M. A. Y. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
-
JETIR. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PROTEINASE ACTION. JETIR, 5(8), 652-658. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review » Growing Science [growingscience.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. mdpi.com [mdpi.com]
- 15. thaiscience.info [thaiscience.info]
- 16. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [helda.helsinki.fi]
- 22. mdpi.com [mdpi.com]
- 23. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to Synthesis and Therapeutic Innovation
Introduction: The Privileged Status of the 1,3,4-Thiadiazole Core in Medicinal Chemistry
The landscape of modern drug discovery is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, metabolic stability, and a rich potential for diverse biological activity. Among the heterocyclic compounds that have consistently risen to this challenge, the 1,3,4-thiadiazole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is a cornerstone in the development of novel therapeutic agents. Its significance is not merely academic; several FDA-approved drugs, such as the carbonic anhydrase inhibitors Acetazolamide and Methazolamide, feature this core structure, underscoring its clinical relevance.[2]
The pharmacological versatility of 1,3,4-thiadiazole derivatives stems from several key physicochemical properties. The aromaticity of the ring imparts significant in vivo stability and is often associated with low toxicity profiles in higher vertebrates.[2][3][4] Furthermore, its mesoionic character allows molecules incorporating this scaffold to readily cross biological membranes, enhancing bioavailability and interaction with intracellular targets.[5][6] The 1,3,4-thiadiazole moiety often acts as a bioisostere of pyrimidine, a fundamental component of nucleic acids, enabling these derivatives to interfere with processes like DNA replication in pathogenic cells.[5] This guide provides an in-depth exploration of the synthesis of novel 1,3,4-thiadiazole derivatives and delves into their extensive pharmacological activities, with a focus on anticancer and antimicrobial applications.
Core Synthetic Strategies: From Classical Cyclization to Modern Methodologies
The construction of the 1,3,4-thiadiazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of researchers. The most prevalent and versatile approaches typically involve the cyclization of thiosemicarbazide or its derivatives with a variety of reagents.
Primary Synthetic Pathway: Cyclodehydration of Thiosemicarbazides with Carboxylic Acids
A cornerstone in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of thiosemicarbazide with carboxylic acids. Phosphorus oxychloride (POCl₃) is a commonly employed and highly effective dehydrating agent in this transformation.
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines [3]
-
Reaction Setup: In a round-bottom flask, suspend the desired aromatic carboxylic acid (1.0 equivalent) in phosphorus oxychloride (POCl₃, ~3-4 mL per mmol of acid).
-
Addition of Thiosemicarbazide: To the stirred suspension, add thiosemicarbazide (1.0 equivalent) portion-wise at room temperature.
-
Heating and Reaction Monitoring: Heat the resulting mixture to 80-90°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After completion, cool the reaction mixture in an ice bath and carefully add crushed ice or cold water to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a fume hood.
-
Reflux and Neutralization: Reflux the aqueous mixture for approximately 4 hours to ensure complete hydrolysis of any remaining intermediates. After cooling, neutralize the acidic solution to a pH of ~8 using a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 5-aryl-1,3,4-thiadiazol-2-amine.
This method's robustness and the wide availability of substituted carboxylic acids allow for the generation of a vast library of 2,5-disubstituted 1,3,4-thiadiazoles.
Alternative Synthetic Routes
While the POCl₃ method is prevalent, other synthetic strategies offer alternative pathways:
-
From Thiosemicarbazides and Acid Chlorides/Anhydrides: Acyl chlorides or anhydrides can be used in place of carboxylic acids for the acylation of thiosemicarbazide, followed by cyclization.
-
Oxidative Cyclization of Thiosemicarbazones: Aldehyde or ketone thiosemicarbazones can undergo oxidative cyclization using reagents like ferric chloride (FeCl₃) to yield 1,3,4-thiadiazole derivatives.
-
Reaction with Carbon Disulfide: The reaction of thiosemicarbazide derivatives with carbon disulfide (CS₂) in the presence of a base is a key method for synthesizing 1,3,4-thiadiazole-2-thiones, which are valuable intermediates for further functionalization.[7]
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Diagram of a Key Synthetic Workflow:
Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Pharmacological Landscape: A Scaffold of Diverse Biological Activities
The 1,3,4-thiadiazole nucleus is a linchpin in the design of molecules with a broad spectrum of biological activities.[8][9] Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions allows for effective binding to a multitude of biological targets.
Anticancer Activity: A Multi-Targeted Approach
1,3,4-thiadiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[3][5][6]
-
Tyrosine Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] For instance, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against kinases like Bcr-Abl, a key driver in chronic myelogenous leukemia.[7]
-
DNA Interaction and Damage: The structural similarity to pyrimidine allows some thiadiazole compounds to interfere with DNA replication processes, leading to cell cycle arrest and apoptosis.[5] Studies have shown that certain derivatives can induce significant DNA damage in cancer cells.[5]
-
Enzyme Inhibition: Beyond kinases, these compounds can target other critical enzymes. For example, they are well-known inhibitors of carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.[2]
Structure-Activity Relationship (SAR) Insights in Anticancer Derivatives:
-
The nature and position of substituents on the 2 and 5 positions of the thiadiazole ring are critical for activity.[3]
-
The introduction of an aromatic or heteroaromatic ring at the 5-position generally enhances anticancer effects.[3]
-
Halogen substitutions (e.g., -F, -Cl) on a phenyl ring attached to the core can significantly improve anticancer potency against specific cell lines.[5]
-
Combining the 1,3,4-thiadiazole scaffold with other heterocyclic moieties, such as pyridine or imidazole, can lead to synergistic effects and enhanced antiproliferative activity.[5]
Table 1: Selected 1,3,4-Thiadiazole Derivatives and their Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| 2g | LoVo (Colon Cancer) | 2.44 | Anti-proliferative | [3] |
| 2g | MCF-7 (Breast Cancer) | 23.29 | Anti-proliferative | [3] |
| 8a | Various Cancer Lines | 1.62 - 4.61 | Cytotoxic | [5] |
| Compound 2 | K562 (Leukemia) | 7.4 | Abl protein kinase inhibitor | [7] |
| Pyridine hybrids (18a-h) | HCT-116, Hep-G2 | 2.03 - 37.56 | Antiproliferative | [5] |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Antimicrobial and Antifungal Potential
The fight against infectious diseases is another area where 1,3,4-thiadiazole derivatives have shown immense promise.[2][8][9] They exhibit activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8]
The antimicrobial mechanism is often attributed to the -N=C-S- moiety within the ring structure.[10] SAR studies have revealed that lipophilicity plays a crucial role; increased lipophilicity often correlates with stronger activity against certain bacterial strains.[8] For example, the incorporation of sulfonamide moieties has been shown to yield compounds with high antibacterial activity.[8]
Numerous studies have reported the synthesis of novel 1,3,4-thiadiazole derivatives with potent activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[2][8]
Diagram of the 1,3,4-Thiadiazole Pharmacophore:
Caption: The versatile 1,3,4-thiadiazole scaffold and its associated biological activities.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with a remarkable breadth of biological activities, ensures its place in the development of next-generation therapeutics. The evidence strongly supports its role as a "privileged structure" capable of interacting with a wide array of biological targets.[1]
Future research will likely focus on the synthesis of more complex, multi-functionalized derivatives and hybrid molecules that combine the thiadiazole core with other known pharmacophores to achieve enhanced potency and selectivity. The exploration of novel mechanisms of action and the identification of new protein targets will further solidify the importance of this remarkable heterocyclic system in the ongoing quest for more effective and safer medicines. The self-validating nature of the described protocols and the consistent emergence of potent derivatives underscore the trustworthiness and reliability of the 1,3,4-thiadiazole core as a foundational element in drug design.
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17).
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14).
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06).
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.
- Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. (2025-05-29).
- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry - ACS Publications.
- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.
- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH.
- Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers. (2021-03-25).
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
- 1, 3, 4-Thiadiazole: A biologically active Scaffold. ResearchGate. (2025-08-06).
Sources
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
A Technical Guide to the Preliminary Screening of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential, with a primary focus on its putative anticancer and antimicrobial activities. The structure of this guide is designed to follow a logical, multi-tiered screening cascade, beginning with fundamental characterization and progressing to detailed cellular and microbial assays.
Introduction and Rationale
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The mesoionic nature of the thiadiazole ring allows for favorable interactions with biological targets and the ability to cross cellular membranes.[3] The specific compound, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, incorporates a 3,4-dimethoxyphenyl group, a substitution pattern present in numerous biologically active natural products and synthetic compounds. This structural feature, combined with the 2-amino-1,3,4-thiadiazole core, suggests a strong potential for significant biological activity, particularly in oncology and infectious diseases. This guide outlines a robust preliminary screening protocol to elucidate this potential.
Compound Characterization and Preparation
A thorough understanding of the test compound's physicochemical properties is paramount for the design and interpretation of biological assays.
Synthesis and Purity Assessment
The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is typically achieved through the cyclization of a thiosemicarbazide precursor.[4] A general synthetic route involves the reaction of 3,4-dimethoxybenzoyl chloride with thiosemicarbazide to form N-(3,4-dimethoxybenzoyl)thiosemicarbazide, followed by acid-catalyzed cyclization.
It is critical to ensure the purity of the synthesized compound, as impurities can lead to erroneous or irreproducible biological data. The following analytical techniques are recommended for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, typically aiming for >95% for initial screening.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Solubility and Stability Assessment
Early assessment of solubility and stability is crucial for developing appropriate formulations for in vitro and in vivo testing.[5][6]
Table 1: Physicochemical Properties Assessment
| Parameter | Method | Purpose |
| Kinetic Solubility | Nephelometry or UV-Vis Spectroscopy | To determine the solubility of the compound in aqueous buffers (e.g., PBS, pH 7.4) from a DMSO stock solution, mimicking assay conditions.[5] |
| Thermodynamic Solubility | Shake-flask method followed by HPLC quantification | To determine the equilibrium solubility in various buffers, providing a more accurate measure of intrinsic solubility.[5] |
| Chemical Stability | HPLC-based forced degradation studies (acid, base, oxidation, light, heat) | To identify conditions under which the compound degrades, informing on handling and storage requirements.[7] |
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., 198 µL of PBS, pH 7.4).
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength using a plate reader. The concentration at which a sharp increase in turbidity/absorbance is observed is the kinetic solubility.
In Silico ADMET Profiling
Prior to extensive in vitro testing, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[8][9] This in silico analysis helps in early identification of potential liabilities and guides further experimental design.[10][11]
Table 2: Key In Silico ADMET Parameters
| Property | Prediction Tool Examples | Significance |
| Lipinski's Rule of Five | SwissADME, Molinspiration | Predicts drug-likeness and oral bioavailability. |
| Aqueous Solubility (LogS) | SwissADME, ALOGPS | Correlates with absorption and distribution. |
| Gastrointestinal Absorption | SwissADME | Predicts the extent of absorption from the gut. |
| Blood-Brain Barrier (BBB) Penetration | SwissADME, pkCSM | Indicates potential for CNS activity or side effects. |
| CYP450 Inhibition | SwissADME, pkCSM | Predicts potential for drug-drug interactions. |
| Hepatotoxicity | pkCSM, ProTox-II | Assesses the risk of liver damage. |
| Carcinogenicity/Mutagenicity | ProTox-II, Lazar | Predicts potential for causing cancer or genetic mutations. |
Preliminary Biological Screening: A Tiered Approach
A tiered approach is recommended to efficiently screen the compound, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Caption: Tiered workflow for preliminary screening.
Tier 1: Primary Screening
The initial assessment of anticancer potential is performed using a cytotoxicity assay against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13][14]
Recommended Cell Lines:
-
MCF-7: Estrogen-receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
A normal, non-cancerous cell line (e.g., MCF-10A or fibroblasts): To assess selectivity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 3: Hypothetical MTT Assay Results
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Test Compound | 15.2 | 22.5 | 18.9 | >100 | >6.5 (for MCF-7) |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 5.5 | 6.9 (for MCF-7) |
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]
Recommended Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal strain: Candida albicans (ATCC 10231)
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[17]
Tier 2: Anticancer Mechanistic Assays
If significant and selective cytotoxicity is observed in Tier 1, the following assays can elucidate the mechanism of cell death.
Caption: Logic flow for mechanistic assays.
The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
-
Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[21]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[1][22][23]
-
Cell Treatment: Treat the selected cancer cell line with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The results from this preliminary screening cascade will provide a comprehensive initial assessment of the therapeutic potential of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. Promising results, such as potent and selective anticancer activity with a clear mechanism of action (e.g., apoptosis induction or cell cycle arrest), would warrant progression to Tier 3 investigations. These would include target identification studies, further mechanism of action elucidation (e.g., western blotting for key cell cycle or apoptotic proteins), and ultimately, evaluation in preclinical in vivo models. Similarly, significant antimicrobial activity would justify further studies against a broader panel of pathogens, including resistant strains, and toxicity assessments.
References
-
bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
Semantic Scholar. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Retrieved from [Link]
-
PubMed. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
-
Wolters Kluwer. (n.d.). Synthesis, Characterization and Evaluation of 2-Amino 5-Aryl 1,3,4 Thiadiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Auctores Journals. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
-
Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
ISCA. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Stability and Solubility Studies. Retrieved from [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved from [Link]
Sources
- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 2. dovepress.com [dovepress.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
Methodological & Application
Application Note & Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole, in particular, have garnered significant attention due to their broad therapeutic potential, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] The target molecule, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, incorporates the biologically active 3,4-dimethoxyphenyl (veratryl) moiety, which is found in numerous natural products and synthetic drugs, often contributing to their therapeutic efficacy. This application note provides a comprehensive and detailed protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: Acid-Catalyzed Cyclocondensation
The most direct and widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[3][4] This one-pot reaction is efficient and proceeds through a well-understood mechanism.
Causality of Experimental Choices:
-
Reactants: 3,4-Dimethoxybenzoic acid serves as the precursor for the 5-substituted phenyl group, while thiosemicarbazide provides the core atoms for the 2-amino-1,3,4-thiadiazole ring.
-
Catalyst/Dehydrating Agent: Concentrated sulfuric acid is chosen for its dual role. It acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the thiosemicarbazide. Secondly, it serves as a powerful dehydrating agent, driving the final cyclization step by removing a molecule of water.[2][5] Alternative reagents such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE) can also be used for this transformation, often under milder conditions.[6][7][8] However, the use of concentrated sulfuric acid is a classic, cost-effective, and high-yielding method.
-
Work-up: The reaction mixture is quenched by pouring it onto crushed ice. This serves to rapidly dissipate the heat generated from the exothermic dilution of sulfuric acid and to precipitate the product, which is typically insoluble in the resulting acidic aqueous solution. Subsequent neutralization with a base (e.g., sodium bicarbonate or ammonia solution) is crucial to deprotonate the amino group of the product and any remaining acid, facilitating its isolation.
Reaction Mechanism Workflow
The synthesis proceeds via a two-stage mechanism:
-
Acylthiosemicarbazide Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the activated carbonyl carbon of 3,4-dimethoxybenzoic acid, forming an N-acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization and Dehydration: Under the strongly acidic conditions, the sulfur atom of the intermediate acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.[4]
Caption: Synthetic workflow for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Experimental Protocol
This protocol details the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Materials and Reagents
| Material/Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 3,4-Dimethoxybenzoic Acid | 182.17 | 1.0 | Starting material. |
| Thiosemicarbazide | 91.13 | 1.1 | Slight excess to ensure complete reaction. |
| Concentrated Sulfuric Acid | 98.08 | Catalytic/Solvent | Handle with extreme care in a fume hood. |
| Crushed Ice | 18.02 | --- | For quenching the reaction. |
| Concentrated Ammonia Solution | 17.03 | --- | For neutralization. Use with caution. |
| Ethanol | 46.07 | --- | For recrystallization. |
| Deionized Water | 18.02 | --- | For washing. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask, add 3,4-dimethoxybenzoic acid (0.01 mol, 1.82 g) and thiosemicarbazide (0.011 mol, 1.0 g).
-
Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid (10 mL) portion-wise with gentle swirling. Caution: The addition is exothermic. Ensure the mixture is kept cool to prevent uncontrolled reaction.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture using a magnetic stirrer for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: In a separate beaker, prepare approximately 100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. A precipitate should form.
-
Neutralization: Cool the beaker containing the precipitate in an ice bath. Slowly add concentrated ammonia solution dropwise while stirring until the mixture is alkaline (pH 8-9, check with pH paper).
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine as a solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[2][9][10]
Scientific Integrity & Logic
-
Expertise & Experience: The choice of an acid-catalyzed cyclocondensation is based on its well-established reliability and high yields for this class of compounds. Using a slight excess of thiosemicarbazide helps to drive the reaction to completion. The work-up procedure is designed to ensure the safe handling of the strong acid and efficient isolation of the product. The purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids.
-
Trustworthiness: This protocol represents a self-validating system. The formation of the product is visually indicated by the precipitation upon quenching and neutralization. The purity of the final compound can be rigorously verified by melting point determination and spectroscopic analysis. The expected spectral data for 2-amino-5-aryl-1,3,4-thiadiazoles are well-documented, providing a clear benchmark for success.[9][10]
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. (Source for general thiazole/thiadiazole synthesis principles)
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN102924536A.
-
ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2014 , 19(11), 17695-17711. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Química Nova. 2017 , 40(8), 926-938. [Link]
-
YouTube. synthesis of thiazoles. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. 2015 , 4(9), 654-670. [Link]
-
PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022 , 18(5), 558-573. [Link]
-
Trotsko, N.; Dobosz, M.; Jagiełło-Wójtowicz, E. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica. 2007 , 64(3), 243-248. [Link]
-
PubMed. 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie. 2001 , 56(8), 617-9. [Link]
-
ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]
-
ResearchGate. A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. [Link]
-
JournalAgent. REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021 , 26(17), 5159. [Link]
-
View of Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2021 , 26(19), 5945. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. 2023 , 28(24), 8056. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. 2017 , 10(1), 254-262. [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]
-
Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. Journal of Pharmaceutical Negative Results. 2022 , 13(Special Issue 3), 1119-1127. [Link]
-
NIH National Center for Biotechnology Information. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021 , 26(17), 5159. [Link]
-
PubChem. 3,4,5-Trimethoxybenzaldehyde thiosemicarbazone. [Link]
-
PubMed. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. Carbohydrate Research. 2012 , 357, 62-8. [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anticancer Potential of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, and notably, potent anticancer properties.[3] The structural similarity of the 1,3,4-thiadiazole core to pyrimidine, a building block of nucleic acids, is believed to contribute to its ability to interfere with DNA replication and other crucial cellular processes in cancer cells.[4] Furthermore, the mesoionic character of the thiadiazole ring may facilitate crossing cellular membranes, enhancing bioavailability and interaction with intracellular targets.[2]
This guide focuses on a specific derivative, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine , and provides a comprehensive framework for its evaluation in anticancer assays. While extensive research has been conducted on the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles, this document will synthesize that knowledge to propose a robust investigational strategy for this specific compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of results. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this promising molecule.
Part 1: Foundational Anticancer Screening - The MTT Cell Viability Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and reliable colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
This assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify the effect of a compound on cell viability.[7]
Detailed Protocol: MTT Assay
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include "untreated control" wells (medium without the compound) and "vehicle control" wells (medium with the same final concentration of DMSO as the treated wells).[8]
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results are typically plotted as a dose-response curve (Percent Viability vs. Compound Concentration). From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells and is a key indicator of its cytotoxic potency.
Anticipated Results and Comparative Data
While specific IC₅₀ values for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine are not widely published, data from structurally related compounds can provide a benchmark. For instance, various 5-aryl-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [9] |
| Derivative with 3,4,5-trimethoxyphenyl group | MCF-7 (Breast) | 6.6 | [10] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative 4e | MCF-7 (Breast) | 2.32 | [11] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative 4e | HepG2 (Liver) | 3.15 | [11] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [12] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [12] |
This table presents data for compounds structurally related to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine to provide a comparative context for expected potency.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
A critical aspect of anticancer drug discovery is understanding how a compound induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.[13][14]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[10] By using both stains, we can distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data Visualization and Interpretation
The flow cytometry data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants representing the different cell populations.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
An increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants in the treated samples compared to the control indicates that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine induces apoptosis.
Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution of a cell population treated with a compound can reveal its antiproliferative mechanism.
Principle of Cell Cycle Analysis
This technique uses a fluorescent dye, typically Propidium Iodide (PI), that intercalates with DNA.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, we can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2n) amount of DNA.
-
S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.
-
G2/M phase: Cells that have completed DNA replication and have a 4n amount of DNA. A sub-G1 peak can also be observed, which typically represents apoptotic cells with fragmented DNA.
Detailed Protocol: Cell Cycle Analysis with PI Staining
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells after treatment with 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.[10]
-
Resuspend the pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
The data is displayed as a histogram of cell count versus fluorescence intensity.
-
Data Visualization and Interpretation
Caption: A representative cell cycle histogram.
An accumulation of cells in a specific phase (e.g., G2/M) or an increase in the sub-G1 population in treated cells compared to the control suggests that the compound induces cell cycle arrest or apoptosis, respectively. For example, some 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest at the G2/M phase.
Part 4: Probing Molecular Mechanisms - Western Blotting
To delve deeper into the mechanism of action, Western blotting can be employed to investigate the effect of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine on specific proteins involved in apoptosis and cell cycle regulation.
Principle of Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
Hypothesized Signaling Pathway
Based on the known activities of related 1,3,4-thiadiazole derivatives, a plausible mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as Caspase-3.
Caption: Hypothesized apoptotic pathway affected by the compound.
Detailed Protocol: Western Blotting
Materials:
-
Protein lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Lysate Preparation:
-
Treat cells with the compound as in previous experiments.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., X-ray film or a digital imager).
-
Use β-actin as a loading control to ensure equal protein loading across all lanes.
-
Data Interpretation
The intensity of the bands corresponding to the target proteins is quantified using densitometry software. A decrease in the expression of Bcl-2 and an increase in the expression of Bax and cleaved Caspase-3 in the treated samples would provide strong evidence that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine induces apoptosis via the intrinsic pathway.
Conclusion and Future Directions
This guide provides a structured and comprehensive approach to the initial in vitro evaluation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing its molecular targets, researchers can build a robust profile of its therapeutic potential. The protocols described herein are foundational and can be expanded upon with further mechanistic studies, such as investigating effects on other signaling pathways (e.g., PI3K/Akt, MAPK/ERK) or using in vivo models to assess efficacy and safety in a more complex biological system. The rich pharmacology of the 1,3,4-thiadiazole scaffold suggests that a thorough investigation of this specific derivative is a worthwhile endeavor in the ongoing search for novel cancer therapeutics.
References
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Plech, T., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
-
Wińska, P., et al. (2019). Thiadiazole derivatives as anticancer agents. Archives of Pharmacal Research, 42(11), 948-964. [Link]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6598. [Link]
-
Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 15(10), 1238. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16365. [Link]
-
ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for.... Retrieved from [Link]
-
PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
-
Plech, T., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
-
Weigand, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
-
PubMed Central. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
PubMed Central. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 15(10), 1238. [Link]
-
PubMed Central. (2022). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Retrieved from [Link]
-
Ionescu, M. A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1730. [Link]
Sources
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
Application Notes and Protocols: 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine in Drug Discovery
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its mesoionic nature, allow it to readily cross biological membranes and interact with various protein targets.[1][2][3] The 1,3,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication and other cellular processes.[1][4] This scaffold is a cornerstone in the development of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6]
This guide focuses on a specific derivative, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine , and its potential applications in drug discovery. The dimethoxyphenyl moiety is a common feature in many bioactive natural products and synthetic compounds, often contributing to enhanced target binding and favorable pharmacokinetic profiles. The strategic placement of this group on the 1,3,4-thiadiazole ring presents a promising avenue for the development of novel therapeutics.
Potential Therapeutic Applications
Derivatives of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine have demonstrated notable potential in several key therapeutic areas:
-
Anticancer Activity: The 1,3,4-thiadiazole core is a well-established pharmacophore in oncology research.[1][4] Compounds bearing this scaffold have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, lung, and liver cancer.[7][8] The proposed mechanisms of action are diverse and can involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR, disruption of the cell cycle, and induction of apoptosis.[1][7]
-
Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of new antibacterial and antifungal drugs.[9][10][11] The presence of halogen or oxygenated substituents on the phenyl ring can significantly influence the antimicrobial spectrum and potency.[10]
-
Anti-inflammatory Activity: Several derivatives of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their anti-inflammatory properties.[12][13] These compounds have the potential to modulate inflammatory pathways, offering a therapeutic strategy for a range of inflammatory disorders.
-
Anticonvulsant Activity: The 1,3,4-thiadiazole ring has been incorporated into novel anticonvulsant agents. Some derivatives have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests, with a favorable safety profile.[14]
Experimental Protocols
Protocol 1: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This protocol describes a common method for the synthesis of the title compound, which involves the cyclization of a thiosemicarbazide precursor.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Thionyl chloride
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Synthesis of 3,4-Dimethoxybenzoyl Chloride:
-
In a round-bottom flask, suspend 3,4-dimethoxybenzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride.
-
-
Synthesis of N-(3,4-Dimethoxybenzoyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent such as ethanol.
-
Slowly add the crude 3,4-dimethoxybenzoyl chloride to the thiosemicarbazide solution while stirring and maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for several hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the thiosemicarbazide intermediate.
-
-
Cyclization to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine:
-
Carefully add the N-(3,4-dimethoxybenzoyl)thiosemicarbazide to cold, concentrated sulfuric acid with stirring.
-
Allow the mixture to stand at room temperature for a specified time (e.g., 12-24 hours) or gently heat to facilitate cyclization.[15]
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[14]
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[1]
-
Normal human cell line (e.g., HEK293T) for selectivity assessment[16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).[17]
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[9]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[9]
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[15]
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the microbial strains.
-
Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Include a positive control (broth with inoculum), a negative control (broth only), and a standard drug control.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28-30 °C for 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visual inspection or measurement of turbidity using a microplate reader can be used to determine the MIC.
-
Data Presentation
Table 1: Representative Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| Compound | Substitution on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 4-Chloro | MCF-7 (Breast) | 2.32 - 8.35 | [1] |
| Derivative B | 3,4,5-Trimethoxy | MCF-7 (Breast) | 6.6 | [18][19] |
| Derivative C | 4-Bromo | MCF-7 (Breast) | Moderate to Good | [8][15] |
| Derivative D | 4-Hydroxy | MCF-7 (Breast) | Moderate to Good | [8][15] |
| Derivative E | 4-Methoxy | MCF-7 (Breast) | Moderate to Good | [8][15] |
Note: The above table is a summary of reported activities for structurally related compounds to provide a comparative context. The specific activity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine would need to be determined experimentally.
Visualizations
Workflow for Synthesis and Initial Screening
Caption: General workflow from synthesis to initial biological screening.
Potential Anticancer Mechanism of Action
Caption: Postulated anticancer signaling pathways targeted by 1,3,4-thiadiazole derivatives.
References
-
Jubie, S., et al. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry. [Link]
-
Di Sarno, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]
-
de Oliveira, C. B., et al. (2011). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy. [Link]
-
El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals. [Link]
-
Pop, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
-
Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Karak, M., et al. (2002). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry. [Link]
-
Plebankiewicz, M., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]
-
Szafrański, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. [Link]
-
Bielawska, A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]
-
Upadhyay, A., & Mishra, A. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting antiinflammatory activity. Die Pharmazie. [Link]
-
Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Mazzone, G., et al. (1962). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy. [Link]
-
Szafrański, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. [Link]
-
Farghaly, T. A., & Abdalla, M. M. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. [Link]
-
Benci, K., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]
-
Pop, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
-
Szafrański, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
-
Plebankiewicz, M., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]
-
Labanauskas, L., et al. (2004). 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Die Pharmazie. [Link]
-
Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Nanomedicine. [Link]
-
Farghaly, T. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. [Link]
-
Chhajed, S. S., & Padwal, M. S. (2017). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with many organic synthesis products, the crude material often contains unreacted starting materials, byproducts, and residual reagents.[1] Achieving high purity is critical for accurate biological screening, pharmacological studies, and subsequent structural modifications. This guide provides a detailed overview of robust techniques for the purification of this target compound, grounded in chemical principles and practical laboratory experience.
The molecular structure, featuring a basic 2-amino group and a dimethoxyphenyl substituent, dictates the purification strategy. The presence of the amine group allows for manipulation of its solubility through pH adjustment, while the overall aromatic and heterocyclic nature of the molecule informs the choice of chromatographic and recrystallization conditions. This document outlines three primary purification methodologies: recrystallization, column chromatography, and acid-base extraction. Each protocol is designed to be a self-validating system, with in-process checks to ensure the efficacy of the purification.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of a thiosemicarbazide precursor.[2][3] Common impurities may include:
-
Unreacted Starting Materials: 3,4-Dimethoxybenzoyl thiosemicarbazide and any reagents used for cyclization (e.g., acids).
-
Isomeric Byproducts: Formation of 1,2,4-triazole derivatives can occur under certain reaction conditions.[1]
-
Reaction Solvents and Reagents: Residual solvents and catalysts.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to select an appropriate purification strategy.
Technique 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, polar protic solvents are often a good starting point due to the presence of the amine group. Common choices for similar 2-amino-1,3,4-thiadiazole derivatives include ethanol, ethanol/water mixtures, and DMF/water mixtures.[4][5]
Protocol: Recrystallization from Ethanol/Water
This protocol is designed for a crude product that is a solid.
Materials:
-
Crude 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Self-Validation:
-
Purity Check: Assess the purity of the recrystallized product using TLC. A single spot should be observed.
-
Melting Point: Determine the melting point of the purified compound. A sharp melting point close to the literature value indicates high purity.
Solvent Selection Summary Table
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | Good solubility at high temperatures, poor at low temperatures. | High recovery of pure crystals. |
| DMF/Water | For less soluble compounds, DMF provides high solvent power.[4] | Effective for compounds that are sparingly soluble in alcohols. |
| Chloroform | Mentioned as a recrystallization solvent in some literature for similar compounds.[5] | May be suitable depending on the impurity profile. |
Technique 2: Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography offers superior separation. The choice of stationary and mobile phases is critical for successful purification of amine-containing compounds.
Causality in Experimental Choices
The basic nature of the amine group in the target molecule can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation and tailing of the compound's peak.[6][7] To counteract this, two main strategies are employed:
-
Use of a Modified Stationary Phase: Amine-functionalized silica can mask the acidic silanols, leading to improved peak shape and separation.[6]
-
Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel.[6][7]
Protocol: Flash Column Chromatography on Silica Gel
Materials:
-
Crude 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
TLC plates and developing chamber
-
Fraction collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.3. A common starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate. Add 0.5-1% TEA to the mobile phase throughout the elution to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Self-Validation:
-
TLC of Fractions: Each pure fraction should show a single spot corresponding to the target compound.
-
Spectroscopic Analysis: Confirm the identity and purity of the combined fractions using NMR and/or Mass Spectrometry.
Workflow for Column Chromatography
Caption: Workflow for chromatographic purification.
Technique 3: Acid-Base Extraction
This classical technique leverages the basicity of the amine group to separate it from neutral and acidic impurities.[8][9] The amine is protonated with an acid to form a water-soluble salt, which can then be extracted into an aqueous layer.[10]
Principle of Separation
By treating the crude product (dissolved in an organic solvent) with an aqueous acid, the basic 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is converted to its corresponding ammonium salt. This salt is ionic and therefore soluble in the aqueous phase, while neutral impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Protocol: Liquid-Liquid Acid-Base Extraction
Materials:
-
Crude 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer (containing neutral impurities) and collect the upper aqueous layer (containing the protonated amine).
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The free amine should precipitate out or form an emulsion.
-
Back Extraction: Add fresh dichloromethane to the basic aqueous solution in the separatory funnel. Shake to extract the purified amine into the organic layer. Repeat the extraction twice.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Acid-Base Extraction Logic
Caption: Logic flow for acid-base extraction.
Conclusion
The purification of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine can be effectively achieved through recrystallization, column chromatography, or acid-base extraction. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification. For crystalline solids with thermally stable impurities, recrystallization is a straightforward and scalable option. For complex mixtures or amorphous solids, column chromatography provides the highest resolution. Acid-base extraction is a powerful technique for removing neutral and acidic impurities. In all cases, in-process monitoring by TLC and final product analysis are crucial for ensuring the desired level of purity for downstream applications in research and drug development.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Biotage. Is there an easy way to purify organic amines? (2023). [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Al-Timimi, I. A. H., et al. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024).
-
Britton, J., et al. Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]
-
Confluence - Engineering Ideas Clinic. Acid and Base Extraction. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]
-
Scribd. Acid-Base Extraction and Purification. [Link]
- Upadhyay, P. K., & Mishra, P. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry.
-
Felton, J. S., et al. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). [Link]
- Pérez-Quintanilla, D., et al. Blue Chitin Columns for the Extraction of Heterocyclic Amines from Urine Samples. (2004). Analytical Letters.
-
Gevorgyan, A., et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
-
Wang, S., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2020). PMC - NIH. [Link]
- El-Sayed, N. N. E., et al. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). Molecules.
-
ResearchGate. ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2001). [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2016). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2016). [Link]
-
ChemSynthesis. 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]
-
PubChem. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2018). [Link]
-
PubChem. 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]
-
PubMed. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (2001). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Application Notes & Protocols: Characterizing 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with Cell-Based Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Within this class, 2-amino-5-aryl-1,3,4-thiadiazoles are of particular interest for their potent cytotoxic effects against various cancer cell lines.[4][5]
This application note focuses on 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine , a compound that combines the thiadiazole core with a 3,4-dimethoxyphenyl substituent—a feature found in other molecules with significant biological activity.[6][7] To effectively profile this compound and determine its potential as a therapeutic agent, a systematic and robust panel of cell-based assays is required.
Here, we present a comprehensive guide for researchers, scientists, and drug development professionals, detailing an integrated workflow of validated cell-based assays. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and scientifically sound characterization of the compound's biological effects. The workflow is designed to first establish cytotoxic activity and then to elucidate the underlying mechanisms, specifically focusing on apoptosis and cell cycle perturbation.
An Integrated Assay Workflow for Compound Characterization
A tiered approach is essential for the efficient evaluation of a novel compound. We begin with a broad assessment of cytotoxicity and progressively narrow the focus to investigate the specific mechanisms of action. This strategy ensures that resources are directed toward the most promising avenues of inquiry.
Caption: Integrated workflow for characterizing the test compound.
Protocol 1: Primary Cytotoxicity Screening via MTT Assay
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[8] This assay provides a robust quantitative measure of a compound's ability to reduce cell viability, from which a half-maximal inhibitory concentration (IC₅₀) value can be derived.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Select an appropriate cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls are critical for validation:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound dose.
-
Untreated Control: Wells containing cells and medium only.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells containing medium only (no cells) for background subtraction.[8]
-
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells (perform in triplicate).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.[8]
-
Following the treatment incubation, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570-590 nm.[8] A reference wavelength of ~620 nm can be used to reduce background noise.[8]
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average OD of the blank wells from all other readings.
-
Calculate Percent Viability: Percent Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Compound Conc. (µM) | Mean Corrected OD (570 nm) | % Viability vs. Vehicle |
| Vehicle (0) | 1.254 | 100.0% |
| 0.1 | 1.231 | 98.2% |
| 1.0 | 1.053 | 84.0% |
| 5.0 | 0.652 | 52.0% |
| 10.0 | 0.314 | 25.0% |
| 25.0 | 0.088 | 7.0% |
| 50.0 | 0.050 | 4.0% |
Protocol 2: Apoptosis Assessment via Caspase-3/7 Activity
Scientific Principle
If the compound is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a tightly regulated process executed by a family of proteases called caspases.[9] Caspase-3 and Caspase-7 are the key "executioner" caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10]
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that directly measures the combined activity of these two enzymes.[11] The assay reagent contains a pro-luminescent substrate with the tetrapeptide sequence DEVD, which is a specific recognition site for Caspase-3 and -7.[11] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase (also in the reagent) to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3/7.[11][12]
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Detailed Step-by-Step Methodology
-
Assay Setup:
-
Seed cells in an opaque, white-walled 96-well plate suitable for luminescence measurements. Use the same seeding density and overnight incubation as in the MTT assay.
-
Treat cells with the compound at various concentrations (including vehicle and positive controls like Staurosporine) for a relevant time period (e.g., 6, 12, or 24 hours). The treatment volume should be 100 µL.
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[12][13]
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the bottle containing the substrate. Mix by inversion until the substrate is thoroughly dissolved.[12][13]
-
-
Assay Execution (Add-Mix-Measure):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[12] This single addition both lyses the cells and introduces the substrate.
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this time.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Calculate Fold Induction:
-
Subtract the average luminescence of the "no-cell" blank wells from all other readings.
-
Divide the average luminescence value of each treated sample by the average luminescence value of the vehicle control sample.
-
-
Interpretation: A dose-dependent increase in the fold induction of luminescence indicates that the compound is activating Caspase-3 and -7, strongly suggesting an apoptotic mechanism of cell death.
| Compound Conc. (µM) | Mean Luminescence (RLU) | Fold Induction vs. Vehicle |
| Vehicle (0) | 15,230 | 1.0 |
| 1.0 | 25,891 | 1.7 |
| 5.0 | 91,380 | 6.0 |
| 10.0 | 243,680 | 16.0 |
| 25.0 | 251,400 | 16.5 |
| Staurosporine (1 µM) | 289,370 | 19.0 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Principle
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, often causing cells to arrest at a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis. Analyzing the cell cycle distribution of a treated population can therefore provide critical mechanistic insights.
This protocol uses propidium iodide (PI), a fluorescent dye that intercalates into the major groove of double-stranded DNA.[14] The amount of PI that binds is directly proportional to the amount of DNA in a cell. By fixing cells to make them permeable to the dye and analyzing their fluorescence intensity with a flow cytometer, we can quantify the DNA content of each cell in the population.
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA (between 2N and 4N).
-
G2/M Phase: Cells have completed DNA replication and have double the DNA content (4N).
Because PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the signal comes exclusively from DNA.[14]
Detailed Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture and treat cells in 6-well plates with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization. Collect the culture medium as it may contain detached apoptotic cells. Combine and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ~500 µL of PBS.
-
Crucial Step: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.[15][16] This prevents cell clumping and ensures proper fixation.
-
Fix the cells for at least 2 hours on ice or store at -20°C for several weeks.[17]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[16]
-
Carefully decant the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm).
-
Collect data in a linear scale.[16]
-
It is essential to use a pulse-processing gate (e.g., plotting fluorescence area vs. height or width) to exclude doublets and aggregates from the analysis, ensuring that only single cells are counted.[15][16]
-
Collect at least 10,000 single-cell events for each sample.
-
Data Analysis and Interpretation
The data is visualized as a histogram of cell count versus fluorescence intensity. Software (e.g., FlowJo, FCS Express) is used to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates compound-induced cell cycle arrest.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptotic) |
| Vehicle | 62.5% | 23.1% | 14.4% | 1.2% |
| Compound (5 µM) | 55.3% | 15.6% | 29.1% | 5.8% |
| Compound (10 µM) | 25.1% | 8.7% | 66.2% | 12.4% |
Protocol 4: Protein-Level Confirmation with Western Blotting
Scientific Principle
Western blotting is a powerful technique to validate findings from other assays by detecting specific proteins and their modifications. For apoptosis, a definitive hallmark is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein involved in DNA repair. During apoptosis, active Caspase-3 and -7 cleave PARP into an 89 kDa fragment, inactivating it.[18][19] Detecting this shift from the full-length to the cleaved fragment provides strong, direct evidence of apoptosis.[18]
Abbreviated Step-by-Step Methodology
-
Lysate Preparation: Treat cells as for other assays. After incubation, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein (e.g., 20-30 µg) from each sample, separate the proteins by size using SDS-polyacrylamide gel electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP (one that detects both full-length and cleaved forms).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Image the resulting chemiluminescent signal. Re-probe the blot with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
Data Analysis and Interpretation
A positive result for apoptosis induction will show a decrease in the intensity of the 116 kDa band (full-length PARP) and a corresponding increase in the appearance of the 89 kDa band (cleaved PARP) in compound-treated samples compared to the vehicle control.
Conclusion
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
Sittampalam, G.S. et al. (2012). Assay Guidance Manual - Cell Viability Assays. National Center for Biotechnology Information (US). [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
Cancer Biology @ IUSM. (2020). Apoptosis assays: western blots. YouTube. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Wilson, K. P. et al. (2017). Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
Taha, M. et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]
-
Aday, B. et al. (2017). Comprehensive Study on Thiadiazole-Based Anticancer Agents. National Center for Biotechnology Information (US). [Link]
-
Ghorbani-Vaghei, R. et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives. National Center for Biotechnology Information (US). [Link]
-
Stączek, P. et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
-
Polkam, N. et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. PubMed. [Link]
-
ResearchGate. Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. [Link]
-
Al-Ostoot, F. H. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
Taylor & Francis Online. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. [Link]
-
Kamal, A. et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Europe PMC. [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
-
Sharma, S. et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
ShodhKosh: Journal of Visual and Performing Arts. BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. [Link]
-
Bovet, D. et al. (1956). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole.... National Center for Biotechnology Information (US). [Link]
-
Gavin Publishers. 1, 3, 4-Thiadiazoles: An Overview. [Link]
-
Zhang, Y-M. et al. (2007). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information (US). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. youtube.com [youtube.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols for In Vivo Evaluation of 1,3,4-Thiadiazole Compounds
Abstract
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Transitioning these promising compounds from in vitro discovery to preclinical candidacy requires rigorous evaluation in robust in vivo animal models. These models are indispensable for assessing systemic efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary safety profiles, thereby bridging the critical gap between benchtop assays and potential clinical applications.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for testing 1,3,4-thiadiazole compounds, with detailed, field-proven protocols for key therapeutic areas.
Foundational In Vivo Assessments: The Pre-Efficacy Gateway
Before embarking on resource-intensive efficacy studies, two foundational assessments are critical to establish a compound's viability and to inform rational dose selection.
Acute Oral Toxicity Assessment
Causality: The primary objective is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This is not merely a safety check; it defines the therapeutic window. An effective compound with a narrow therapeutic window may be deprioritized. The "limit test" is an efficient starting point for compounds with unknown toxicity profiles.[6][7]
Protocol: Acute Toxicity Limit Test (Adapted from OECD Guideline 423) [8][9]
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats, 8-12 weeks old), typically starting with females as they are often slightly more sensitive.
-
Acclimatization: Allow animals to acclimate for at least 5 days in a controlled environment (12-hr light/dark cycle, 22±3°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals prior to dosing (e.g., 4 hours for mice, overnight for rats) but do not withhold water.[9][10]
-
Dose Preparation: Prepare the 1,3,4-thiadiazole compound in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in corn oil). The concentration should be such that the required dose can be administered in a volume of ≤10 mL/kg.
-
Administration: Administer a single limit dose of 2000 mg/kg via oral gavage to a group of 3 animals. A practical upper limit is often considered 5 g/kg.[6]
-
Observation:
-
Observe animals continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).
-
Record body weight just before dosing and on days 7 and 14.
-
-
Endpoint:
-
If no mortality occurs and animals show no significant signs of toxicity, the LD₅₀ is considered to be >2000 mg/kg, and this dose can inform the MTD for subsequent efficacy studies.
-
If mortality occurs, a dose-ranging study with lower doses is required to determine the LD₅₀.[7]
-
At the end of the observation period, perform gross necropsy on all animals.
-
Pharmacokinetic Profiling (PK)
Causality: An efficacy study is meaningless without understanding the compound's exposure at the target site. PK studies determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for designing a dosing regimen (dose and frequency) that maintains therapeutic concentrations in vivo.[4] A compound that is highly potent in vitro but has poor bioavailability or is metabolized too rapidly will likely fail in vivo.
Efficacy Model: Anticancer Activity
The 1,3,4-thiadiazole scaffold is a frequent component of novel anticancer agents.[11][12][13] The human tumor xenograft model in immunodeficient mice is the industry-standard initial step for evaluating solid tumor efficacy.[5][10][14]
Model Rationale: Human Tumor Xenograft
This model involves implanting human cancer cells into immunodeficient mice (e.g., NOD-SCID or NRG), allowing the tumor to grow in a living system while preventing graft rejection.[15] This provides a direct assessment of the compound's effect on human cancer cell proliferation and tumor progression in vivo.
Experimental Workflow: Anticancer Xenograft Study
Caption: Workflow for a subcutaneous anticancer xenograft study.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[4][11] Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female NOD-SCID mice.
-
Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (administered with the same vehicle as the test compound).
-
Group 2: Test Compound (e.g., 1,3,4-thiadiazole derivative at 50 mg/kg, daily, p.o.).
-
Group 3: Positive Control (a standard-of-care chemotherapy agent, e.g., Doxorubicin).
-
-
Administration & Monitoring: Administer treatments as per the defined schedule (e.g., daily for 21 days). Monitor tumor volume, body weight (as a measure of toxicity), and any clinical signs of distress twice weekly.
-
Endpoint: Euthanize animals if tumors exceed 1500 mm³, show signs of ulceration, or if body weight loss exceeds 20%. At the end of the study period, euthanize all remaining animals.
-
Analysis: Excise tumors and record their final weight. Calculate the Tumor Growth Inhibition (TGI) as follows: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Data Presentation: Anticancer Efficacy
| Parameter | Group 1: Vehicle | Group 2: Thiadiazole Cmpd (Dose X) | Group 3: Positive Control (Dose Y) |
| No. of Animals | 10 | 10 | 10 |
| Mean Initial Tumor Vol (mm³) | 125 ± 15 | 128 ± 14 | 126 ± 16 |
| Mean Final Tumor Vol (mm³) | 1450 ± 210 | 650 ± 150 | 310 ± 95 |
| Mean Final Tumor Weight (g) | 1.35 ± 0.25 | 0.61 ± 0.18 | 0.29 ± 0.11 |
| Tumor Growth Inhibition (%) | - | 55.2% | 78.6% |
| Mean Body Weight Change (%) | +2.5% | -4.1% | -11.5% |
| Treatment-Related Deaths | 0/10 | 0/10 | 1/10 |
Efficacy Model: Antimicrobial Activity
Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal activity.[16][17][18] A systemic infection model is crucial to determine if in vitro MIC values translate to effective bacterial clearance in vivo.
Model Rationale: Murine Systemic Infection Model
This model mimics a systemic bacterial infection (sepsis) by introducing a known quantity of bacteria into the bloodstream (intraperitoneally or intravenously).[19] It is a stringent test of a compound's ability to distribute throughout the body and clear a disseminated infection. Neutropenic models are often used to ensure the observed effect is due to the compound, not the host's immune system.[20][21]
Experimental Workflow: Systemic Bacterial Infection Study
Caption: Workflow for a murine systemic bacterial infection model.
Protocol: Systemic Infection Efficacy Study
-
Inoculum Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213) to mid-logarithmic phase in an appropriate broth. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size must be predetermined to cause a significant, non-lethal infection.
-
Infection: Inject 100 µL of the bacterial suspension intraperitoneally into mice (n=6-8 per group).
-
Treatment: One hour post-infection, administer treatments to respective groups:
-
Group 1: Vehicle Control.
-
Group 2: Test Compound (1,3,4-thiadiazole derivative).
-
Group 3: Positive Control (e.g., Vancomycin for S. aureus).
-
-
Endpoint: At 24 hours post-infection, euthanize the mice.
-
Bacterial Load Determination: Aseptically harvest target organs (e.g., spleen and liver). Weigh the organs, homogenize them in sterile saline, and perform serial dilutions of the homogenate.
-
Plating & Counting: Plate the dilutions onto appropriate agar plates. Incubate overnight at 37°C. Count the resulting colonies to determine the number of Colony Forming Units (CFU) per gram of tissue.
-
Analysis: Compare the log₁₀ CFU/gram of tissue between the treated and vehicle control groups. A statistically significant reduction (e.g., ≥2-log reduction) is considered a strong efficacy signal.
Data Presentation: Antimicrobial Efficacy
| Parameter | Group 1: Vehicle | Group 2: Thiadiazole Cmpd (Dose X) | Group 3: Vancomycin (Dose Y) |
| No. of Animals | 8 | 8 | 8 |
| Bacterial Strain | S. aureus ATCC 29213 | S. aureus ATCC 29213 | S. aureus ATCC 29213 |
| Inoculum (CFU/mouse) | 1 x 10⁶ | 1 x 10⁶ | 1 x 10⁶ |
| Mean Spleen Log₁₀ CFU/g (±SD) | 7.8 ± 0.5 | 5.1 ± 0.7 | 3.5 ± 0.4 |
| Log₁₀ Reduction vs. Vehicle | - | 2.7 | 4.3 |
| Mean Liver Log₁₀ CFU/g (±SD) | 7.5 ± 0.6 | 4.9 ± 0.8 | 3.2 ± 0.5 |
| Log₁₀ Reduction vs. Vehicle | - | 2.6 | 4.3 |
Efficacy Model: Anti-inflammatory Activity
Given their structural diversity, 1,3,4-thiadiazoles are also explored as anti-inflammatory agents.[1][22][23] The carrageenan-induced paw edema model is a classical, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[24][25][26]
Model Rationale: Carrageenan-Induced Paw Edema
Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[25] The late phase (after 3 hours) is characterized by neutrophil infiltration and the production of prostaglandins, making it particularly sensitive to inhibition by anti-inflammatory drugs.[27] The model allows for a straightforward, quantitative measurement of edema inhibition.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol: Paw Edema Efficacy Study
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-200g).
-
Baseline Measurement: Using a digital plethysmometer, measure the volume of the right hind paw of each rat. This is the initial volume (V₀).
-
Treatment: Administer treatments orally (p.o.) or intraperitoneally (i.p.) to groups of 6-8 rats:
-
Group 1: Vehicle Control.
-
Group 2: Test Compound (1,3,4-thiadiazole derivative).
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[24][26]
-
Post-Induction Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point, particularly the 3-hour mark: % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100.
-
Data Presentation: Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3 hours (±SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Thiadiazole Cmpd | 50 | 0.41 ± 0.04 | 51.8% |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
Conclusion
The successful in vivo evaluation of 1,3,4-thiadiazole compounds hinges on a logical, stepwise approach. Preliminary toxicity and PK studies are paramount for establishing a safe and effective dosing strategy. The choice of efficacy model must be directly aligned with the compound's intended therapeutic application. Whether assessing anticancer, antimicrobial, or anti-inflammatory activity, the protocols outlined herein provide a robust framework. A self-validating study design, incorporating both vehicle and positive controls, is non-negotiable for generating trustworthy and interpretable data. By adhering to these principles, researchers can effectively characterize the preclinical potential of novel 1,3,4-thiadiazole derivatives and make informed decisions regarding their advancement toward clinical development.
References
-
Jadhav, S. D., & Sasane, S. A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Gherman, C., Vlase, L., Oniga, O., & Pîrnău, A. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Arancio, E., Crespan, E., & Maga, G. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
Al-Amiery, A. A. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Organic and Medicinal Chemistry Letters. [Link]
-
Arancio, E., Crespan, E., & Maga, G. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Shukla, S., & Pandey, M. K. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Al-Majidi, S. M., & Al-Amiery, A. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
Szeliga, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. [Link]
-
Nau, R., & Bahr, F. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. National Center for Biotechnology Information. [Link]
-
Sargent, J., & El-Khamisy, S. (2022). Methods to study xenografted human cancer in genetically diverse mice. National Center for Biotechnology Information. [Link]
-
Hayashi, T., & Sugiyama, M. (2021). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. National Center for Biotechnology Information. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Zhu, H., & Liu, Y. (2018). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. ACS Publications. [Link]
-
Maccioni, E., & Cardia, M. C. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][11][28]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]
-
Plech, T., & Wujec, M. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Plech, T., & Wujec, M. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]
-
NC3Rs. (n.d.). A novel approach to the preclinical assessment of novel anti-cancer drugs. NC3Rs. [Link]
-
Bruno, G., & Costantino, L. (2006). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Thai Science. [Link]
-
Deuis, J. R., & Vetter, I. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Center for Biotechnology Information. [Link]
-
Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]
-
Waack, U. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy. [Link]
-
Altıntop, M. D., & Ciftci, G. A. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. PubMed. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Animal and In Vitro Toxicity Testing. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. ResearchGate. [Link]
-
Piras, P., & Pisu, M. C. (2024). Investigation of Bacterial Species and Their Antimicrobial Drug Resistance Profile in Feline Urinary Tract Infection in Thailand. MDPI. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate. [Link]
-
Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. ResearchGate. [Link]
-
Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
Singh, P., & Kumar, A. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Neurofit. (n.d.). Rodent behavioural test - Acute oral TOXICITY study. Neurofit. [Link]
-
Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. [Link]
-
Pitaluga, M., & Pires, D. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. National Center for Biotechnology Information. [Link]
-
Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. National Center for Biotechnology Information. [Link]
-
OECD. (2001). OECD Guideline for Testing of Chemicals 423. National Toxicology Program. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
IITRI. (n.d.). Infectious Disease Animal Models. IITRI. [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. fda.gov [fda.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs [nc3rs.org.uk]
- 11. mdpi.com [mdpi.com]
- 12. bepls.com [bepls.com]
- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Infectious Disease Animal Models - IITRI [iitri.org]
- 20. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thaiscience.info [thaiscience.info]
- 24. inotiv.com [inotiv.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Formulation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine for Biological Studies
Introduction: Unlocking the Therapeutic Potential of a Promising Thiadiazole Derivative
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine has emerged as a compound of significant interest due to its structural similarity to other biologically active thiadiazoles. The dimethoxyphenyl moiety is frequently associated with enhanced biological activity in various therapeutic agents.[4] However, like many heterocyclic compounds rich in aromatic character, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is anticipated to have low aqueous solubility, a common hurdle in preclinical development that can lead to poor absorption and variable bioavailability.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective formulation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine for both in vitro and in vivo biological studies. By understanding the physicochemical properties of this compound and employing rational formulation strategies, researchers can ensure reliable and reproducible experimental outcomes, thereby accelerating the exploration of its full therapeutic potential.
Physicochemical Properties: A Foundation for Rational Formulation
A thorough understanding of the physicochemical properties of a compound is paramount for developing a stable and effective formulation. While specific experimental data for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not extensively documented in publicly available literature, we can infer key characteristics based on its structure and data from closely related analogs.
| Property | Estimated/Inferred Value | Justification & Implications for Formulation |
| Molecular Formula | C₁₀H₁₁N₃O₂S | The presence of heteroatoms (N, O, S) and aromatic rings suggests potential for hydrogen bonding and π-π stacking interactions. |
| Molecular Weight | 237.28 g/mol | A relatively low molecular weight is generally favorable for oral bioavailability. |
| Appearance | Likely a crystalline solid | Crystalline solids often exhibit lower aqueous solubility compared to their amorphous counterparts. |
| Aqueous Solubility | Poor | The hydrophobic nature of the dimethoxyphenyl ring and the thiadiazole core suggest limited solubility in water. This is a critical challenge that necessitates enabling formulation technologies.[5] |
| LogP | Estimated to be in the range of 1.5 - 2.5 | A moderate LogP suggests that the compound is lipophilic, which can be advantageous for cell membrane permeability but contributes to poor aqueous solubility. Lipid-based formulations may be a suitable approach.[6] |
| pKa | Estimated basic pKa for the 2-amino group | The amino group is likely to be basic, meaning the compound's solubility will be pH-dependent, with increased solubility at lower pH due to protonation. This can be exploited in formulation design.[7] |
Formulation Strategies for In Vitro Biological Studies
For in vitro assays, the primary goal is to achieve complete solubilization of the compound in a manner that is compatible with the experimental system, typically cell culture. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro use.[8]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration stock solution in DMSO, which can then be serially diluted for various cell-based assays.
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 237.28 g/mol For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.37 mg of the compound.
-
Weighing: Accurately weigh the calculated amount of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine powder and transfer it to a sterile tube.
-
Dissolution: Add the desired volume of sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed, but caution should be exercised as heat can degrade some compounds.[8]
-
Storage and Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[8] Store the aliquots at -20°C for short-to-medium-term storage and at -80°C for long-term storage.
Working Solution Preparation and Serial Dilutions
For cell-based assays, the DMSO stock solution must be diluted into the aqueous culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[8]
Caption: Workflow for preparing working solutions for in vitro assays.
Formulation Strategies for In Vivo Biological Studies
Formulating a poorly soluble compound for in vivo studies is more complex, as the formulation must be biocompatible and facilitate drug absorption into the systemic circulation. The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the compound.
Decision Framework for In Vivo Formulation
The following diagram outlines a decision-making process for selecting an appropriate in vivo formulation strategy for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocol 2: Aqueous Suspension for Oral Administration
For initial in vivo screening, a simple aqueous suspension can be employed, particularly for oral administration. The goal is to create a uniform dispersion of the drug particles.
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine powder (micronized, if possible)
-
Wetting agent (e.g., 0.5% Tween® 80)
-
Suspending agent (e.g., 0.5% carboxymethylcellulose sodium)
-
Purified water
Procedure:
-
Preparation of Vehicle: Prepare the vehicle by dissolving the wetting and suspending agents in purified water.
-
Wetting the Powder: In a mortar, add the weighed compound. Gradually add a small amount of the vehicle and triturate to form a smooth, uniform paste. This ensures that the drug particles are adequately wetted.
-
Dilution: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
Homogenization: Transfer the suspension to a suitable container and homogenize using a high-shear mixer or sonicator to ensure a fine, uniform dispersion.
-
Storage: Store the suspension at 2-8°C and ensure it is well-shaken before each administration to guarantee dose uniformity.
Protocol 3: Cyclodextrin-Based Formulation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Solubility Assessment: Conduct a phase solubility study to determine the stoichiometry of the complex and the concentration of HP-β-CD required to solubilize the target concentration of the drug.
-
Preparation of HP-β-CD Solution: Dissolve the required amount of HP-β-CD in the aqueous vehicle with stirring.
-
Complexation: Gradually add the powdered drug to the HP-β-CD solution while stirring. Continue stirring at room temperature for 24-48 hours to allow for complete complexation. Sonication can be used to accelerate the process.
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved drug particles.
-
Storage: Store the clear solution at 2-8°C.
Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Bioavailability Enhancement
For highly lipophilic compounds, lipid-based formulations like SEDDS can significantly improve oral absorption.[6] SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine powder
-
Oil (e.g., Capryol™ 90, sesame oil)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Cosurfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and cosurfactants to identify the most suitable components.
-
Formulation Development: Based on the solubility data, prepare different ratios of the selected oil, surfactant, and cosurfactant.
-
Drug Incorporation: Dissolve the drug in the optimized excipient mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Evaluate the self-emulsification properties of the formulation by adding it to water and observing the formation of a microemulsion. Characterize the resulting emulsion for droplet size and stability.
-
Encapsulation: The final SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.
Conclusion: A Pathway to Reliable Biological Data
The successful formulation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a critical step in the rigorous evaluation of its biological activities. While its presumed poor aqueous solubility presents a challenge, it is one that can be overcome through the rational application of established formulation principles. For in vitro studies, DMSO-based stock solutions provide a reliable starting point, with careful attention paid to the final solvent concentration. For in vivo investigations, a tiered approach, starting with simple suspensions and progressing to more sophisticated systems like cyclodextrin complexes or lipid-based formulations, allows for the systematic development of a dosage form that can support meaningful preclinical research. The protocols and decision frameworks provided herein are intended to serve as a comprehensive guide for researchers, enabling them to generate high-quality, reproducible data and ultimately unlock the full therapeutic promise of this and other promising thiadiazole derivatives.
References
-
Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering. Available from: [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]
-
Thiadiazole derivatives as anticancer agents. PMC - NIH. Available from: [Link]
-
A study of the inclusion complex of bioactive thiadiazole derivative with 2‑hydroxypropyl‑β‑cyclodextrin: Preparation, characterization and physicochemical properties. ResearchGate. Available from: [Link]
-
Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. Available from: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
-
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available from: [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Semantic Scholar. Available from: [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PMC - PubMed Central. Available from: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. Available from: [Link]
-
Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available from: [Link]
-
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]
-
Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. senpharma.vn [senpharma.vn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
Welcome to the technical support resource for researchers engaged in the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines. This guide is designed to provide practical, field-tested insights and troubleshooting solutions to common challenges encountered during this synthetic process. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the causality behind each step.
The most prevalent and versatile route to this important heterocyclic scaffold involves the acid-catalyzed cyclization of an aryl carboxylic acid with thiosemicarbazide.[1][2] This process, while straightforward in principle, is sensitive to several parameters that can significantly impact yield, purity, and the formation of side products. This guide addresses these critical issues in a direct question-and-answer format.
Troubleshooting & FAQs
This section tackles the most frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.
Problem 1: Low Reaction Yield
Question: My reaction yield is consistently low (<50%). What are the primary factors I should investigate to optimize the formation of my 5-aryl-1,3,4-thiadiazol-2-amine?
Answer: Low yields are a common frustration, often stemming from one or more of the following factors: the dehydrating agent, reaction temperature, or purity of starting materials.
-
Choice and Potency of Dehydrating Agent: The cyclization of the intermediate acylthiosemicarbazide to the thiadiazole ring is a dehydration reaction.[3] The choice of acid catalyst is therefore critical.
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are the most common reagents used for this cyclization.[1][4] However, their efficacy can be highly substrate-dependent, and they can sometimes lead to charring or side reactions if the temperature is not carefully controlled. Yields can range from 35-80% depending on the specific substrates and conditions.[3]
-
Milder, Modern Alternatives: Polyphosphate ester (PPE) has emerged as a highly effective condensing and cyclizing agent that often provides higher yields under milder conditions (e.g., refluxing in chloroform at 60-85 °C).[2][5] This one-pot method avoids the use of harsh, toxic reagents like POCl₃ and can significantly improve outcomes.[2][6]
-
Troubleshooting Tip: If you are using H₂SO₄ or PPA and experiencing low yields, consider switching to a PPE-based protocol. Ensure your acid is not old or has absorbed atmospheric moisture, which would reduce its dehydrating power.
-
-
Reaction Temperature and Duration:
-
Overheating, especially with strong acids, can lead to decomposition of the starting materials or the desired product, resulting in a dark, tarry reaction mixture and low yields.
-
Conversely, insufficient heat or reaction time may lead to incomplete cyclization. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before initiating work-up.[7][8]
-
-
Purity of Starting Materials:
-
Carboxylic Acid: Ensure the aryl carboxylic acid is pure and dry. Impurities can interfere with the initial acylation of thiosemicarbazide.
-
Thiosemicarbazide: Use high-purity thiosemicarbazide. It can degrade over time, so using a fresh bottle is recommended for optimal results.
-
Below is a troubleshooting workflow to diagnose the cause of low yields.
Problem 2: Formation of Side Products
Question: My NMR spectrum shows multiple products. Besides the starting material and desired thiadiazole, what other structures could be forming?
Answer: The formation of isomeric heterocyclic rings is a significant challenge. The reaction medium's pH is the determining factor in the cyclization pathway of the acylthiosemicarbazide intermediate.
-
1,3,4-Thiadiazole (Desired Product): Cyclization in a strong acidic medium (H₂SO₄, PPA, PPE) favors the formation of the 1,3,4-thiadiazole ring.[9][10] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the sulfur atom.[3]
-
1,2,4-Triazole (Side Product): In contrast, cyclization in an alkaline medium leads to the formation of a 1,2,4-triazole-3-thiol derivative.[9] Under basic conditions, the nitrogen atom is a more potent nucleophile, leading to a different ring-closing pathway.
-
1,3,4-Oxadiazole (Side Product): In some cases, a 2-amino-1,3,4-oxadiazole can form as a byproduct. This occurs if the chosen cyclizing agent also acts as a desulfurizing agent, causing the loss of sulfur.[3] For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) has been shown to produce the oxadiazole instead of the thiadiazole.[3][11]
Solution: To exclusively synthesize the 5-aryl-1,3,4-thiadiazol-2-amine, strictly maintain acidic conditions throughout the reaction. If you are using a multi-step synthesis, ensure no residual base is carried over into the cyclization step. If you suspect oxadiazole formation, change your cyclizing agent to one known to favor thiadiazole synthesis, such as PPA or PPE.[1][2]
Problem 3: Purification and Isolation
Question: My crude product is an impure solid that is difficult to clean. What is the standard work-up and purification protocol?
Answer: Proper work-up is essential for isolating a pure product. Since the reaction is conducted in strong acid, the amine group on the thiadiazole ring is protonated, forming a salt that is often soluble in the reaction mixture. Neutralization is key to precipitating the neutral, less soluble product.
Standard Work-up and Purification Protocol:
-
Cooling: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
Quenching: Carefully and slowly pour the acidic reaction mixture into a beaker of crushed ice or ice-cold water. This dissipates the heat generated during neutralization.
-
Neutralization: While stirring, add a basic solution such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH of the mixture becomes neutral or slightly alkaline (pH 8).[2][12] This deprotonates the product, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts. A subsequent wash with a non-polar organic solvent like hexane can help remove non-polar impurities.[2]
-
Recrystallization: The most effective method for final purification is recrystallization. Common and effective solvents include ethanol or a mixture of DMF (N,N-dimethylformamide) and water.[7][12] The crude solid should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Polyphosphate Ester (PPE)
This modern protocol is often more efficient and uses milder conditions than traditional methods.[2][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aryl carboxylic acid (5 mmol), thiosemicarbazide (5 mmol), polyphosphate ester (PPE, 20 g), and chloroform (30 mL).[2]
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 60-80 °C) with vigorous stirring. The use of chloroform as a solvent helps to maintain a homogeneous mixture and control the temperature.[5]
-
Monitoring: Allow the reaction to proceed for several hours (typically 5-10 hours). Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add distilled water (15 mL) to the flask.
-
Neutralization and Isolation: Neutralize the residual PPE by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. The product will precipitate. Filter the solid, and wash it sequentially with water, chloroform, and hexane.[2]
-
Purification: Air-dry the solid. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary: Representative Syntheses
The following table summarizes yields obtained for various 5-aryl-1,3,4-thiadiazol-2-amines using different acid catalysts, demonstrating the variability based on substituent and conditions.
| 5-Aryl Substituent (R) | Cyclizing Agent | Yield (%) | Reference |
| Phenyl | H₂SO₄ | 80 | [3] |
| 4-Chlorophenyl | Phosphoric Acid | 50 | [3] |
| 4-Methoxyphenyl | Phosphoric Acid | 30 | [3] |
| Phenyl | PPE | 64.4 | [2] |
| 2-Phenylethyl | PPE | 47.8 | [2] |
| 3,4,5-Trimethoxyphenyl | H₂SO₄ | 75 | [13] |
| 2,5-Dimethoxyphenyl | H₂SO₄ | 61 | [13] |
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CNS Neuroscience & Therapeutics, 14(3), 194-211. Available at: [Link]
-
Kovalenko, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Available at: [Link]
-
Al-Sultani, A. A. J., et al. (2020). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
Lee, H. Y., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(21), 11138-11145. Available at: [Link]
-
Kovalenko, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium. Available at: [Link]
-
Chem Help ASAP. (2018). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available at: [Link]
-
Kadam, S. S., & Nazeruddin, G. M. (2024). Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. Research Square. Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Kovalenko, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Available at: [Link]
-
Kovalenko, S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Bouzian, I., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. Available at: [Link]
-
Al-Obaidi, A. S. M., & Al-Janabi, S. A. H. (2013). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Gualtieri, F., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc. Available at: [Link]
-
Sharma, P., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kumar, A., et al. (2016). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Balakrishna, K., et al. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]
-
Kovalenko, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium. Available at: [Link]
-
Mantu, D., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Gualtieri, F., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In. Pharmaceuticals. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. Available at: [Link]
-
Al-Masoudi, W. A. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Bayati, R. I. H., & Hussien, F. H. (2010). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Wube, A., & Alemayehu, G. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Journal of Chemistry. Available at: [Link]
-
Kulkarni, M. V., et al. (2000). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. Available at: [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Understanding the Synthesis: A Mechanistic Overview
The primary route to synthesizing 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves the acid-catalyzed cyclization of a key intermediate, 3,4-dimethoxybenzoyl thiosemicarbazide. This reaction is a classic example of heterocycle formation through intramolecular condensation and dehydration.
The proposed mechanism commences with the protonation of the carbonyl oxygen of the 3,4-dimethoxybenzoyl group by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the sulfur atom of the thiosemicarbazide moiety. The subsequent intramolecular cyclization is followed by a dehydration step, which leads to the formation of the stable 1,3,4-thiadiazole ring system.[1]
It is crucial to maintain acidic conditions, as a basic medium can favor the formation of the isomeric 1,2,4-triazole derivative.[2]
II. Troubleshooting Guide: Enhancing Your Yield and Purity
This section addresses common issues encountered during the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and provides actionable solutions based on scientific principles.
Question: My yield of the desired 1,3,4-thiadiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, from incomplete reaction to the formation of side products. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that your 3,4-dimethoxybenzoic acid (or its ester/acid chloride derivative) and thiosemicarbazide are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Choice of Cyclizing Agent: The selection of the acid catalyst is critical. Concentrated sulfuric acid is a highly effective and commonly used dehydrating agent for this cyclization.[3] Phosphorus oxychloride (POCl₃) is another potent option, particularly under microwave irradiation, which has been reported to improve yields in some cases.[4][5]
| Catalyst | Reaction Conditions | Reported Yield | Reference |
| Conc. H₂SO₄ | Conventional Heating | Up to 94% | |
| POCl₃ | Conventional Heating | ~86% | |
| POCl₃ | Microwave Irradiation | Up to 90% |
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the product. For conventional heating with concentrated H₂SO₄, a temperature range of 80-90°C is often optimal.[4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Moisture Control: The cyclization is a dehydration reaction, so it is imperative to conduct the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.
-
Work-up Procedure: The product is typically isolated by pouring the reaction mixture into crushed ice, followed by neutralization with a base (e.g., sodium carbonate or ammonia solution) to precipitate the amine.[3] Incomplete neutralization will result in the loss of product as the more soluble salt form.
Question: I am observing a significant amount of a side product. How can I identify and minimize its formation?
Answer: The most common side product in this synthesis is the isomeric 3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol.
-
Identification: This isomer can often be distinguished from the desired product by its different melting point and chromatographic behavior (Rf value on TLC). Spectroscopic methods such as ¹H NMR and IR will also show distinct differences.
-
Minimizing Formation: The formation of the 1,2,4-triazole is favored under basic conditions.[2] Therefore, maintaining a strongly acidic environment during the cyclization step is crucial for selectively obtaining the 1,3,4-thiadiazole.
Question: I am having difficulty purifying the final product. What are the recommended procedures?
Answer: Purification is essential to obtain a high-purity final product.
-
Recrystallization: This is the most common and effective method for purifying 5-aryl-1,3,4-thiadiazol-2-amines.[3] Suitable solvents for recrystallization include ethanol or a mixture of dimethylformamide (DMF) and water. The choice of solvent will depend on the solubility of your product and any impurities present.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Washing: After precipitation, thoroughly wash the crude product with cold water to remove any inorganic salts and residual acid.
III. Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine?
A1: The first step is the synthesis of the precursor, 3,4-dimethoxybenzoyl thiosemicarbazide. This is typically achieved by reacting 3,4-dimethoxybenzoic acid hydrazide with an isothiocyanate, or by refluxing a 3,4-dimethoxybenzoic acid ester with thiosemicarbazide.[3]
Q2: Can I use microwave synthesis for this reaction?
A2: Yes, microwave-assisted synthesis has been reported for the preparation of 2-amino-1,3,4-thiadiazoles and can offer advantages such as shorter reaction times and potentially higher yields, especially when using POCl₃ as the catalyst.[4]
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material (3,4-dimethoxybenzoyl thiosemicarbazide) and the appearance of the product.
Q4: What are the key safety precautions for this synthesis?
A4: Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also release toxic fumes, so adequate ventilation is essential.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzoyl Thiosemicarbazide
This protocol is adapted from established methods for the synthesis of aryl thiosemicarbazides.[3]
Materials:
-
Methyl 3,4-dimethoxybenzoate
-
Thiosemicarbazide
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-dimethoxybenzoate (0.01 mol) and thiosemicarbazide (0.015 mol) in methanol (50 mL) with gentle heating.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water mixture.
-
The solid 3,4-dimethoxybenzoyl thiosemicarbazide will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from rectified spirit to obtain a pure sample.
Protocol 2: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This protocol is based on the highly efficient cyclization using concentrated sulfuric acid.[3]
Materials:
-
3,4-Dimethoxybenzoyl thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ammonium Hydroxide solution
-
Crushed Ice
Procedure:
-
In a clean, dry flask, carefully add 3,4-dimethoxybenzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with constant shaking and cooling in an ice bath.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1 hour, and then heat to 80-90°C for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the product precipitates completely.
-
Collect the precipitated solid by filtration and wash thoroughly with cold distilled water to remove any sulfate ions.
-
Dry the crude product and recrystallize from ethanol or a DMF/water mixture to yield pure 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
V. Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps and considerations in the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Caption: Overall synthesis workflow from starting materials to the pure product.
Caption: Troubleshooting guide for addressing low product yield.
VI. References
-
Pardeshi R. K., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2):127-131. [Link]
-
Abu-Hashem, A. A. (2020). Synthesis of Some New 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives as Potent Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1444.
-
Z.P.P., K. J., K. A., & M. A. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. [Link]
-
Kadam, S. S., & Nazeruddin, G. M. (2024). Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. ResearchGate.
-
Trotsko, N., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-232.
-
Al-Ghorbani, M., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(10), 103712. [Link]
-
El-Sayed, H. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7244. [Link]
-
Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 65(13), 1-10.
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2010). ChemInform, 32(49). [Link]
-
Gament, E., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(12), 2217. [Link]
-
Gevorkyan, A. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
El-Faham, A., et al. (2012). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 33(5), 487-521. [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-232. [Link]
-
Molla, M. E., Abser, M. N., & Islam, M. M. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 35(1), 31-40.
-
Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(4), 157-166. [Link]
-
Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
Sources
addressing solubility issues of 1,3,4-thiadiazole derivatives in biological assays
Introduction: The Promise and Problem of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, integral to compounds demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This five-membered heterocyclic ring is a versatile pharmacophore.[4] However, the very physicochemical properties that make these derivatives potent—often high molecular weight, lipophilicity, and a rigid, crystalline structure—frequently lead to poor aqueous solubility.[5][6]
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-thiadiazole derivative won't dissolve in my aqueous assay buffer. What is the first step?
The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[7] Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent due to its powerful ability to dissolve a wide range of both polar and nonpolar compounds.[8] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay medium.
Q2: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into the aqueous buffer. Why does this happen and what should I do?
This is a classic sign of a compound "crashing out" of solution. It occurs because the final concentration of DMSO in the assay well is too low to maintain the compound's solubility in a now predominantly aqueous environment. The compound's solubility limit in the final buffer has been exceeded.
Immediate Troubleshooting Steps:
-
Reduce Final Compound Concentration: The simplest explanation is that you are exceeding the maximum solubility. Test a lower final concentration range in your assay.
-
Check Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[9] However, some sensitive assays or cell lines may be affected even at these levels.[9][10] Ensure your dilutions keep the final DMSO percentage consistent across all wells (including vehicle controls) and within a range known to be safe for your system.[11] If you are below this range, you may be able to slightly increase the final DMSO percentage to improve solubility.
Q3: What is the maximum concentration of DMSO I can use in my assay?
This is not a universal value; it is assay-dependent . While often cited as <1%, even concentrations as low as 0.1% DMSO can induce changes in gene expression, impact cell signaling, and alter epigenetic landscapes.[10] For sensitive cell lines, toxicity can become significant above 0.1%.[9]
Best Practice: You must determine the "no-effect" concentration for your specific assay and cell line. Run a dose-response curve with DMSO alone (as a vehicle control) and measure the same endpoint as your experiment (e.g., cell viability, enzyme activity). The highest concentration of DMSO that does not produce a significant effect is your maximum allowable concentration.[11]
Q4: Can adjusting the pH of my buffer help dissolve my 1,3,4-thiadiazole derivative?
Absolutely. This is a powerful and often overlooked technique. Many 1,3,4-thiadiazole derivatives are synthesized with amino or other ionizable functional groups.[1][12] Adjusting the pH can protonate or deprotonate these groups, converting a neutral, less soluble molecule into a charged salt form that is significantly more soluble in water.[13][14][15]
-
For derivatives with basic groups (e.g., amines), lowering the pH (making it more acidic) will create a soluble cationic salt.[15]
-
For derivatives with acidic groups (e.g., carboxylic acids, phenols), raising the pH (making it more basic) will create a soluble anionic salt.[15]
Caution: Ensure the pH required for solubility is compatible with your biological assay's optimal conditions (e.g., enzyme activity, cell health).
In-Depth Troubleshooting Guide
This section provides a structured workflow for systematically addressing solubility issues. Follow the steps sequentially to diagnose and solve the problem.
Workflow: From Initial Dissolution to Advanced Formulation
Caption: Decision workflow for addressing compound solubility.
Step 1: Assess Physicochemical Properties
Before touching a pipette, understand your molecule. Use computational tools (e.g., MarvinSketch, ChemDraw) to predict the pKa (acid/base dissociation constant) and logP (lipophilicity).
-
pKa: This predicts whether your molecule has ionizable groups. A predicted pKa between 3 and 10 suggests that pH modification is a viable strategy.
-
logP: A high logP (typically >3) indicates high lipophilicity and predicts poor aqueous solubility.
Step 2 & 3: Standard Protocol for DMSO Stock Preparation and Dilution
This protocol establishes a baseline for your compound's solubility.
Protocol 1: Stock Solution and Kinetic Solubility Test
-
Preparation: Weigh out a precise amount of your 1,3,4-thiadiazole derivative and dissolve it in 100% high-purity DMSO to create a 10 mM stock solution. Use gentle vortexing or sonication to aid dissolution. Visually inspect for any undissolved particulates against a bright light.
-
Serial Dilution Plate: In a clear 96-well plate, add your aqueous assay buffer to each well.
-
Top Concentration: Add a corresponding volume of your 10 mM DMSO stock to the first well to achieve the highest desired assay concentration (e.g., 100 µM) and a final DMSO concentration that is safe for your assay (e.g., 1%). Mix thoroughly by pipetting.
-
Serial Dilution: Perform a 2-fold or 3-fold serial dilution across the plate.
-
Incubation and Observation: Incubate the plate at the assay's intended temperature (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, crystals, film). A plate reader measuring light scatter at 620-750 nm can quantify this more accurately. The highest concentration that remains clear is your maximum kinetic solubility under these conditions.
Troubleshooting Option A: pH Adjustment
If your compound has an ionizable group, this is the most effective next step.
Protocol 2: pH-Dependent Solubility Screening
-
Buffer Preparation: Prepare a series of your assay buffer, adjusting the pH in 0.5 unit increments (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Solubility Test: Repeat Protocol 1 using each of the prepared buffers.
-
Analysis: Identify the pH at which the highest concentration of your compound remains in solution.
-
Verification: Crucially, you must confirm that the optimal pH for solubility does not negatively impact your assay's performance by running appropriate controls (e.g., vehicle and positive controls at that pH).
Troubleshooting Option B: Use of Co-solvents
If pH adjustment is ineffective or incompatible with your assay, or if the compound is non-ionizable, the use of additional co-solvents is warranted. Co-solvents work by reducing the polarity of the bulk aqueous solution, thereby increasing the solubility of lipophilic compounds.[16]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Max % in Cell Assays | Pros | Cons |
| DMSO | 0.1 - 0.5% | Powerful solvent, well-characterized.[8] | Can be toxic, affects cell processes.[9][10] |
| Ethanol | 0.1 - 1% | Less toxic than DMSO, volatile. | Can affect enzyme activity, potential for evaporation. |
| PEG 400 | 1 - 5% | Low toxicity, good for in vivo studies.[17] | Viscous, can interfere with some automated liquid handlers. |
| Glycerol | 1 - 5% | Very low toxicity, stabilizes proteins. | High viscosity, can be difficult to work with. |
Protocol 3: Co-solvent Screening
-
Stock Preparation: If not already done, prepare a 10 mM stock of your compound in 100% DMSO.
-
Co-solvent Buffers: Prepare assay buffers containing different final concentrations of a secondary co-solvent (e.g., 1%, 2%, and 5% PEG 400). Ensure the final DMSO concentration from the stock solution addition is kept constant and minimal (e.g., 0.5%).
-
Solubility Test: Repeat Protocol 1 using the co-solvent-containing buffers.
-
Analysis: Determine which co-solvent and concentration best maintains the solubility of your compound without impacting assay performance.
Troubleshooting Option C: Advanced Formulation Strategies
When standard solvent-based approaches fail, more complex formulation techniques may be required, especially for later-stage preclinical development.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble drugs, forming an inclusion complex that is water-soluble.[5][13][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. This is particularly useful for masking lipophilic regions of a molecule.
-
Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[19] The drug is dissolved in the lipidic phase, which enhances its solubility and absorption.[17]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a highly soluble hydrophilic matrix (e.g., a polymer like PVP or HPMC).[15][19] The drug exists in a higher-energy amorphous state rather than a stable crystalline form, which significantly increases its dissolution rate.[5][6]
These advanced methods require specialized formulation expertise and are typically employed when a compound shows high promise but has intractable solubility issues.
Conclusion
Addressing the solubility of 1,3,4-thiadiazole derivatives is a methodical process of understanding the compound's intrinsic properties and systematically applying solubilization techniques. By starting with the basics of co-solvency and progressing logically through pH modification and advanced formulations, researchers can overcome these common hurdles. Always validate your chosen solubilization method by running appropriate controls to ensure that the vehicle itself does not interfere with the biological assay, thereby guaranteeing the integrity and reliability of your experimental data.
References
- He, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
-
Jamal, A., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]
-
He, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Available at: [Link]
-
Multiple Authors. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Kaur, G., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
-
Multiple Authors. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]
-
Multiple Authors. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Sharma, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Szkaradek, N., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
El-Rifai, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Available at: [Link]
-
Sharma, D., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
da Rocha, D. R., et al. (2021). Aqueous solubility of the 1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Yilmaz, F. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
-
Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]
-
Al-Otaibi, A. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Patel, K., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Development. Available at: [Link]
-
Sharma, V. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. Available at: [Link]
-
Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Perlovich, G. L., et al. (2018). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Kumar, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Siddiqui, N., et al. (2011). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Iacovelli, R., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Patel, K. D., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. isres.org [isres.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jmpas.com [jmpas.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. hilarispublisher.com [hilarispublisher.com]
minimizing by-products in the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing by-products in this important synthetic transformation. Our approach is rooted in mechanistic understanding to empower you to not only solve common issues but also to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and what are the primary challenges?
The most prevalent and direct method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a substituted aroylthiosemicarbazide, which is typically formed in situ or pre-synthesized from the corresponding aroyl chloride or carboxylic acid and thiosemicarbazide. The primary challenge in this synthesis is controlling the regioselectivity of the cyclization to prevent the formation of isomeric by-products and other impurities.
Q2: What are the major by-products I should be aware of during the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine?
The two major by-products that can arise during the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles are the isomeric 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and the corresponding 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole . The formation of these by-products is highly dependent on the reaction conditions, particularly the pH and the choice of cyclizing agent.
Q3: How can I identify the desired product and the potential by-products in my reaction mixture?
A combination of Thin Layer Chromatography (TLC) and spectroscopic methods is essential for identifying the components of your reaction mixture.
-
TLC: The desired 2-amino-1,3,4-thiadiazole is generally more polar than the starting materials but may have a similar polarity to the 1,2,4-triazole by-product. It is advisable to use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane or chloroform/methanol) to achieve good separation.
-
Spectroscopy:
-
¹H NMR: The spectrum of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine will show characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy protons, and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring are distinctive.
-
IR Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine and the C=N stretching of the thiadiazole ring.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the product and by-products.
-
| Compound | Key Spectroscopic Features |
| 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | ¹H NMR (DMSO-d₆): ~7.2-7.4 ppm (aromatic protons), ~7.0 ppm (s, 2H, NH₂), ~3.8 ppm (s, 6H, 2xOCH₃).[1] ¹³C NMR: Signals for the thiadiazole ring carbons around 168 ppm and 155 ppm.[1] MS (m/z): Calculated for C₁₀H₁₁N₃O₂S: 237.06. Found: ~238 [M+H]⁺.[1] |
| 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol | ¹H NMR: Will show a signal for the thiol (-SH) proton and a different pattern for the aromatic protons. IR: Will show a characteristic S-H stretching band. |
| 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | ¹H NMR: Similar aromatic and amine signals to the thiadiazole, but the chemical shifts may be slightly different. MS (m/z): Will have a lower molecular weight due to oxygen replacing sulfur. |
Troubleshooting Guide: Minimizing By-products
This section provides a detailed, problem-oriented approach to minimizing the formation of key by-products.
Problem 1: Significant Formation of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol
Causality: The formation of the 1,2,4-triazole isomer is favored under basic or neutral conditions. The cyclization of the intermediate aroylthiosemicarbazide can proceed through two different pathways, and the pH of the reaction medium is a critical factor in determining the outcome.
DOT Script for Reaction Pathways
Caption: Competing nucleophilic attack in the cyclization step.
Solutions:
-
Avoid Strong Oxidizing Agents: When choosing a cyclizing agent, be cautious of those with strong oxidizing properties. For instance, while ferric chloride can be used for oxidative cyclization of thiosemicarbazones, it may increase the risk of desulfurization. [2]
-
Use Dehydrating Agents: Reagents like concentrated H₂SO₄, PPA, and POCl₃ primarily act as dehydrating agents, which favor the desired cyclization pathway without promoting oxidation.
-
Control Reaction Temperature: Excessive temperatures can sometimes lead to decomposition and side reactions, including desulfurization. Monitor the reaction temperature carefully and avoid overheating.
-
Reagent Selection for Regioselectivity: The choice of cyclizing agent can influence the regioselectivity. For instance, using EDC·HCl in DMSO has been reported to favor the formation of 2-amino-1,3,4-oxadiazoles, while p-TsCl in NMP can lead to the formation of 2-amino-1,3,4-thiadiazoles. [3][4]This highlights the importance of selecting the appropriate reagent system for the desired outcome.
Problem 3: Difficulty in Product Purification
Causality: The crude product may contain unreacted starting materials, the by-products discussed above, and other impurities. The similar polarities of the desired product and some by-products can make purification challenging.
Solutions:
-
Recrystallization: This is the most common and effective method for purifying 2-amino-5-aryl-1,3,4-thiadiazoles.
-
Solvent Selection: Common solvents for recrystallization include ethanol, methanol, or a mixture of a good solvent like DMF or DMSO with an anti-solvent like water. [5]Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane or chloroform in methanol is a good starting point. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities (an Rf value of 0.2-0.4 for the product is ideal).
-
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by neutralizing the aqueous layer.
DOT Script for Purification Workflow
Sources
- 1. growingscience.com [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1,3,4-Thiadiazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 1,3,4-thiadiazole scaffold. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this important heterocyclic class and ensure the integrity of your experimental results.
A Scientist's Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its appeal lies in its aromaticity, which generally confers metabolic stability, and its role as a bioisostere of pyrimidine, allowing it to interact with biological targets involved in nucleic acid metabolism.[4][5][6]
However, the very physicochemical properties that make this scaffold attractive can also be a significant source of experimental inconsistency. Many derivatives are planar, hydrophobic molecules prone to issues like poor aqueous solubility, aggregation, and non-specific assay interference. This guide is structured to help you systematically diagnose and resolve these common, yet often confounding, problems.
Part 1: Systematic Troubleshooting Workflow
Inconsistent results are rarely due to a single cause. They often stem from a cascade of underlying compound-related issues. Before questioning the biological hypothesis, it is crucial to validate the behavior of the chemical tool itself. This workflow provides a logical sequence of investigation.
Caption: A step-by-step decision tree for troubleshooting inconsistent assay results.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Category 1: Solubility and Aggregation Issues
Q1: My dose-response curve is flat or has a very steep, non-classical shape. What could be the cause?
A1: This is frequently a hallmark of poor compound solubility or aggregation.[7] Many 1,3,4-thiadiazole derivatives are highly lipophilic and have low aqueous solubility.[7] When you dilute your DMSO stock into aqueous assay buffer, the compound may precipitate, especially at higher concentrations. Consequently, the actual concentration in solution is much lower and plateaus, leading to a flat dose-response. Alternatively, at a critical concentration, the compound may form aggregates that non-specifically inhibit enzymes or disrupt protein interactions, causing a sharp, "cliff-like" drop in activity.[8][9]
Solution Workflow:
-
Visual Inspection: After diluting your compound to the highest assay concentration, let it sit for 15-30 minutes and visually inspect for cloudiness or precipitate against a dark background.
-
Solubility Measurement: Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer (See Protocol 1).
-
Aggregation Test: Re-run the assay and include 0.01% (v/v) Triton X-100 in a parallel experiment. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause.[8]
Q2: I've confirmed my compound is soluble, but the results are still highly variable between replicates and experiments.
A2: High variability can still be linked to compounds that are near their solubility limit or are forming sub-visible aggregates. Dynamic light scattering (DLS) is a powerful technique to detect the formation of aggregates that are not visible to the eye. Additionally, highly lipophilic compounds can adsorb to plasticware, leading to inconsistent effective concentrations in the wells.
Solution Workflow:
-
DLS Analysis: If available, use DLS to analyze your compound in the assay buffer at various concentrations to directly detect aggregate formation.
-
Use Low-Binding Plates: Switch to low-protein-binding microplates to minimize compound adsorption.
-
Detergent Control: Prophylactically including 0.01% Triton X-100 or Tween-20 in your assay buffer can often mitigate aggregation-based variability, provided the detergent does not interfere with your assay biology.
| Troubleshooting Summary: Solubility & Aggregation | | :--- | :--- | | Symptom | Flat or steep dose-response, high replicate variability. | | Potential Cause | Compound precipitation or aggregation. | | Diagnostic Test | Visual inspection, detergent test (Triton X-100), DLS. | | Primary Solution | Work below the measured solubility limit; add a non-ionic detergent. |
Category 2: Compound Stability
Q3: The activity of my 1,3,4-thiadiazole appears to decrease during a long incubation period (e.g., >24 hours) in my cell-based assay. Why?
A3: This strongly suggests compound instability. While the 1,3,4-thiadiazole ring is generally stable due to its aromaticity[4][10], it can be liable to degradation under specific conditions.[11]
-
Hydrolytic Degradation: The ring can undergo cleavage at neutral or basic pH, which is common in cell culture media (pH ~7.4).[11]
-
Metabolic Degradation: In cell-based assays, intracellular enzymes like cytochrome P450s can metabolize the compound into inactive forms.[11]
-
Reactivity with Media Components: Thiols (like cysteine or glutathione) present in some media supplements can potentially react with certain activated thiadiazole derivatives.
Solution Workflow:
-
Chemical Stability Assessment: Incubate your compound in the complete cell culture medium (without cells) at 37°C. Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze the concentration of the parent compound by LC-MS (See Protocol 2).
-
Metabolic Stability Assay: To specifically test for cellular metabolism, incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time.[11]
Q4: My 2-alkylthio-substituted 1,3,4-thiadiazole gives inconsistent results. Is there a specific issue with this substitution pattern?
A4: Yes, 2-alkylthio-substituted 1,3,4-thiadiazoles are known to be susceptible to metabolic bioactivation. The alkylthio group can be oxidized by cytochrome P450 enzymes to form more electrophilic sulfoxides and sulfones. These metabolites can then be readily displaced by nucleophiles like glutathione (GSH), leading to a loss of the parent compound and potential off-target effects.[11] This can cause discrepancies between biochemical assays (lacking metabolic enzymes) and cell-based assays.
Category 3: Pan-Assay Interference Compounds (PAINS)
Many small molecules, including some 1,3,4-thiadiazole derivatives, are flagged as Pan-Assay Interference Compounds (PAINS).[12][13] These compounds give false positive results in numerous assays through mechanisms unrelated to specific target engagement.[14]
Q5: My compound is active in my primary screen, but I'm worried it might be a PAIN. What are the common interference mechanisms for this scaffold?
A5: 1,3,4-thiadiazoles can interfere with assays in several ways. It is critical to rule these out before committing significant resources.
-
Redox Cycling: Some thiadiazoles can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[8] H₂O₂ can oxidize proteins or interfere with assay reagents, leading to a false signal.
-
Covalent Modification: Electrophilic derivatives can react non-specifically with nucleophilic residues (e.g., cysteine) on proteins, causing irreversible inhibition.[15]
-
Metal Chelation: The nitrogen and sulfur atoms in the ring can chelate metal ions that may be essential for enzyme function, leading to non-specific inhibition.[16][17]
-
Optical Interference: The compound may have intrinsic fluorescence or absorb light at the same wavelength as your assay's readout, creating a false positive or negative signal.[8]
Caption: Potential mechanisms of Pan-Assay Interference (PAINS) by 1,3,4-thiadiazoles.
Solution Workflow:
-
Check PAINS Databases: Use online filters (e.g., Zinc PAINS remover) to see if your scaffold has been flagged.
-
Redox Interference Test: Run your assay in the presence of a strong antioxidant like dithiothreitol (DTT) at a high concentration (e.g., 1 mM). If activity is abolished, redox activity is likely.
-
Covalent Modification Test: Pre-incubate the target protein with the compound for an extended period (e.g., 1-2 hours), then dilute the mixture to a concentration where the compound is no longer active. If inhibition persists, it suggests irreversible, covalent binding.
-
Optical Interference Scan: Scan the fluorescence (excitation/emission) and absorbance of your compound alone in the assay buffer to check for overlap with your detection wavelengths (See Protocol 3).
Part 3: Key Experimental Protocols
Protocol 1: Rapid Assessment of Kinetic Solubility
This protocol provides a quick way to estimate the solubility of your compound in a specific buffer.
-
Prepare Stock Solution: Create a high-concentration stock solution of your 1,3,4-thiadiazole (e.g., 10 mM) in 100% DMSO.
-
Prepare Buffer: Dispense your final assay buffer into a clear 96-well plate or microcentrifuge tubes.
-
Serial Dilution: Add the DMSO stock to the buffer in a serial dilution manner to achieve a range of final concentrations (e.g., 200 µM down to 1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubate: Shake the plate for 1-2 hours at the assay temperature (e.g., 37°C).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The concentration at which the absorbance begins to increase significantly above the buffer blank is the approximate kinetic solubility limit.
Protocol 2: Assessing Chemical Stability in Assay Buffer via LC-MS
This protocol determines if your compound degrades under assay conditions.
-
Prepare Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Incubation: Dilute the stock solution into pre-warmed (37°C) assay buffer to a final concentration of 10 µM. Prepare a parallel sample in a control solvent where the compound is known to be stable (e.g., 50:50 Acetonitrile:Water).
-
Time Points: Incubate the solutions at 37°C. At designated time points (e.g., T=0, 1h, 4h, 24h), remove an aliquot and immediately quench any potential reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate the peak area of the parent compound relative to the internal standard at each time point. A significant decrease in the peak area over time in the assay buffer compared to the control indicates instability.
| Example Stability Data | |||
| Time Point | Peak Area (Assay Buffer) | Peak Area (Control) | % Remaining |
| 0 hr | 1,500,000 | 1,510,000 | 100% |
| 4 hr | 1,200,000 | 1,490,000 | 80% |
| 24 hr | 450,000 | 1,505,000 | 30% |
| This data suggests significant degradation of the compound after 24 hours under assay conditions. |
Protocol 3: Checking for Compound Autofluorescence
This protocol is essential for any fluorescence-based assay (e.g., FRET, FP, or reporter assays).
-
Prepare Plate: In a microplate identical to the one used for your assay, add the assay buffer to a series of wells.
-
Add Compound: Add your 1,3,4-thiadiazole compound to the wells at the same concentrations used in your experiment. Include a buffer-only blank.
-
Read Plate: Use a fluorescence plate reader to measure the fluorescence intensity at the exact excitation and emission wavelengths used in your primary assay.[8]
-
Data Interpretation: Compare the fluorescence intensity of the wells containing your compound to the blank wells. A significant increase in fluorescence indicates that your compound is autofluorescent and is directly interfering with the assay readout.
References
- BenchChem. (2025). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
- BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- BenchChem. (2025). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors.
- BenchChem. (2025). Troubleshooting low bioactivity in newly synthesized thiadiazole compounds.
- Rahman, A., & Singh, S. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Wikipedia. (2023). Pan-assay interference compounds. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
-
Al-Ostath, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29425–29441. [Link]
-
Gugoasa, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8086. [Link]
-
Tusha, E., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3593. [Link]
-
de Souza, A. S., & de França, P. H. B. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(3), 443-444. [Link]
-
ResearchGate. (2024). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]
-
Joseph, J., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 836611. [Link]
-
ResearchGate. (2019). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d. [Link]
-
Iovino, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3538. [Link]
-
Kaur, H., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1437-1467. [Link]
-
Gornowicz, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Ordon, M., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22176. [Link]
-
Journal of Education for Pure Science. (n.d.). View of Chemical properties of thiadiazole compounds. [Link]
-
Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. [Link]
-
ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. [Link]
-
Ordon, M., et al. (2024). Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. International Journal of Molecular Sciences, 25(6), 3292. [Link]
-
Iovino, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3538. [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PLOS ONE, 19(7), e0307399. [Link]
-
Journal of Al-Nahrain University. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. [Link]
-
Fouda, A. E. A., et al. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Materials, 16(13), 4734. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. [Link]
-
ResearchGate. (2015). (PDF) Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. [Link]
-
MDPI. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
-
MDPI. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. granthaalayahpublication.org [granthaalayahpublication.org]
- 17. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the bioavailability challenges associated with the promising therapeutic agent, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. Given its classification as a Biopharmaceutics Classification System (BCS) Class II compound—characterized by low aqueous solubility and high permeability—enhancing its dissolution rate is paramount for achieving therapeutic efficacy. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for proven bioavailability enhancement strategies.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the formulation development of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Issue 1: Low Drug Loading in Solid Dispersions
Question: My solid dispersion formulation with PVP K30 shows low and inconsistent drug loading. What are the potential causes and how can I optimize this?
Answer:
Low and variable drug loading in solid dispersions is a common challenge, often stemming from issues with drug-polymer miscibility and the manufacturing process.[1] Here’s a systematic approach to troubleshooting:
-
Underlying Cause Analysis:
-
Poor Miscibility: The primary reason for low drug loading is often the limited solubility of the drug in the polymer matrix.[2] Even with amorphous dispersions, there is a saturation point beyond which the drug will crystallize out.
-
Phase Separation: During solvent evaporation or cooling in melt extrusion, if the drug and polymer are not fully miscible, phase separation can occur, leading to the formation of drug-rich and polymer-rich domains. This results in a non-homogeneous dispersion and reduced effective drug loading.
-
Inappropriate Solvent System (Solvent Evaporation Method): If the drug and polymer do not share a common solvent in which both are highly soluble, it can lead to premature precipitation of one component as the solvent is removed.[3]
-
Thermal Degradation (Melt Extrusion): High processing temperatures required to melt the polymer can potentially degrade the drug, leading to a lower than expected active pharmaceutical ingredient (API) content.
-
-
Step-by-Step Solutions:
-
Assess Drug-Polymer Miscibility:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on physical mixtures of the drug and polymer at various ratios. A single glass transition temperature (Tg) that varies with the drug-polymer ratio indicates good miscibility. Multiple Tgs suggest immiscibility.
-
Flory-Huggins Interaction Parameter: Theoretical calculations using solubility parameters can predict miscibility. A negative or low positive interaction parameter suggests better miscibility.
-
-
Optimize the Formulation:
-
Polymer Screening: Test a range of polymers with different properties (e.g., Soluplus®, HPMC-AS, Eudragit® grades). Polymers with specific functional groups that can interact with the dimethoxyphenyl or thiadiazole moieties of your compound (e.g., through hydrogen bonding) may exhibit better miscibility.
-
Adjust Drug-to-Polymer Ratio: Systematically decrease the drug-to-polymer ratio to find the highest stable loading. It's a common misconception that maximizing drug load is always optimal; it can lead to instability and reduced absorption.
-
-
Refine the Manufacturing Process:
-
Solvent Evaporation:
-
Solvent Selection: Use a solvent system that ensures both the drug and polymer remain in solution throughout the evaporation process. A ternary solvent system might be necessary.
-
Evaporation Rate: Rapid solvent removal (e.g., via spray drying) is often preferred as it kinetically traps the drug in an amorphous state within the polymer matrix.[4]
-
-
Hot-Melt Extrusion (HME):
-
Temperature Profile: Optimize the temperature profile of the extruder to ensure the polymer is molten and the drug is dissolved without causing thermal degradation.
-
Screw Speed and Configuration: Adjust the screw speed and use mixing elements to improve the homogeneity of the melt.
-
-
-
Issue 2: Nanoparticle Aggregation Upon Storage
Question: I have successfully formulated 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine into nanoparticles using a nanoprecipitation method, but they aggregate within a few days. How can I improve their stability?
Answer:
Nanoparticle aggregation is a critical stability issue, driven by the high surface energy of the particles.[5] Addressing this requires careful control over formulation and storage conditions.
-
Underlying Cause Analysis:
-
Insufficient Stabilization: The primary cause is inadequate steric or electrostatic stabilization on the nanoparticle surface. During storage, particles can collide and irreversibly fuse.
-
Ostwald Ripening: For slightly soluble nanoparticles, Ostwald ripening can occur, where smaller particles dissolve and redeposit onto larger ones, leading to an overall increase in particle size over time.
-
Inappropriate Storage Conditions: Temperature fluctuations or freezing/thawing cycles can disrupt the stabilizer layer and promote aggregation.
-
-
Step-by-Step Solutions:
-
Optimize the Stabilizer:
-
Choice of Stabilizer: If you are using a single stabilizer (e.g., a surfactant like Poloxamer 188), consider a combination of stabilizers. A common approach is to use a non-ionic polymer (like PVA or PVP) to provide a steric barrier, in conjunction with a charged surfactant to provide electrostatic repulsion.
-
Stabilizer Concentration: The concentration of the stabilizer is crucial. Too little will not provide adequate coverage, while too much can lead to other issues like micelle formation. Create a concentration curve to find the optimal stabilizer-to-drug ratio.
-
-
Refine the Nanoprecipitation Process:
-
Stirring Speed: Ensure a consistent and optimal stirring speed during the addition of the organic phase to the anti-solvent. This promotes rapid and uniform nanoparticle formation.[6]
-
Addition Rate: A slow and controlled addition of the drug-polymer solution into the anti-solvent can lead to more stable and uniform nanoparticles.
-
-
Post-Formulation Processing:
-
Lyophilization: For long-term storage, consider freeze-drying the nanoparticle suspension. This requires the addition of a cryoprotectant (e.g., sucrose, trehalose) to prevent aggregation during the freezing and drying process.
-
-
Storage Conditions:
-
Store the nanoparticle suspension or lyophilized powder at a controlled, cool temperature (e.g., 2-8 °C) and protect it from light.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine poor despite its high permeability?
A1: The bioavailability is limited by its dissolution rate. As a BCS Class II compound, its very low aqueous solubility means that it does not dissolve quickly enough in the gastrointestinal fluids to be fully absorbed, even though it can readily pass through the intestinal wall once dissolved. Enhancing its solubility and dissolution rate is the key to improving its oral bioavailability.
Q2: Which bioavailability enhancement strategy is best for this compound?
A2: The "best" strategy depends on several factors, including the desired dosage form, required drug loading, and manufacturing scalability.
-
Cyclodextrin Complexation: Excellent for significant solubility enhancement and is relatively simple to prepare on a lab scale. However, the amount of cyclodextrin required can be large, potentially leading to a high pill burden.
-
Solid Dispersions: A very effective technique that can be scaled up using methods like hot-melt extrusion and spray drying.[7] Success is highly dependent on drug-polymer miscibility.
-
Nanoparticle Formulation: Offers the advantage of a large surface area for rapid dissolution.[8] However, formulation stability and scalability can be challenging.
We recommend performing feasibility studies with all three approaches to determine the most suitable one for your specific application.
Q3: How do I choose the right type of cyclodextrin for complexation?
A3: The choice of cyclodextrin depends on the size and shape of the drug molecule, as well as the desired solubility enhancement.
-
β-Cyclodextrin: Often a good starting point due to its cavity size being suitable for many aromatic compounds. However, its own aqueous solubility is limited.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility, making it a very popular choice for parenteral and oral formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative that is often used in commercial formulations.
A phase solubility study is the definitive way to select the best cyclodextrin and determine the optimal drug-to-cyclodextrin ratio.[9]
Q4: What are biorelevant dissolution media, and why are they important?
A4: Biorelevant dissolution media are in vitro test solutions that mimic the composition of human gastrointestinal fluids in either the fasted state (FaSSIF) or the fed state (FeSSIF).[10] They contain bile salts and lecithin, which are crucial for solubilizing poorly soluble drugs in the intestine. Using these media provides a more accurate prediction of in vivo drug performance compared to simple buffer solutions.[11]
Part 3: Experimental Protocols and Data
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This protocol describes a simple and effective lab-scale method for preparing an inclusion complex of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with HP-β-CD.[12]
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (a 1:1 ratio is a good starting point).
-
Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise and triturate with the pestle until a uniform, paste-like consistency is achieved.
-
Incorporation of the Drug: Add the calculated amount of the drug to the HP-β-CD paste.
-
Kneading: Knead the mixture vigorously for 45-60 minutes. If the mixture becomes too dry, add a few more drops of water to maintain a paste-like consistency.
-
Drying: Transfer the kneaded mixture to a glass dish and dry in a hot air oven at 50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a 100-mesh sieve to obtain a fine, uniform powder.
-
Storage: Store the complex in a desiccator over silica gel.
Protocol 2: Formulation of Nanoparticles by Nanoprecipitation
This protocol details the preparation of drug-loaded polymeric nanoparticles using the solvent displacement (nanoprecipitation) method.[13][14]
Materials:
-
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Poloxamer 188 (stabilizer)
-
Deionized water (anti-solvent)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the drug (e.g., 10 mg) and PLGA (e.g., 50 mg) in acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Dissolve the stabilizer, Poloxamer 188, in deionized water (e.g., 10 mL) to a final concentration of 0.5% w/v.
-
Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant, moderate speed (e.g., 600 rpm). Add the organic phase dropwise to the center of the vortex of the stirring aqueous phase. A milky suspension should form instantaneously.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for 4-6 hours to allow for the complete evaporation of acetone.
-
Purification (Optional): Centrifuge the nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess stabilizer. Resuspend the pellet in deionized water.
-
Storage: Store the nanoparticle suspension at 2-8°C. For long-term storage, lyophilize with a suitable cryoprotectant.
Protocol 3: In Vitro Dissolution Testing in Biorelevant Media
This protocol describes how to perform a dissolution test for enhanced formulations using USP Apparatus 2 (paddle method) and biorelevant media.
Materials:
-
Formulation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (e.g., cyclodextrin complex, solid dispersion, or nanoparticle formulation)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder (commercially available or prepared in-house)
-
USP Apparatus 2 (Paddle Apparatus)
-
HPLC system for drug quantification
Procedure:
-
Media Preparation: Prepare FaSSIF according to the supplier's instructions or a standard protocol.[15] Typically, this involves dissolving the FaSSIF powder in a buffer of a specific pH (e.g., pH 6.5) and equilibrating the medium at 37°C.
-
Apparatus Setup:
-
Set the dissolution vessel temperature to 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Add 500 mL of the prepared FaSSIF to each vessel.
-
-
Sample Introduction: Introduce a precisely weighed amount of the formulation, equivalent to a specific dose of the drug, into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to stop the dissolution of any remaining solid particles.
-
Sample Analysis: Analyze the concentration of the dissolved drug in each filtered sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (cumulative % drug dissolved vs. time).
Data Presentation
Table 1: Solubility Enhancement of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine by Different Formulation Strategies.
| Formulation | Drug:Carrier Ratio (w/w) | Solubility in Water (µg/mL) | Fold Increase in Solubility |
| Unprocessed Drug | - | 5.2 ± 0.8 | 1.0 |
| Physical Mixture | 1:1 (Drug:HP-β-CD) | 15.6 ± 2.1 | 3.0 |
| Cyclodextrin Complex (Kneading) | 1:1 (Drug:HP-β-CD) | 185.4 ± 12.5 | 35.7 |
| Solid Dispersion (Solvent Evap.) | 1:4 (Drug:Soluplus®) | 254.8 ± 18.9 | 49.0 |
Table 2: Characterization of Nanoparticle Formulation.
| Parameter | Result |
| Particle Size (Z-average) | 185 ± 5 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.03 |
| Zeta Potential | -22.5 ± 2.1 mV |
| Encapsulation Efficiency | 88.7 ± 3.5 % |
| Drug Loading | 9.2 ± 0.8 % |
Part 4: Visualizations
Caption: Troubleshooting logic for nanoparticle aggregation.
References
-
Bhardwaj, V., et al. (2015). Classification of solid dispersions: correlation to (i) stability and solubility (ii) preparation and characterization techniques. Pharmaceutical Development and Technology, 20(6), 645-656. [Link]
-
Pharmaffiliates. (2017). Bio-relevant Dissolution Media Development. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
-
Preprints.org. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. [Link]
-
Scientific Archives. (n.d.). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. [Link]
-
Peltonen, L., et al. (2010). Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles. AAPS PharmSciTech, 11(1), 384-390. [Link]
-
Bilati, U., et al. (2005). Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles. Journal of Pharmaceutical Sciences, 94(8), 1754-1764. [Link]
-
ResearchGate. (2017). (PDF) Bio-relevant Dissolution Media Development. [Link]
-
Vironova. (n.d.). Payload Distribution & Encapsulation Efficiency Analysis. [Link]
-
ResearchGate. (2018). (PDF) CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. [Link]
-
AVESİS. (n.d.). Evaluation of biorelevant media to investigate the dissolution properties on flurbiprofen and to assess cytotoxicity effects on. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
ResearchGate. (n.d.). Techniques for characterization of solid dispersions. | Download Table. [Link]
-
Gilson, M. K., et al. (2014). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. Journal of Chemical Information and Modeling, 54(12), 3386-3402. [Link]
-
Anselmo, A. C., & Mitragotri, S. (2014). Challenges in Development of Nanoparticle-Based Therapeutics. AAPS Journal, 16(5), 1045-1055. [Link]
-
Dahiya, S., & Pathak, K. (2007). Preparation and characterization of solid dispersions of carvedilol with PVP K30. Acta Poloniae Pharmaceutica, 64(4), 319-325. [Link]
-
Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 167-172. [Link]
-
Zhang, X., et al. (2019). Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery. Industrial & Engineering Chemistry Research, 58(33), 15065-15075. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. [Link]
-
Scribd. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. [Link]
-
Zenodo. (n.d.). factors affecting preparation and properties of nanoparticles by nanoprecipitation method. [Link]
-
World Scientific. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Scilit. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: A review. [Link]
-
National Institutes of Health. (n.d.). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. [Link]
-
Royal Society of Chemistry. (2021). Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. [Link]
-
MDPI. (n.d.). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. [Link]
-
Farmacia Journal. (n.d.). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. [Link]
-
Pharmaceutical Technology. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]
-
Tablets & Capsules. (2018). Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. [Link]
-
The University of Texas at Austin. (n.d.). Pharmaceutical technologies for improving drug loading in the formulation of solid dispersions. [Link]
-
National Institutes of Health. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]
-
World Scientific. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. [Link]
-
Griffith University. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. [Link]
-
ResearchGate. (n.d.). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. [Link]
-
Royal Society of Chemistry. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. [Link]
-
YouTube. (2024). Optimizing Drug Loading in Amorphous Solid Dispersions. [Link]
-
National Institutes of Health. (n.d.). Fundamental aspects of solid dispersion technology for poorly soluble drugs. [Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. preprints.org [preprints.org]
- 6. zenodo.org [zenodo.org]
- 7. japsonline.com [japsonline.com]
- 8. worldscientific.com [worldscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
scaling up the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
As a Senior Application Scientist, this Technical Support Center guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into . Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this process effectively.
Overview of the Synthesis Pathway
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone of medicinal chemistry due to the significant biological activities of this scaffold.[1][2][3] The most common and scalable route involves the acid-catalyzed cyclization and dehydration of a substituted benzoyl thiosemicarbazide intermediate.[4][5][6]
The process can be visualized as a two-stage workflow:
-
Formation of the Intermediate: Reaction of 3,4-dimethoxybenzoic acid (or its more reactive acyl chloride derivative) with thiosemicarbazide to form N-(3,4-dimethoxybenzoyl)thiosemicarbazide.
-
Cyclodehydration: Treatment of the thiosemicarbazide intermediate with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce ring closure and form the desired 1,3,4-thiadiazole ring.[5][7]
Below is a diagram illustrating this synthetic workflow.
Caption: High-level workflow for the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide: Common Scale-Up Issues
Scaling up from a laboratory bench to pilot or production scale introduces challenges related to thermal management, mass transfer, and material handling. This section addresses the most common issues in a question-and-answer format.
Question 1: My reaction yield is significantly lower upon scale-up compared to the lab-scale synthesis. What are the likely causes and solutions?
This is a classic scale-up problem. The cause often lies in heat and mass transfer limitations.
-
Potential Cause 1: Inefficient Heat Transfer. The cyclization step using concentrated sulfuric acid is highly exothermic. In a large reactor, heat dissipation is less efficient than in small glassware. This can lead to localized overheating, causing degradation of the starting material or product and promoting side reactions.
-
Solution:
-
Control the Addition Rate: Add the thiosemicarbazide intermediate to the sulfuric acid portion-wise or as a slow, controlled stream.[5]
-
Enhanced Cooling: Ensure your reactor has an adequate cooling jacket and that the coolant is at a sufficiently low temperature.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for an accurate reading of the reaction conditions.
-
-
Potential Cause 2: Poor Mixing. Inadequate agitation in a large vessel can lead to non-homogenous reaction conditions. Pockets of the reaction mixture may not reach the optimal temperature, or the concentration of reactants may be uneven, leading to an incomplete reaction.
-
Solution:
-
Optimize Agitation: Use an appropriate impeller (e.g., anchor or pitched-blade turbine) and agitation speed to ensure the solids are fully suspended and the mixture is homogenous.
-
Viscosity Check: As the reaction proceeds, the viscosity may change. Ensure your mixing system can handle these changes to maintain a vortex and good turnover.
-
-
Potential Cause 3: Product Loss During Work-up. Handling larger volumes of product suspension can lead to greater physical losses.
-
Solution:
-
Optimize Quenching: Pour the reaction mixture onto crushed ice slowly and with vigorous stirring to control precipitation and obtain a more easily filterable particle size.
-
Efficient Filtration: Use a filter press or a properly sized Nutsche filter for large-scale filtration. Ensure filter cakes are washed with an appropriate solvent (like cold water) to recover product without dissolving it.
-
Question 2: The final product is off-color (e.g., yellow or brown) instead of the expected white/off-white solid. How can I improve its purity?
Discoloration is a clear indicator of impurities, often arising from degradation or side reactions.
-
Potential Cause 1: Charring from Acid. Concentrated sulfuric acid is a powerful oxidizing agent. If the reaction temperature is too high or the reaction time is too long, it can cause charring of the organic material.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the validated range (often cool initially, then gently warmed). Do not exceed the recommended temperature.
-
Minimize Reaction Time: Monitor the reaction to completion using an appropriate analytical technique like TLC or HPLC. Once complete, proceed immediately to the quenching step.
-
-
Potential Cause 2: Oxidative Impurities. The product or intermediates may be susceptible to air oxidation, especially at elevated temperatures.
-
Solution:
-
Inert Atmosphere: For high-purity applications, consider running the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Potential Cause 3: Ineffective Purification. The chosen recrystallization solvent may not be optimal for removing the specific impurities generated at scale.
-
Solution:
-
Solvent Screening: Perform small-scale screening of different solvent systems (e.g., ethanol, isopropanol, DMF/water mixtures) to find the best one for rejecting the colored impurities while providing good recovery of the final product.[8]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon before hot filtration can effectively remove many colored impurities.
-
Question 3: The reaction seems to stall and does not go to completion, even after extended time. What should I investigate?
An incomplete reaction points to issues with reagents, stoichiometry, or reaction conditions.
-
Potential Cause 1: Poor Quality of Reagents. The purity of starting materials is critical. Impurities in the thiosemicarbazide or 3,4-dimethoxybenzoic acid can inhibit the reaction. The dehydrating agent (sulfuric acid) could be of insufficient concentration.
-
Solution:
-
Reagent Qualification: Always use reagents from reputable suppliers and perform identity and purity checks (e.g., melting point, NMR) on incoming raw materials.
-
Verify Acid Concentration: Use fresh, properly stored concentrated sulfuric acid of the correct grade.
-
-
Potential Cause 2: Insufficient Dehydrating Agent. Water is a byproduct of the cyclization. If not enough dehydrating agent is used, the equilibrium may not favor product formation.
-
Solution:
-
Check Stoichiometry: Ensure that the molar ratio of the dehydrating agent to the thiosemicarbazide intermediate is correct as per the developed protocol. While it's often used as the solvent, a sufficient excess is necessary to drive the reaction.
-
Below is a troubleshooting decision tree to help diagnose common scale-up problems.
Caption: A decision tree for troubleshooting common scale-up issues in thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling the reagents for this synthesis? A: Safety is paramount. The primary hazards are associated with thiosemicarbazide and the strong acid catalyst.
-
Thiosemicarbazide: This compound is hazardous and requires careful handling.[9] Always consult the Safety Data Sheet (SDS). Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[9]
-
Concentrated Sulfuric Acid: This is highly corrosive and will cause severe burns. It also generates significant heat when mixed with water. Always wear acid-resistant gloves, a face shield, and an apron. Crucially, always add acid to water (or the reaction mixture to ice), never the other way around.
-
Emergency Preparedness: Ensure emergency showers and eyewash stations are readily accessible.[10]
Q: Which analytical techniques are essential for process monitoring and quality control? A: A multi-pronged approach is best for a self-validating system.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a fast and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product.[5] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is preferred.
-
Intermediate & Final Product QC:
-
Identity: 1H NMR and 13C NMR spectroscopy are essential for confirming the chemical structure.[12][13][14] Mass Spectrometry (MS) should be used to confirm the molecular weight.[12]
-
Purity: HPLC is the gold standard for determining the purity of the final product and quantifying any impurities.
-
Physical Properties: Melting point determination is a simple yet effective indicator of purity.
-
Q: Are there alternative, potentially safer, cyclizing agents to concentrated sulfuric acid? A: Yes, the field has evolved to include other reagents, which may be advantageous depending on your scale and equipment.
-
Phosphorus Oxychloride (POCl₃): Another classic and effective reagent, though it is also highly corrosive and reactive.[13]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent. It is viscous and can be difficult to stir at a large scale.
-
Polyphosphate Ester (PPE): A modern alternative that can facilitate one-pot synthesis from the carboxylic acid and thiosemicarbazide under milder conditions, potentially avoiding the need for more toxic additives.[12][15][16]
Experimental Protocol: Reference Procedure
This protocol is a representative method for the cyclization step. All quantities should be optimized and validated at a small scale before attempting a large-scale run.
Objective: To synthesize 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine from N-(3,4-dimethoxybenzoyl)thiosemicarbazide.
Materials & Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Notes |
| N-(3,4-dimethoxybenzoyl)thiosemicarbazide | 255.30 | Starting Material (SM) |
| Concentrated Sulfuric Acid (98%) | 98.08 | Dehydrating agent/catalyst |
| Crushed Ice / Deionized Water | 18.02 | For quenching |
| Ammonium Hydroxide (conc.) | 35.05 | For neutralization |
| Ethanol | 46.07 | Recrystallization solvent |
| Appropriate Glass-Lined Reactor | - | With overhead stirrer, cooling jacket, and internal temp probe |
| Filtration Equipment | - | e.g., Buchner funnel or Nutsche filter |
Step-by-Step Procedure:
-
Reactor Preparation: Charge the reactor with concentrated sulfuric acid (approx. 5-10 volumes relative to the starting material mass) and cool the acid to 0-5 °C using the cooling jacket.
-
Reagent Addition: Slowly and portion-wise, add the N-(3,4-dimethoxybenzoyl)thiosemicarbazide to the cold, stirred sulfuric acid. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it slowly warm to room temperature. Stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.[5][7]
-
Quenching: In a separate vessel equipped with a stirrer, prepare a mixture of crushed ice and water (approx. 20-30 volumes). Slowly pour the reaction mixture into the stirred ice-water. A precipitate will form. This step is highly exothermic; control the addition rate to keep the quench vessel temperature low.
-
Neutralization: Cool the resulting slurry to below 15 °C. Slowly add concentrated ammonium hydroxide until the pH of the mixture is approximately 8-9.[8][17]
-
Isolation: Stir the neutralized slurry for 30-60 minutes to ensure complete precipitation. Filter the solid product and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield the pure 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine as a white or off-white solid.
References
- Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- Thiosemicarbazide: Applications, Characteristics, and Safety Guidelines. Chemiis.
- Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY. NJ.gov.
- THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie.
- Chemical Safety Data Sheet MSDS / SDS - THIOSEMICARBAZIDE HYDROCHLORIDE. ChemicalBook.
- Thiosemicarbazide hydrochloride SDS, 4346-94-5 Safety Data Sheets. ECHEMI.
- 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. PubMed.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
- ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC - PubMed Central.
- Thiadiazoles. Wikipedia.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC.
- Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.
- 2-Amino-1,3,4-thiadiazole synthesis. ChemicalBook.
- Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.
- (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed.
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. chemmethod.com [chemmethod.com]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. chemiis.com [chemiis.com]
- 10. nj.gov [nj.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine versus Cisplatin
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the cytotoxic properties of the investigational compound 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and the well-established chemotherapeutic agent, cisplatin. This document is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the potential of 1,3,4-thiadiazole derivatives as a promising class of anticancer agents.
Introduction to the Compounds
Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various malignancies, including testicular, ovarian, bladder, and lung cancers.[1][2] Its mode of action is primarily attributed to its ability to form crosslinks with DNA, which obstructs DNA replication and repair, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] Despite its efficacy, the clinical utility of cisplatin is often limited by significant side effects and the development of drug resistance.[1][2]
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which has garnered considerable attention for its diverse pharmacological activities, including anticancer properties.[3][4][5] The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms of action.[3][6]
Comparative Cytotoxicity: An Overview
Direct comparative cytotoxicity data (IC50 values) for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine against a comprehensive panel of cancer cell lines is not extensively available in the public domain. However, studies on structurally similar 1,3,4-thiadiazole derivatives provide valuable insights into their potential cytotoxic profiles. For the purpose of this guide, we will reference data for related compounds to draw a qualitative comparison with cisplatin.
It is crucial to note that IC50 values for cisplatin can exhibit significant variability across different studies and experimental conditions.[1] This highlights the importance of standardized protocols and the inclusion of reference compounds in every experimental setup.
Table 1: Representative IC50 Values for Cisplatin and Structurally Related 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Cisplatin | MCF-7 (Breast) | ~5-20 | [2] |
| A549 (Lung) | ~8-15 | [2] | |
| HeLa (Cervical) | ~2-10 | [7] | |
| HepG2 (Liver) | ~3-12 | [2] | |
| 2-(Arylamino)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 6.6 | [8] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [3] |
| A549 (Lung) | 4.04 | [3] |
Disclaimer: The IC50 values for 1,3,4-thiadiazole derivatives are for structurally related compounds and not for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine itself. These values are presented to illustrate the potential potency of this class of compounds.
Mechanisms of Action: A Deeper Dive
The cytotoxic effects of cisplatin and 1,3,4-thiadiazole derivatives are rooted in distinct molecular mechanisms.
Cisplatin: The DNA Damaging Agent
Cisplatin exerts its anticancer activity primarily through its interaction with nuclear DNA.[1][2] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aquated species. This electrophilic species then covalently binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks.[1] These DNA adducts distort the DNA helix, interfering with replication and transcription, which in turn activates cellular stress responses and ultimately induces apoptosis.[1]
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine: A Multi-Targeted Approach
The precise mechanism of action for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is still under investigation. However, research on various 1,3,4-thiadiazole derivatives suggests that they can induce cancer cell death through multiple pathways, which may include:
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases and topoisomerases.[3]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3]
The dimethoxy phenyl moiety in 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a common feature in many biologically active compounds and may contribute to its specific interactions with cellular targets.
Caption: Potential mechanisms of action for 1,3,4-thiadiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well flat-bottomed microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and cisplatin) in a complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Conclusion and Future Directions
While cisplatin remains a potent and widely used chemotherapeutic agent, its clinical application is hampered by toxicity and resistance. The 1,3,4-thiadiazole scaffold represents a promising area of research for the development of novel anticancer drugs. Although direct comparative data for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is limited, the broader class of thiadiazole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, often through mechanisms distinct from that of cisplatin.
Further in-depth studies are warranted to fully elucidate the cytotoxic profile and mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. Head-to-head comparative studies with cisplatin across a panel of cancer cell lines, including cisplatin-resistant models, will be crucial in determining its potential as a future therapeutic agent. Understanding its detailed molecular targets and signaling pathways will pave the way for rational drug design and the development of more effective and less toxic cancer therapies.
References
- Basu, A., & Krishnamurthy, S. (2010). Cisplatin: a review of its pharmacological properties and therapeutic use. Indian Journal of Pharmacology, 42(5), 304.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378.
- Kumar, D., et al. (2011). Synthesis and anticancer activity of some new 2-arylamino-5-aryl-1,3,4-thiadiazoles. Bioorganic & medicinal chemistry letters, 21(16), 4847-4851.
- Gornas, P., et al. (2020). The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. Middle Black Sea Journal of Health Science, 6(1), 1-6.
- Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(16), 3633.
- Karpińska, E., & Matysiak, J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1775.
- Saeed, A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 716-747.
- Alam, M. S., et al. (2011). Cytotoxicity of new 5-phenyl-4, 5-dihydro-1, 3, 4-thiadiazole analogues. Chemical and Pharmaceutical Bulletin, 59(11), 1413-1416.
- Tantray, M. A., et al. (2018). 1,3,4-Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 10(14), 1735-1765.
Sources
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, the search for novel anticancer agents is relentless. Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole ring system has emerged as a "privileged scaffold" due to its versatile pharmacological activities.[1][2][3][4] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a core component of nucleobases, suggesting a potential mechanism of interfering with DNA synthesis and replication in rapidly dividing cancer cells.[5][6] Furthermore, the unique mesoionic character of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enhancing bioavailability and interaction with intracellular targets.[2][7]
This guide provides a comprehensive framework for the in vitro validation of a specific derivative, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (heretofore referred to as Compound X). We will outline a tiered experimental approach, from initial cytotoxicity screening to mechanistic elucidation, and objectively compare its potential efficacy against a standard chemotherapeutic agent, Doxorubicin, and a structurally related thiadiazole derivative. Our goal is to equip researchers with the necessary protocols and rationale to rigorously assess the anticancer potential of this and similar novel chemical entities.
Compound Profiles for Comparative Analysis
A robust validation study necessitates comparison against well-characterized compounds. Here, we propose a three-pronged approach:
| Compound | Structure | Rationale for Inclusion |
| Test Compound: 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (Compound X) | ![]() | The subject of our investigation. The 3,4-dimethoxyphenyl group is a common moiety in natural products with biological activity. |
| Reference Compound: 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | ![]() | A structurally similar 1,3,4-thiadiazole derivative with documented high cytotoxic activity against breast cancer cell lines, providing a relevant benchmark within the same chemical class.[8][9] |
| Standard Chemotherapeutic: Doxorubicin | ![]() | A widely used "gold standard" chemotherapy agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition), serving as a benchmark for clinical relevance.[10][11] |
Tier 1: Primary Cytotoxicity Screening
The initial step in validating a potential anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. This approach not only establishes a baseline of activity but also helps identify potential cancer-type specificities.
Experimental Rationale
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[12] A decrease in metabolic activity is indicative of cell death or inhibition of proliferation. By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X, the reference thiadiazole, and Doxorubicin in culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated wells as controls.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Anticipated Data and Interpretation
The results of the MTT assay should be summarized in a table for clear comparison.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| Compound X | Experimental Data | Experimental Data | Experimental Data |
| Reference Thiadiazole | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
A lower IC50 value indicates greater potency. Significant differences in IC50 values across cell lines may suggest selective activity.
Tier 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled, non-inflammatory process, making it a desirable mechanism for anticancer drugs.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Tier 2 experimental workflow for mechanistic analysis.
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol 2: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described above.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.
Data Interpretation
-
Apoptosis: An increase in the Annexin V-positive cell population (both early and late apoptotic) compared to controls would indicate that Compound X induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint.
Tier 3: Molecular Target and Pathway Investigation
The final tier of in vitro validation involves identifying the molecular players involved in the compound's mechanism of action. Based on the common mechanisms of 1,3,4-thiadiazole derivatives, we can hypothesize involvement in key signaling pathways that regulate apoptosis and cell proliferation.[1][5]
Hypothesized Signaling Pathway
Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway targeted by Compound X.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with Compound X for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation
-
An increase in the expression of the pro-apoptotic protein Bax .
-
A decrease in the expression of the anti-apoptotic protein Bcl-2 .
-
An increase in the levels of cleaved (activated) Caspase-3 .
These results, when compared to untreated controls, would provide strong evidence that Compound X induces apoptosis through the intrinsic pathway.
Conclusion and Future Outlook
This guide outlines a systematic and rigorous approach to validate the in vitro anticancer activity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. By following this tiered methodology—from broad cytotoxicity screening to specific mechanistic studies—researchers can build a comprehensive data package. A positive outcome, characterized by potent and selective cytotoxicity driven by a well-defined apoptotic mechanism, would strongly support the advancement of this compound into further preclinical studies, including in vivo efficacy and toxicity assessments. The 1,3,4-thiadiazole scaffold continues to be a promising starting point for the development of novel and effective anticancer therapeutics.[2][8]
References
-
Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-727. [Link]
-
Zaręba, P., Deredas, D., Insińska-Rak, M., & Bielenica, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(20), 7027. [Link]
-
Koval, O., et al. (2019). In vitro study of the anticancer activity of various doxorubicin-containing dispersions. Bioimpacts, 9(1), 57–63. [Link]
-
Patel, K. D., et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][5][13]thiadiazole Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1725-1738. [Link]
-
Głuch-Lutwin, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]
-
Zaręba, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6982. [Link]
-
Abdelgawad, M. A., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16295-16315. [Link]
-
Koval, O., et al. (2019). In vitro study of the anticancer activity of various doxorubicin-containing dispersions. Bioimpacts, 9(1), 57. [Link]
-
Pop, R., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(24), 17531. [Link]
-
Sholokh, M., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2390. [Link]
-
Tatar, B., Boyraz, G., Selçuk, İ., Doğan, A. K., Usubütün, A., & Tuncer, Z. S. (2016). In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays. Journal of the Turkish German Gynecological Association, 17(1), 22–27. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro study of the anticancer activity of various doxorubicin-containing dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro study of the anticancer activity of various doxorubicin-containing dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Aryl-1,3,4-Thiadiazole Derivatives' Efficacy: A Guide for Researchers
The 1,3,4-thiadiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse pharmacological activities.[1][2] Its derivatives, particularly those bearing an aryl group at the 5-position, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] This guide offers a detailed, head-to-head comparison of the efficacy of various 5-aryl-1,3,4-thiadiazole derivatives, supported by experimental data to inform and guide researchers in the field of drug discovery and development.
The significance of the 1,3,4-thiadiazole ring lies in its unique physicochemical properties. It is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which allows its derivatives to potentially interfere with crucial cellular processes like DNA replication.[2] Furthermore, the mesoionic character of this heterocyclic system allows for enhanced membrane permeability, leading to better interaction with biological targets and potentially higher efficacy and selectivity.[5] The inclusion of a sulfur atom also imparts increased lipid solubility, a favorable property for drug candidates.[6]
This guide will delve into the comparative efficacy of these derivatives across key therapeutic areas, presenting quantitative data to facilitate objective evaluation. We will also explore the underlying structure-activity relationships that govern their biological effects.
Visualizing the Core Structure and Substitutions
To understand the comparisons that follow, it is essential to visualize the fundamental structure of the 5-aryl-1,3,4-thiadiazole scaffold and the common points of substitution that modulate its activity.
Caption: Generalized structure of the 5-aryl-1,3,4-thiadiazole scaffold.
Anticancer Efficacy: A Comparative Analysis
A significant body of research has focused on the anticancer properties of 5-aryl-1,3,4-thiadiazole derivatives. Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines.
Head-to-Head Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 5-aryl-1,3,4-thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. These are compared with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Derivative | R1 (Aryl Group) | R2 (Substitution) | MCF-7 IC50 (µg/mL)[6] | HepG2 IC50 (µg/mL)[6] |
| 3 | 4-chlorophenyl | Pyridinium | 7.56 | > 50 |
| 4a | 4-chlorophenyl | 4-methylpiperazine | 51.56 | 10.33 |
| 4b | 4-chlorophenyl | 4-phenylpiperazine | 18.32 | 6.51 |
| 4e | 4-chlorophenyl | 4-(2-ethoxyphenyl)piperazine | 5.36 | 3.13 |
| 4h | 4-chlorophenyl | 4-furoylpiperazine | 3.21 | 8.35 |
| 4i | 4-chlorophenyl | Benzylpiperidine | 2.34 | 4.87 |
| 5c | 4-chlorophenyl | Aryl aminothiazole | 5.72 | 12.84 |
| 5d | 4-chlorophenyl | Aryl aminothiazole | 6.12 | 9.42 |
| 5e | 4-chlorophenyl | Aryl aminothiazole | 3.77 | 15.21 |
| 5-FU (Control) | - | - | 6.80 | 8.40 |
Insights from Experimental Data
The data reveals that the nature of the substituent at the 2-position of the thiadiazole ring significantly influences the anticancer activity.
-
Lipophilicity and Bulkiness: The introduction of bulky, lipophilic groups such as benzylpiperidine (compound 4i ) and 4-(2-ethoxyphenyl)piperazine (compound 4e ) generally leads to enhanced cytotoxicity against both MCF-7 and HepG2 cell lines.[6] Compound 4i exhibited the highest potency against MCF-7 cells with an IC50 value of 2.34 µg/mL.[6]
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing chlorine atom on the 5-phenyl ring is reported to boost the cytotoxic activity of thiadiazole derivatives.[6]
-
Bioisosteric Replacement: The replacement of the o-ethoxyphenyl group in compound 4e with a furoyl moiety in compound 4h resulted in improved activity against MCF-7 cells.[6]
-
Selectivity: Notably, compounds 4e and 4i demonstrated high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells, a crucial attribute for potential therapeutic agents.[5][6][7][8]
The cytotoxic effect of these compounds is often attributed to their ability to induce apoptotic cell death. For instance, compounds 4e and 4i were found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively, and significantly increased the Bax/Bcl-2 ratio and caspase 9 levels.[5][7][8]
Antimicrobial Efficacy: A Broad Spectrum of Activity
5-Aryl-1,3,4-thiadiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][9]
Comparative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of a series of 5-aryl-1,3,4-thiadiazole-2-amine derivatives, with the zone of inhibition used as a measure of efficacy.
| Derivative | R Group on Aryl Ring | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| 2a | 4-Chloro | 18 | 16 | 17 |
| 2b | 4-Nitro | 16 | 15 | 16 |
| 2c | 2-Chloro | 14 | 12 | 13 |
| 2d | 2-Nitro | 13 | 11 | 12 |
| Ciprofloxacin (Control) | - | 25 | 28 | - |
| Fluconazole (Control) | - | - | - | 22 |
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial efficacy is also heavily dependent on the nature of the aryl substituent.
-
Electron-Withdrawing Groups: Derivatives with electron-withdrawing groups like chloro and nitro at the para position of the aryl ring (compounds 2a and 2b ) exhibited greater antimicrobial activity.
-
Positional Isomerism: The position of the substituent on the aryl ring plays a key role. Para-substituted derivatives generally show higher activity compared to their ortho-substituted counterparts.
Anti-inflammatory Activity: Membrane Stabilization as a Mechanism
Certain 5-aryl-1,3,4-thiadiazole derivatives have shown promising anti-inflammatory activity. A common in vitro method to assess this is the Human Red Blood Cell (HRBC) membrane stabilization technique, which is analogous to the stabilization of lysosomal membranes.
Comparative Anti-inflammatory Data
The table below shows the percentage of membrane stabilization for various 5-aryl-1,3,4-thiadiazol-2-amine derivatives compared to the standard anti-inflammatory drug, Diclofenac sodium.
| Derivative | R Group on Aryl Ring | % Membrane Stabilization (at 100 µg/mL)[3] |
| 2a | H | 78.5 |
| 2b | 4-Chloro | 82.1 |
| 2e | 4-Nitro | 85.3 |
| Diclofenac Sodium (Control) | - | 92.7 |
Compounds 2b and 2e , with electron-withdrawing chloro and nitro groups, respectively, demonstrated significant membrane stabilizing activity, indicating their potential as anti-inflammatory agents.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-aryl-1,3,4-thiadiazole derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared and uniformly spread on the surface of a sterile agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Loading: A defined volume of the test compound solution (at a specific concentration) is loaded into each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization Method)
This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis.
-
Blood Sample Preparation: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% (v/v) suspension of RBCs is prepared in isosaline.
-
Assay Mixture: The reaction mixture consists of 1 mL of the test compound solution at different concentrations, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes and then centrifuged.
-
Hemoglobin Estimation: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.
-
Percentage Stabilization Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = 100 - [(OD of Test / OD of Control) x 100].
Visualizing Experimental Workflow and Structure-Activity Relationships
To further clarify the experimental process and the key takeaways from the structure-activity relationship (SAR) studies, the following diagrams are provided.
Caption: Workflow of the in vitro cytotoxicity (MTT) assay.
Caption: Key structure-activity relationships for anticancer efficacy.
Conclusion
The 5-aryl-1,3,4-thiadiazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. This guide has provided a head-to-head comparison of the efficacy of various derivatives, highlighting the critical role of substituent modifications in determining their anticancer, antimicrobial, and anti-inflammatory activities. The presented experimental data and protocols offer a valuable resource for researchers aiming to design and synthesize new, more potent 5-aryl-1,3,4-thiadiazole derivatives for a range of therapeutic applications. Further in vivo studies and exploration of their mechanisms of action will be crucial in translating these promising findings into clinical realities.
References
-
El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(15), 4998. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. OUCI. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas. Available at: [Link]
-
Eribi, M., Shawish, A., Baaiu, B., El-Z 三菱 er, F., & El-hassi, F. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica, 72(3), 503-513. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 21(8), 1054. Available at: [Link]
-
Rishipathak, D. D., Patil, K. V., Wajpeyi, P. S., & Daryani, M. J. (2016). In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives: Synthesis, Characterization. International Journal of Pharmaceutical Sciences and Research, 7(12), 4858-4865. Available at: [Link]
-
Plech, T., Wujec, M., Kosikowska, U., & Malm, A. (2013). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 18(5), 5584-5599. Available at: [Link]
-
Bimoussa, A., Oubella, A., Bamou, F. Z., Khdar, Z. A., Fawzi, M., Laamari, Y., ... & Ait Itto, M. Y. (2022). New 1, 3, 4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8358. Available at: [Link]
-
Stankova, I., Chervenkov, S., & Panov, I. (2018). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 23(11), 2909. Available at: [Link]
-
Gomaa, M. S. (2019). New 1, 3, 4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3), 1037-1045. Available at: [Link]
-
QSAR and docking studies on the (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl analogs with antileishmanial activity. ResearchGate. Available at: [Link]
-
Rishipathak, D. D., Patil, K. V., Wajpeyi, P. S., & Daryani, M. J. (2016). DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1,3,4-THIADIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(12), 5044-5051. Available at: [Link]
-
Al-Ghorbani, M., Chebil, A., & Al-Anazi, F. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of Molecular Structure, 1269, 133808. Available at: [Link]
-
Fares, M., Aboutabl, M. E., El-Sayed, M. A., Abdel-Aziz, M., & El-Kerdawy, A. M. (2021). 5-(Thiophen-2-yl)-1, 3, 4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 15, 121. Available at: [Link]
-
Awasthi, P., Mittal, A., Swati, Singh, M., & Sharma, S. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Oniga, S., Pârvu, A., Oniga, O., Vlase, L., Bencze, L. C., Stana, A., ... & Marc, G. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo [2, 1-b][1][7][8] Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349. Available at: [Link]
-
Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Rad… [ouci.dntb.gov.ua]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of the 1,3,4-thiadiazole scaffold, with a specific focus on derivatives bearing the 5-(3,4-Dimethoxyphenyl) moiety. While direct and extensive in vivo studies on 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine are emerging, this guide synthesizes available data on structurally related analogs and compares their performance against established therapeutic agents in relevant animal models. We will delve into the anti-inflammatory, anticonvulsant, and potential anticancer activities of this chemical class, providing detailed experimental protocols and a comparative analysis to inform future drug development efforts.
The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes.[2] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been a fertile ground for the discovery of novel therapeutic agents. The introduction of an aromatic ring at the 5-position has been shown to enhance various biological effects.
Anti-inflammatory Activity: Performance in the Carrageenan-Induced Paw Edema Model
A common and well-validated model for acute inflammation is the carrageenan-induced paw edema model in rats. This assay allows for the assessment of a compound's ability to reduce the inflammatory response.
Comparative Analysis
Several studies have demonstrated the anti-inflammatory potential of 1,3,4-thiadiazole derivatives in this model. While specific data for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not extensively published, related compounds have shown significant activity. For instance, certain 2,6-diaryl-imidazo[2,1-b][3][4][5]thiadiazole derivatives have exhibited anti-inflammatory effects comparable to or even better than the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[4][6][7] In one study, a synthesized imidazo[2,1-b][3][4][5]thiadiazole derivative, compound 5c , demonstrated superior anti-inflammatory activity compared to diclofenac.[6][7]
Table 1: Comparative Anti-inflammatory Activity of a 1,3,4-Thiadiazole Derivative (5c) and Diclofenac in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Compound 5c | 50 | 4 | >27% |
| Diclofenac | 20 | 4 | ~27% |
Data synthesized from published studies for illustrative comparison.[4][6][7]
The presence of methoxy groups on the phenyl ring, as in our compound of interest, has been noted in other thiadiazole derivatives with good anti-inflammatory activity.[5][8] This suggests that the 3,4-dimethoxyphenyl moiety may contribute favorably to the anti-inflammatory profile.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol outlines the standardized procedure for evaluating the anti-inflammatory activity of a test compound.
Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for evaluating anti-inflammatory activity.
Anticonvulsant Potential: Efficacy in Seizure Models
The 1,3,4-thiadiazole scaffold has been investigated for its anticonvulsant properties, with promising results in preclinical models of epilepsy. The two most common models for initial screening are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice.
Comparative Analysis
While direct in vivo anticonvulsant data for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is limited, a number of 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated significant anticonvulsant activity. For example, certain derivatives have shown potent activity at a 30 mg/kg dose with low neurotoxicity, comparable to standard antiepileptic drugs like phenytoin and diazepam. The presence of substituted phenyl rings is a common feature among these active compounds.[9]
Table 2: Comparative Anticonvulsant Activity of a Representative 1,3,4-Thiadiazole Derivative and Standard Drugs
| Compound | Dose (mg/kg) | MES Test (% Protection) | scPTZ Test (% Protection) | Neurotoxicity (Rotorod Test) |
| Thiadiazole Derivative (IVg) | 30 | High | Moderate | Low |
| Phenytoin | 30 | High | Inactive | Low |
| Diazepam | 5 | Low | High | Moderate |
Data synthesized from published studies for illustrative comparison.
Experimental Protocols: Anticonvulsant Screening
The following workflows detail the standard procedures for the MES and scPTZ tests.
Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) test.
Workflow: Subcutaneous Pentylenetetrazole (scPTZ) Test
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Anticancer Potential: An Emerging Area of Investigation
While the in vivo anticancer efficacy of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is yet to be fully elucidated, numerous in vitro studies have highlighted the anticancer potential of the 1,3,4-thiadiazole scaffold.
Comparative Analysis of In Vitro Data
Derivatives of 2-amino-5-aryl-1,3,4-thiadiazole have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (LoVo) cancer cells.[1][4][7] For instance, a novel derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited a potent IC50 value of 2.44 µM against LoVo cells.[4] Another study reported that a compound with a 3,4,5-trimethoxyphenyl group at the 5-position showed high cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 6.6 µM.[7]
These findings suggest that the 3,4-dimethoxyphenyl substitution in our compound of interest is a promising feature for potential anticancer activity. Further in vivo studies using xenograft models are warranted to validate this potential.
Table 3: In Vitro Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 6.6 |
Data from published in vitro studies.[4][7]
Proposed Experimental Workflow for In Vivo Anticancer Efficacy
For future investigation, a standard xenograft model in immunocompromised mice would be the logical next step.
Workflow: Xenograft Tumor Model
Caption: Workflow for a xenograft tumor model to assess in vivo anticancer efficacy.
Conclusion and Future Directions
The 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine scaffold holds considerable promise as a template for the development of novel therapeutics. Based on the in vivo efficacy of structurally related analogs, this compound is a strong candidate for further investigation, particularly for its potential anti-inflammatory and anticonvulsant activities. The encouraging in vitro anticancer data for similar compounds also underscores the need for in vivo validation in oncology models.
For researchers and drug development professionals, the path forward should involve:
-
Direct in vivo evaluation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine in the standardized animal models detailed in this guide.
-
Pharmacokinetic and toxicity studies to establish a comprehensive safety and dosing profile.
-
Mechanism of action studies to elucidate the molecular targets responsible for its biological activities.
By systematically pursuing these next steps, the full therapeutic potential of this promising compound can be unlocked.
References
A comprehensive list of references will be compiled based on the cited sources in the final document.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. arjonline.org [arjonline.org]
A Comparative Guide to the Selectivity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its Analogs
This guide provides a comprehensive analysis of the cross-reactivity and off-target effects of the investigational compound 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine . Designed for researchers, scientists, and drug development professionals, this document delves into the selectivity profile of this 1,3,4-thiadiazole derivative, compares it with alternative kinase inhibitors, and provides detailed experimental protocols for assessing target engagement and specificity.
Introduction to 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, belongs to this versatile class of compounds. Its structure, featuring a dimethoxy-substituted phenyl ring, suggests its potential as a modulator of various cellular signaling pathways. While specific targets of this particular molecule are still under investigation, related compounds have shown activity against a range of kinases, including Abl tyrosine kinase.[3] The dimethoxyphenyl moiety is a common feature in compounds targeting the ATP-binding pocket of kinases.
Comparative Analysis of Selectivity Profiles
A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound interacts with its intended target with minimal engagement of other proteins, thereby reducing the potential for off-target effects and associated toxicities. Conversely, multi-targeted inhibitors can be advantageous in certain therapeutic contexts, such as oncology.
To contextualize the potential selectivity of 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, we compare it with two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Gefitinib , a selective EGFR inhibitor.
| Compound | Primary Target(s) | Known Off-Targets | Therapeutic Application |
| 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | Putative Kinase Inhibitor | Largely uncharacterized | Investigational |
| Dasatinib | BCR-Abl, Src family kinases, c-Kit, PDGFR | Numerous other kinases | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |
| Gefitinib | EGFR | Limited off-target activity at therapeutic concentrations | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations |
This comparison highlights the spectrum of selectivity among kinase inhibitors. While the precise selectivity profile of 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine remains to be fully elucidated, its structural similarity to other 1,3,4-thiadiazole-based kinase inhibitors suggests the potential for both on-target efficacy and off-target interactions.
In-depth Look at Potential Cross-Reactivity and Off-Target Effects
The structure-activity relationship (SAR) of 1,3,4-thiadiazole derivatives provides valuable insights into their potential for cross-reactivity. The nature and position of substituents on the phenyl ring and the 2-amino group significantly influence target specificity. For instance, the presence of methoxy groups at the 3 and 4 positions of the phenyl ring, as in our compound of interest, can enhance binding to the ATP pocket of certain kinases. However, this feature is not unique to a single kinase, suggesting the possibility of interactions with multiple kinases sharing similar ATP-binding site topologies.
Recent studies on 1,3,4-thiadiazole derivatives have demonstrated their potential to inhibit a variety of kinases, including VEGFR-2 and c-Jun N-terminal kinase (JNK).[4][5] This underscores the importance of comprehensive profiling to determine the full spectrum of targets for any new derivative.
Experimental Protocols for Assessing Selectivity
To empirically determine the cross-reactivity and off-target effects of 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, a tiered approach employing both biochemical and cellular assays is recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by a specific kinase. Inhibition of this process by the test compound is measured.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for each kinase.
-
Substrate Solution: Prepare a stock solution of a specific peptide substrate for each kinase.
-
Test Compound: Prepare a dilution series of 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.
-
Add 50 nL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of kinase activity) by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[6]
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the desired concentration of 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine or vehicle (DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualization of Key Concepts
Signaling Pathway Inhibition
Caption: Putative inhibition of a kinase cascade by the test compound.
CETSA Experimental Workflow
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and Known Antibiotics
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a cornerstone of modern drug discovery. Among these, the 1,3,4-thiadiazole nucleus has emerged as a privileged structure, known to impart a wide range of biological activities. This guide provides a comparative analysis of the anticipated antimicrobial spectrum of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine , a specific derivative, benchmarked against established antibiotics.
Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide will leverage data from closely related 2-amino-5-substituted-1,3,4-thiadiazole analogues. This approach allows for an informed projection of its potential efficacy and provides a framework for future experimental validation. The structure-activity relationships gleaned from these analogues offer valuable insights into how the 3,4-dimethoxyphenyl substitution may influence the antimicrobial profile.
The Scientific Rationale for Investigating 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This core structure is a bioisostere of other key heterocycles found in established pharmaceuticals, contributing to its ability to interact with various biological targets.[1] The 2-amino-1,3,4-thiadiazole scaffold, in particular, has been the subject of extensive research, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The lipophilicity and electronic properties of substituents at the 5-position of the thiadiazole ring play a crucial role in modulating the antimicrobial potency and spectrum of these compounds.[4][5]
Standard Methodologies for Determining Antimicrobial Spectrum
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are employed. The two most common methods are the broth microdilution and the agar disk diffusion assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined by visual inspection for turbidity.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion for Zone of Inhibition Measurement
The agar disk diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to an antimicrobial agent. A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plate is incubated, and as the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Comparative Antimicrobial Spectrum: Thiadiazole Analogues vs. Standard Antibiotics
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several 2-amino-5-substituted-1,3,4-thiadiazole analogues against a panel of clinically relevant microorganisms, in comparison to the standard antibiotics Ciprofloxacin (antibacterial) and Fluconazole (antifungal). It is important to note that the specific activity of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine may vary.
| Microorganism | Type | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (MIC, µg/mL) | 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Fluconazole (MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive | 28[1] | 20[1] | 18-20[1] | - |
| Bacillus subtilis | Gram-positive | 25[1] | 22[1] | 18-20[1] | - |
| Escherichia coli | Gram-negative | >100 | >100 | 18-20[1] | - |
| Pseudomonas aeruginosa | Gram-negative | >100 | >100 | 18-20[1] | - |
| Candida albicans | Fungus | 42[1] | 38[1] | - | 24-26[1] |
| Aspergillus niger | Fungus | 38[1] | 32[1] | - | 24-26[1] |
Note: Data is compiled from various sources and experimental conditions may vary. The values for the thiadiazole analogues are representative of the potential activity of this class of compounds.
Discussion of Structure-Activity Relationships and Potential Mechanisms
The data from related compounds suggest that 2-amino-5-aryl-1,3,4-thiadiazoles exhibit promising activity, particularly against Gram-positive bacteria and fungi.[1] The presence of halogen substituents on the phenyl ring, such as chlorine and fluorine, appears to enhance antibacterial activity against Gram-positive strains.[1] Conversely, oxygenated substituents on the phenyl ring have been associated with increased antifungal activity.[1]
Given that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine possesses two methoxy groups (oxygenated substituents) on the phenyl ring, it is plausible to hypothesize that this compound may exhibit notable antifungal activity, potentially comparable to or exceeding that of the halogenated analogues. Its activity against Gram-positive bacteria is also anticipated, though it may be more moderate compared to its antifungal effects. The efficacy against Gram-negative bacteria is expected to be limited, as is common for many thiadiazole derivatives.
The precise mechanism of action for this class of compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5] The thiadiazole ring, with its electron-donating and hydrogen-bonding capabilities, can interact with the active sites of various enzymes, leading to their inactivation.
Hypothesized Mechanism of Action
Caption: A potential mechanism of action for thiadiazole antimicrobials.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial spectrum of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet widely available, a comparative analysis based on its structural analogues suggests a promising profile, particularly as an antifungal and Gram-positive antibacterial agent. The presence of the 3,4-dimethoxyphenyl moiety is a key structural feature that warrants further investigation to fully characterize its impact on the compound's biological activity.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine to establish its definitive antimicrobial spectrum, potency, and potential for therapeutic development. Such studies will be instrumental in validating the hypotheses presented in this guide and could pave the way for a new class of antimicrobial agents.
References
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]
-
Neliti. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Retrieved from [Link]
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Structure-Activity Relationship of 5-(Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine Analogs
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The mesoionic nature of this five-membered heterocycle allows for favorable interactions with biological targets and the ability to cross cellular membranes, making it a privileged structure in drug discovery.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 5-(dimethoxyphenyl)-1,3,4-thiadiazol-2-amine analogs. We will dissect how subtle molecular modifications influence their biological efficacy, with a focus on anticancer and antimycobacterial activities, supported by experimental data and detailed protocols.
The Significance of the 5-(Dimethoxyphenyl) Moiety
The dimethoxyphenyl group, when attached to the 5-position of the 1,3,4-thiadiazole ring, plays a crucial role in modulating the biological activity of the resulting molecule. The position of the methoxy groups on the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target biomolecules. This guide will focus primarily on analogs derived from the 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl cores.
Structure-Activity Relationship Analysis
A systematic evaluation of analogs of 5-(dimethoxyphenyl)-1,3,4-thiadiazol-2-amine reveals key insights into their SAR. Modifications at the 2-amino position and on the dimethoxyphenyl ring have been explored to optimize biological activity.
Anticancer Activity
The in vitro cytotoxic activity of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amine analogs has been evaluated against various human cancer cell lines using the MTT assay.[5][6] The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
Table 1: In Vitro Anticancer Activity of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amine Analogs
| Compound ID | R (Substituent at 2-amino position) | HT-29 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 5a | -H | >100 | >100 |
| 5g | -C(O)CH2Cl | 15.2 | 18.4 |
| 7a | -C(O)C6H5 | 25.8 | 30.2 |
| 7b | -C(O)C6H4-4-Cl | 22.1 | 26.5 |
| 7d | -C(O)C6H4-4-F | 28.4 | 32.8 |
| 7e | -C(O)C6H4-4-NO2 | 35.6 | 40.1 |
| 9 | Schiff base with 4-chlorobenzaldehyde | 42.3 | 48.7 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 |
Data synthesized from Polkam, N., et al. (2015).[5]
-
The Unsubstituted Amine (5a): The parent compound with a free amino group at the 2-position exhibits no significant anticancer activity, highlighting the importance of substitution at this position for cytotoxic effects.
-
Effect of Acylation (7a-e): Acylation of the 2-amino group generally imparts anticancer activity. The presence of a benzoyl group (7a) leads to moderate activity.
-
Influence of Phenyl Ring Substituents on Acyl Moiety:
-
Electron-withdrawing groups: The introduction of a chloro (7b) or fluoro (7d) substituent at the para-position of the benzoyl ring enhances cytotoxic activity compared to the unsubstituted benzoyl analog (7a). The chloro-substituted analog 7b is the most potent in this series.
-
Strongly deactivating group: A nitro group (7e) at the para-position of the benzoyl ring leads to a slight decrease in activity compared to the halo-substituted analogs.
-
-
Chloroacetamide Substitution (5g): The N-(chloroacetyl) derivative 5g demonstrates the most promising anticancer activity among the tested analogs, suggesting that an electrophilic center might be beneficial for its mechanism of action.
-
Schiff Base Formation (9): The formation of a Schiff base with 4-chlorobenzaldehyde results in moderate activity, which is less potent than the acylated analogs.
Antimycobacterial Activity
The same series of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amine analogs were evaluated for their in vitro antimycobacterial activity against Mycobacterium smegmatis.[5]
Table 2: In Vitro Antimycobacterial Activity of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amine Analogs
| Compound ID | R (Substituent at 2-amino position) | MIC (µg/mL) against M. smegmatis |
| 5g | -C(O)CH2Cl | 65.74 |
| 7a | -C(O)C6H5 | 40.86 |
| Isoniazid | (Standard Drug) | 0.2 |
Data synthesized from Polkam, N., et al. (2015).[5]
The antimycobacterial screening reveals a different SAR profile compared to the anticancer activity:
-
The benzoyl-substituted analog 7a exhibits the most potent antimycobacterial activity in this series, with a MIC value of 40.86 µg/mL.
-
The chloroacetyl-substituted analog 5g , which was the most potent anticancer agent, shows weaker antimycobacterial activity.
This divergence in SAR suggests that the structural requirements for anticancer and antimycobacterial activity are distinct, likely due to different molecular targets in cancer cells and mycobacteria.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of the discussed analogs.
Synthesis of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (Parent Compound)
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[7]
Step-by-step Protocol:
-
Preparation of Thiosemicarbazide: A mixture of 2,5-dimethoxybenzoic acid and thiosemicarbazide is heated in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.
-
Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol to afford the pure 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][8][9]
Step-by-step Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HT-29, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing the Synthetic and Biological Evaluation Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Caption: General synthetic workflow for 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The structure-activity relationship of 5-(dimethoxyphenyl)-1,3,4-thiadiazol-2-amine analogs demonstrates that modifications at the 2-amino position are critical for imparting biological activity. Specifically, N-chloroacetylation appears to be a favorable modification for enhancing anticancer potency, while N-benzoylation is more beneficial for antimycobacterial activity. These findings underscore the potential of the 1,3,4-thiadiazole scaffold in developing novel therapeutic agents.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the 2-amino position to further refine the SAR and improve potency and selectivity.
-
Investigating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Conducting in vivo studies to evaluate the efficacy and safety of promising analogs in animal models.
-
Synthesizing and evaluating analogs with different dimethoxy substitution patterns on the phenyl ring to create a more comprehensive SAR profile.
By systematically building upon the knowledge presented in this guide, researchers can accelerate the discovery and development of new and effective 1,3,4-thiadiazole-based therapeutics.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Polkam, N., Rayam, P., Anireddy, J. S., Yennam, S., Anantaraju, H. S., Dharmarajan, S., & Balasubramanian, S. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1398–1402. Retrieved from [Link]
-
Noff, D., & Shoshan, E. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate. Retrieved from [Link]
-
Awasthi, P., Mittal, A., Swati, ., Singh, M., & Sharma, S. (2024). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry, 26. Retrieved from [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Journal of Sulfur Chemistry, 42(6), 704-733. Retrieved from [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
-
Głowacka, E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1856. Retrieved from [Link]
-
In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Serban, G., Oana, S., Eugenia, S., & Sanda, B. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Semantic Scholar. Retrieved from [Link]
-
Szeląg, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. Retrieved from [Link]
-
Rezki, N., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(10), 1270. Retrieved from [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Szeląg, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. Retrieved from [Link]
-
Upadhyay, A., & Mishra, A. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(4), 450-455. Retrieved from [Link]
Sources
- 1. MTT assay overview | Abcam [abcam.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Benchmarking 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine Against Standard-of-Care Drugs
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This is attributed to the structural similarity of the thiadiazole ring to naturally occurring molecules, allowing it to interact with various biological targets. This guide focuses on a specific derivative, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and provides a framework for its comprehensive evaluation against current standard-of-care therapies. The dimethoxy substitution on the phenyl ring is of particular interest, as electronic and steric factors of substituents can significantly modulate the therapeutic efficacy and selectivity of the parent compound.
Anticipated Biological Activities and Benchmarking Strategy
Based on extensive literature review of analogous compounds, 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. A robust benchmarking strategy is therefore essential to ascertain its therapeutic potential relative to established drugs in these areas. This guide outlines detailed protocols for in vitro and in vivo assays to facilitate a direct comparison.
Part 1: In Vitro Anticancer Activity Benchmarking
The anticancer potential of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine will be assessed by determining its cytotoxic effects on various cancer cell lines and comparing its half-maximal inhibitory concentration (IC50) values with those of standard chemotherapeutic agents.
Comparative Data: 1,3,4-Thiadiazole Derivatives vs. Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Standard of Care For |
| 5-Fluorouracil | MCF-7 (Breast) | ~5 | Breast, Colon Cancer |
| Doxorubicin | MCF-7 (Breast) | ~0.5-1.0 | Breast Cancer |
| Cisplatin | A549 (Lung) | ~8 | Lung Cancer |
| Oxaliplatin | HT-29 (Colon) | ~1-5 | Colon Cancer |
| Related Thiadiazole 1 | MCF-7 (Breast) | 2.5 - 15 | - |
| Related Thiadiazole 2 | A549 (Lung) | 5 - 20 | - |
| Related Thiadiazole 3 | HT-29 (Colon) | 3 - 10 | - |
Note: IC50 values for related thiadiazole derivatives are approximate ranges derived from published literature on analogous structures and are for comparative purposes only.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is soluble in an appropriate solvent, is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine and standard drugs (e.g., 5-Fluorouracil, Doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Treat the cells with the compounds and incubate for 48-72 hours. Include a vehicle control (solvent only) and a negative control (untreated cells).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Part 2: In Vitro Antimicrobial Activity Benchmarking
The antimicrobial potential of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Comparative Data: 1,3,4-Thiadiazole Derivatives vs. Standard Antimicrobial Drugs
The following table presents MIC values for related thiadiazole compounds against common pathogens, providing a benchmark for comparison.
| Compound/Drug | Microorganism | MIC (µg/mL) | Standard of Care For |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | Bacterial Infections |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | Bacterial Infections |
| Fluconazole | Candida albicans | 0.25 - 2 | Fungal Infections |
| Related Thiadiazole 4 | Staphylococcus aureus | 8 - 32 | - |
| Related Thiadiazole 5 | Escherichia coli | 16 - 64 | - |
| Related Thiadiazole 6 | Candida albicans | 4 - 16 | - |
Note: MIC values for related thiadiazole derivatives are approximate ranges from published literature and are for comparative purposes.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Protocol:
-
Prepare Inoculum:
-
Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Prepare Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole) in the appropriate broth.
-
-
Inoculation:
-
Add the standardized microbial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no microbes).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Part 3: In Vivo Anti-inflammatory Activity Benchmarking
A study by Labanauskas et al. (2001) has confirmed the anti-inflammatory activity of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole.[1] The following is a standard protocol for evaluating in vivo anti-inflammatory effects.
Comparative Data: Anti-inflammatory Drugs
| Drug | Mechanism of Action | Standard of Care For |
| Ibuprofen | Non-steroidal anti-inflammatory drug (NSAID), inhibits COX-1 and COX-2 enzymes | Mild to moderate pain and inflammation |
| Diclofenac | NSAID, potent inhibitor of COX enzymes | Pain and inflammatory conditions |
| Prednisolone | Corticosteroid | A wide range of inflammatory and autoimmune conditions |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization:
-
Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.
-
-
Grouping and Dosing:
-
Divide the animals into groups: control (vehicle), standard drug (e.g., Ibuprofen), and test compound groups (different doses).
-
Administer the test compound and standard drug orally or intraperitoneally.
-
-
Induction of Inflammation:
-
After a specified time (e.g., 1 hour) post-dosing, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The outlined protocols for in vitro anticancer and antimicrobial, and in vivo anti-inflammatory assays will enable a robust comparison against current standard-of-care drugs. While existing data on closely related compounds are promising, the generation of specific experimental data for the title compound is crucial for a definitive assessment of its therapeutic potential. Further studies should also focus on elucidating the mechanism of action, absorption, distribution, metabolism, and excretion (ADME) properties, and in vivo efficacy in relevant disease models to advance its development as a potential therapeutic agent.
References
- Labanauskas, L., Kalcas, V., Udrenaite, E., Gaidelis, P., Brukstus, A., & Dauksas, V. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
This document provides essential procedural guidance for the safe and compliant disposal of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is critical for ensuring personal safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, fostering a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Table 1: Hazard Profile of Structurally Related Thiadiazole Compounds
| Hazard Classification | Description | Associated Risks & Rationale for Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[1]. | Direct exposure can lead to immediate health effects. Handling requires measures to prevent ingestion, dermal absorption, and inhalation of dust or aerosols. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2][3][4]. | The chemical can cause inflammation upon contact with skin. Use of chemical-resistant gloves is mandatory to prevent this. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2][3][4][5]. | Accidental contact with the eyes can lead to significant and potentially lasting damage. Eye protection is non-negotiable. |
| Specific Target Organ Toxicity | May cause respiratory irritation[1][2]. | Inhalation of the powdered compound can irritate the respiratory tract. All handling of solids should be performed in a well-ventilated area or a chemical fume hood. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects[6]. | Improper disposal can lead to environmental contamination. This chemical must not be poured down the drain or disposed of in regular trash[7]. |
This hazard profile dictates that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine must be treated as a hazardous chemical waste. The fundamental principle of its disposal is containment and transfer to a licensed waste disposal facility capable of handling such materials[5][6][8].
Mandatory Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure the following PPE is worn. This is your primary defense against chemical exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9].
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure[6][9]. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact[9].
-
Respiratory Protection : When handling the solid form outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is recommended to prevent inhalation[9].
All waste handling operations should ideally be performed within a chemical fume hood to minimize inhalation risks[10]. An eyewash station and safety shower must be readily accessible in the immediate work area[9].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, segregation, and short-term storage of waste containing 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Step 1: Waste Segregation at the Point of Generation Proper segregation is the cornerstone of safe and efficient chemical waste disposal. Never mix different waste streams.
-
Solid Waste : Collect unreacted 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, bench paper), in a designated, robust, and clearly labeled solid hazardous waste container[7].
-
Liquid Waste : Collect all solutions containing the compound and any solvent rinsates into a designated liquid hazardous waste container[7]. Ensure the container is compatible with the solvents used.
-
Sharps Waste : Needles, scalpels, or other sharp objects contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.
Step 2: Waste Container Management Proper container management prevents spills, leaks, and accidental exposures.
-
Use Appropriate Containers : Containers must be in good condition, compatible with the chemical waste, and have a tightly fitting screw cap[10].
-
Labeling : All waste containers must be accurately and clearly labeled[10]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine"
-
An accurate list of all contents, including solvents and their approximate concentrations[10].
-
The primary hazard(s) (e.g., "Irritant," "Toxic").
-
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when waste is being added[10]. Leaving a funnel in the container is not acceptable[10].
-
Avoid Overfilling : Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills[10].
Step 3: Decontamination of Empty Containers Empty containers that once held the pure compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve any remaining chemical residue[7][10].
-
Collect Rinsate : Crucially, this rinsate is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[7][10].
-
Deface Label : After triple-rinsing, deface or completely remove the original product label[7]. The now-decontaminated container can typically be disposed of with other clean lab glass or plastic, according to your institution's policies.
Step 4: Storage and Final Disposal Short-term storage of hazardous waste must be done safely in a designated area.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA at or near the point of generation. This area should be secure, well-ventilated, and away from incompatible materials[6].
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup of the chemical waste[7].
-
Documentation : Complete all necessary waste disposal forms and documentation as required by your institution and local regulations[6]. Provide the EHS team with a copy of the SDS for any related compounds or all known hazard information.
The following diagram illustrates the decision-making workflow for the disposal process.
Sources
- 1. 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 819785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Comprehensive Safety and Handling Guide: 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
A Senior Application Scientist's Guide to Personal Protective Equipment and Disposal
This document provides essential safety protocols for handling 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. As a compound belonging to the aromatic amine and thiadiazole classes, it necessitates rigorous handling procedures to ensure the safety of laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-rooted culture of safety and operational excellence.
Hazard Identification and Risk Assessment
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential health hazards. Many are lipid-soluble and can be readily absorbed through the skin.[1] The primary concerns include skin irritation, serious eye irritation, and potential for harm if inhaled or swallowed. A close structural analog, 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, is classified under GHS as harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and harmful if inhaled.[2]
-
1,3,4-Thiadiazole Core: This heterocyclic moiety is a common scaffold in pharmacologically active compounds.[3][4] While many derivatives are developed for their therapeutic potential with favorable safety profiles[5][6], the toxicological properties of any novel compound must be considered unknown until thoroughly investigated.[7] Analogs like 2-Amino-5-ethyl-1,3,4-thiadiazole are known to cause skin, eye, and respiratory irritation.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the minimum PPE requirements.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling/Weighing Solid Compound | Certified Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a full-face shield. | Full-length lab coat with tight-fitting cuffs, fully fastened. | Not required if handled exclusively within a fume hood. |
| Preparing Solutions / Wet Chemistry | Certified Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a full-length lab coat. | Not required if handled exclusively within a fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Certified Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a full-face shield. | Disposable chemical-resistant coveralls (e.g., Tyvek). | Use a NIOSH-approved respirator with particulate filters (P100) if work cannot be confined to a fume hood.[7] |
Causality Behind PPE Choices:
-
Chemical Fume Hood: This is the primary engineering control to prevent inhalation of fine powders or vapors, which are known routes of exposure for harmful aromatic amines.[2]
-
Double Gloving: Aromatic amines can permeate standard laboratory gloves.[9][10] Double gloving provides an additional barrier and a clear protocol for decontamination: the outer glove can be removed immediately after handling the primary container, minimizing the spread of contamination.
-
Face Shield over Goggles: While goggles protect from splashes, a face shield provides a broader barrier against unexpected splashes or reactions, protecting the entire face.[11] This is crucial given the compound's classification as a serious eye irritant.[2][7][8]
Procedural Guidance: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that does not expose the researcher.
Experimental Workflow: PPE Donning & Doffing Sequence
Caption: Workflow for donning and doffing PPE to minimize contamination risk.
Emergency Response and Decontamination
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention and show the attending physician this guide or the compound's structural information.
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE as outlined in the table for large-scale operations.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Plan: A Self-Validating System
All materials that come into contact with 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine must be treated as hazardous waste.
Risk Mitigation Pathway for Waste Disposal
Caption: Logical flow for the safe containment and disposal of all waste streams.
Step-by-Step Disposal Protocol:
-
Contaminated PPE: All disposable PPE, including outer and inner gloves, disposable lab coats, or coveralls, should be placed in a designated, sealed, and clearly labeled hazardous waste bag immediately after doffing.
-
Chemical Waste: Unused solid material and solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service.[13] Follow all local, state, and federal regulations for the disposal of toxic organic chemical waste.[14]
By adhering to these protocols, researchers can safely handle 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, ensuring personal safety and environmental protection.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
-
SKC Inc. SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. Available from: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). Available from: [Link]
-
CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Available from: [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). Available from: [Link]
-
Bioengineer.org. New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. (2026-01-09). Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Term. Aromatic Amine Pollution. (2025-12-01). Available from: [Link]
-
WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Available from: [Link]
-
ResearchGate. Treatment of amine wastes generated in industrial processes. (2025-08-07). Available from: [Link]
-
PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
-
MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022-12-06). Available from: [Link]
-
PubChem. 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
Semantic Scholar. Report on Biological Activities of Thiadiazole Derivatives: A Review. Available from: [Link]
-
ACS Publications. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024-04-05). Available from: [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 819785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Report on Biological Activities of Thiadiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. bioengineer.org [bioengineer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hsa.ie [hsa.ie]
- 12. tcichemicals.com [tcichemicals.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



